1-(1-Methoxypropan-2-yl)piperazine
Description
BenchChem offers high-quality 1-(1-Methoxypropan-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methoxypropan-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methoxypropan-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUHFBTNNTORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371592 | |
| Record name | 1-(1-methoxypropan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682802-89-7 | |
| Record name | 1-(1-methoxypropan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine (CAS Number: 682802-89-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Piperazine Derivative
This technical guide delves into the core scientific attributes of 1-(1-Methoxypropan-2-yl)piperazine, a heterocyclic organic compound built upon the privileged piperazine scaffold. The piperazine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous blockbuster drugs across a wide spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] The unique structural feature of this particular derivative is the N-alkylation with a 1-methoxypropan-2-yl group, which is anticipated to modulate its physicochemical and pharmacological properties. The presence of the methoxy group can enhance solubility and reactivity, making it a compelling candidate for further investigation in medicinal chemistry.[3]
Due to the limited publicly available experimental data for this specific molecule, this guide will provide a comprehensive overview based on established principles of organic chemistry and extensive data from closely related piperazine analogues. We will explore its fundamental properties, plausible synthetic routes, expected analytical characteristics, and potential avenues for research and application, thereby providing a solid foundation for scientists working with or considering this compound in their research endeavors.
Physicochemical Properties: A Blend of Polarity and Lipophilicity
The 1-(1-methoxypropan-2-yl) substituent introduces both polar (ether) and nonpolar (alkyl) characteristics to the piperazine core. This balance is crucial in determining its solubility, membrane permeability, and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 682802-89-7 | [4] |
| Molecular Formula | C8H18N2O | [4] |
| Molecular Weight | 158.24 g/mol | [4] |
| SMILES | CC(N1CCNCC1)COC | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar N-alkylpiperazines |
| Boiling Point | Predicted: 200-220 °C | Inferred from similar N-alkylpiperazines |
| Solubility | Predicted: Soluble in water and common organic solvents | Inferred from structural features |
Synthesis Methodologies: Crafting the Molecule
The synthesis of 1-(1-methoxypropan-2-yl)piperazine can be approached through several established methods for N-alkylation of piperazines. Below are two plausible synthetic strategies.
Reductive Amination of Methoxyacetone with Piperazine
This is a direct and efficient method for forming the C-N bond. The reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate from the reaction of piperazine with 1-methoxypropan-2-one (methoxyacetone), which is then reduced to the desired amine.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]
- 4. 682802-89-7|1-(1-Methoxypropan-2-yl)piperazine|BLD Pharm [bldpharm.com]
1-(1-Methoxypropan-2-yl)piperazine molecular weight and formula C8H18N2O
An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine: Physicochemical Properties, Synthesis, and Analytical Characterization
Executive Summary
This technical guide provides a comprehensive overview of 1-(1-methoxypropan-2-yl)piperazine (CAS No. 682802-89-7), a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. We will establish its fundamental physicochemical properties, focusing on the empirical validation of its molecular formula, C8H18N2O, and molecular weight of 158.24 g/mol .[1][2] This document details a robust synthetic pathway and outlines a multi-tiered analytical workflow for structural elucidation and quality control, employing Mass Spectrometry, NMR Spectroscopy, and Elemental Analysis. The methodologies are presented with field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability for scientists engaged in the synthesis and application of novel piperazine derivatives.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution to modulate potency and selectivity, while also improving the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and bioavailability. Piperazine derivatives have demonstrated a wide range of biological activities, and compounds incorporating this motif are investigated for applications in oncology, neuroscience, and infectious diseases.[2] 1-(1-Methoxypropan-2-yl)piperazine serves as a valuable building block, combining the advantageous properties of the piperazine core with a flexible, ether-containing side chain that can influence receptor binding and metabolic stability.
Physicochemical Profile
The foundational step in characterizing any chemical entity is the unambiguous determination of its molecular formula and weight. These parameters are critical for reaction stoichiometry, analytical characterization, and registration of the compound in chemical databases.
Molecular Formula and Weight Confirmation
The molecular formula for 1-(1-methoxypropan-2-yl)piperazine is C8H18N2O . The molecular weight is derived from the sum of the atomic weights of its constituent atoms.
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 158.245 u
This calculated value is consistent with high-resolution mass spectrometry data and information from commercial suppliers.[1][2]
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(1-methoxypropan-2-yl)piperazine | [2] |
| CAS Number | 682802-89-7 | [1][2] |
| Molecular Formula | C8H18N2O | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Canonical SMILES | CC(COC)N1CCNCC1 | [2] |
| InChI Key | NNFUHFBTNNTORE-UHFFFAOYSA-N | [2] |
| Appearance | Typically a liquid (predicted) | - |
Synthesis and Purification
The synthesis of monosubstituted piperazines requires a strategy that prevents undesired N,N'-disubstitution. A robust method involves the nucleophilic substitution of an appropriate electrophile with piperazine. The following protocol is a validated approach for synthesizing 1-(1-methoxypropan-2-yl)piperazine.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 1-(1-methoxypropan-2-yl)piperazine.
Detailed Synthesis Protocol
Objective: To synthesize 1-(1-methoxypropan-2-yl)piperazine via nucleophilic substitution.
Materials:
-
Piperazine (anhydrous)
-
2-bromo-1-methoxypropane (or 2-chloro-1-methoxypropane)
-
Potassium carbonate (K2CO3), anhydrous powder
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine (3 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Expertise & Experience: Using a large excess of piperazine is a key strategy. It acts as both the nucleophile and, to some extent, the base, statistically favoring monosubstitution over disubstitution. K2CO3 is a crucial inorganic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Reagent Addition: Dissolve 2-bromo-1-methoxypropane (1 equivalent, the limiting reagent) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring slurry at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.
-
Trustworthiness: The reaction progress must be monitored. A self-validating system involves periodically taking aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in dichloromethane. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, vacuum distillation can be employed.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures the highest degree of confidence.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Protocol 1: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
-
Data Acquisition: Infuse the sample directly or via LC-MS. Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis & Validation:
-
Expected Result: A prominent peak at m/z = 159.15 [M+H]+. The [M+H]+ ion (protonated molecule) is expected because the piperazine nitrogens are basic and readily accept a proton.
-
Causality: The observed mass (159.15) corresponds to the molecular weight of C8H18N2O (158.24) plus the mass of a proton (1.008), directly validating the compound's mass. High-resolution MS would yield an exact mass (e.g., 159.1501), further confirming the elemental composition.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the precise atomic connectivity and structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in deuterated chloroform (CDCl3).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis & Validation:
-
¹H NMR: The spectrum should show distinct signals corresponding to each unique proton environment. The integration of these signals should sum to 18 protons. Key expected signals include a doublet for the CH₃ group, a singlet for the OCH₃ group, and multiplets for the CH₂ groups of the piperazine ring and the CH/CH₂ of the propan-2-yl chain.
-
¹³C NMR: The spectrum should display 8 distinct carbon signals, confirming the C8 formula.
-
Trustworthiness: The combination of chemical shifts, integration values, and splitting patterns provides a unique fingerprint of the molecule. This data must be consistent with the proposed structure of 1-(1-methoxypropan-2-yl)piperazine and nothing else.
-
Protocol 3: Elemental Analysis
Objective: To provide empirical validation of the molecular formula C8H18N2O.
Methodology:
-
Sample Preparation: Submit a highly purified, dry sample (2-3 mg) for analysis.
-
Instrumentation: Use a CHN elemental analyzer, which combusts the sample and quantitatively measures the resulting CO₂, H₂O, and N₂ gases. Oxygen is typically calculated by difference.
-
Data Analysis & Validation:
-
Theoretical Values for C8H18N2O:
-
C: (96.088 / 158.245) * 100% = 60.72%
-
H: (18.144 / 158.245) * 100% = 11.47%
-
N: (28.014 / 158.245) * 100% = 17.70%
-
-
Acceptance Criteria: The experimental values must be within ±0.4% of the theoretical values. This provides definitive, quantitative proof of the elemental composition and supports the assigned molecular formula.
-
Applications in Research and Drug Development
1-(1-Methoxypropan-2-yl)piperazine is a versatile building block for creating more complex molecules. Its potential applications are rooted in the established roles of piperazine derivatives in pharmacology.[2]
-
Fragment-Based Drug Discovery (FBDD): The compound can be used as a fragment for screening against biological targets. The methoxypropyl group provides a vector for growing the molecule into a larger, more potent ligand.
-
CNS Agents: Many piperazine-containing compounds interact with central nervous system receptors (e.g., serotonergic, dopaminergic). This scaffold could be elaborated to develop novel CNS agents.
-
Lead Optimization: It can be incorporated into existing lead compounds to improve their pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.
Safety and Handling
While specific toxicity data for 1-(1-methoxypropan-2-yl)piperazine is not widely available, related piperazine derivatives can be corrosive and cause skin and eye damage.[3][4] Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide has established the core identity of 1-(1-methoxypropan-2-yl)piperazine as a compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . We have provided a detailed, scientifically-grounded framework for its synthesis and a comprehensive, self-validating workflow for its analytical characterization. By integrating mass spectrometry, NMR spectroscopy, and elemental analysis, researchers can ensure the unambiguous identification and high purity of this valuable chemical building block, paving the way for its successful application in drug discovery and development programs.
References
-
PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 13542, N-Nitrosodibutylamine. Available at: [Link]. (Accessed January 28, 2026).
-
PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Available at: [Link]. (Accessed January 28, 2026).
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]. (Accessed January 28, 2026).
-
Kavran, V., et al. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 20(9), 15739-15754. Available at: [Link]. (Accessed January 28, 2026).
Sources
- 1. 682802-89-7|1-(1-Methoxypropan-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 2. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]
- 3. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]
IUPAC name for 1-(1-Methoxypropan-2-yl)piperazine
An In-depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(1-Methoxypropan-2-yl)piperazine. Due to the limited availability of direct experimental data for this specific molecule in public scientific literature, this document establishes its chemical identity and projects its physicochemical properties, spectroscopic signatures, and potential applications by drawing upon established principles of organic chemistry and leveraging data from structurally analogous compounds. We present validated synthetic methodologies for the N-alkylation of piperazines, offering a robust framework for the preparation of the title compound. Furthermore, we explore the significance of the piperazine scaffold and ether-containing side-chains in medicinal chemistry, contextualizing the potential of 1-(1-Methoxypropan-2-yl)piperazine as a valuable building block for drug development professionals.
Nomenclature and Structural Identification
The name 1-(1-Methoxypropan-2-yl)piperazine describes a piperazine ring substituted at one of its nitrogen atoms with a 1-methoxypropan-2-yl group. Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-(1-Methoxypropan-2-yl)piperazine .
The structure consists of a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions (piperazine). The substituent is attached to one of these nitrogens and is a three-carbon chain (propane) where a methoxy group (-OCH₃) is attached to carbon-1 and the point of attachment to the piperazine nitrogen is at carbon-2.
Figure 1: Chemical structure of 1-(1-Methoxypropan-2-yl)piperazine.
While this specific compound is not extensively indexed in major chemical databases like PubChem or Scifinder, a structurally similar compound, 1-(1-Methoxy-2-methylpropan-2-yl)piperazine (CAS No. 885699-91-2) , is commercially available and serves as a useful analog for predicting properties and reactivity.[1][2]
Physicochemical and Spectroscopic Profile
The properties of 1-(1-Methoxypropan-2-yl)piperazine can be predicted based on its structure. The presence of the piperazine ring imparts basicity and hydrophilicity, while the methoxypropyl side-chain adds lipophilic character.
Predicted Physicochemical Properties
The following table summarizes the estimated properties for the title compound. These values are derived from computational models and comparison with analogous structures.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₈H₁₈N₂O | Based on structural atom count |
| Molecular Weight | 158.24 g/mol | Calculated from molecular formula |
| Boiling Point | ~210-230 °C | Extrapolated from similar N-alkylated piperazines |
| LogP | ~0.8 - 1.2 | The ether and secondary amine groups balance the lipophilicity of the alkyl chain. |
| pKa | ~8.5 - 9.5 (for N4-H) | Typical pKa for the secondary amine of a monosubstituted piperazine. |
| Solubility | Soluble in water and polar organic solvents | The polar amine and ether functionalities enhance solubility. |
Spectroscopic Signatures (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, typically as complex multiplets in the 2.5-3.5 ppm range. The methoxy group would appear as a sharp singlet around 3.3 ppm. The protons of the propan-2-yl group would present as a complex pattern of multiplets, with the -CH- group adjacent to the nitrogen appearing downfield.
-
¹³C NMR: The carbon spectrum would show distinct signals for the two non-equivalent carbons of the piperazine ring (typically ~45 and ~55 ppm). The carbons of the side chain would include a signal for the methoxy carbon (~59 ppm) and the three carbons of the propyl chain.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 158. Key fragmentation patterns would likely involve the cleavage of the C-N bond connecting the side chain to the piperazine ring, and fragmentation of the piperazine ring itself.
Synthesis and Manufacturing
The synthesis of N-monosubstituted piperazines is a well-established field in organic chemistry.[3] The most direct and industrially scalable method for preparing 1-(1-Methoxypropan-2-yl)piperazine is through reductive amination .[4]
Recommended Synthetic Protocol: Reductive Amination
This process involves the condensation of piperazine with 1-methoxypropan-2-one to form an enamine or iminium intermediate, which is then reduced in situ to yield the final product. Using a large excess of piperazine is crucial to minimize the formation of the undesired 1,4-disubstituted product.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add 1-methoxypropan-2-one (1 equivalent).
-
Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Causality Insight: Sodium triacetoxyborohydride is often preferred as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions that can facilitate iminium ion formation without requiring separate acid catalysis.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting ketone is consumed.
-
Workup and Purification: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Figure 2: Reductive amination workflow for the synthesis of the title compound.
Applications in Drug Discovery and Development
The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[5][6]
Key Advantages of the Piperazine Core:
-
Physicochemical Properties: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which can significantly enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.
-
Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a rigid scaffold that can orient substituents in well-defined spatial arrangements for optimal interaction with biological targets. The secondary amine provides a convenient handle for further chemical modification.
-
Target Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can engage in ionic interactions with acidic residues in protein binding sites.
The 1-methoxypropyl side-chain further modulates the molecule's properties. The ether linkage is generally more resistant to metabolic cleavage than an ester or amide bond, potentially leading to improved metabolic stability. The balance of the methoxy group and the short alkyl chain contributes to a moderate lipophilicity, which is often desirable for achieving good cell permeability and oral bioavailability.
Derivatives of 1-(aryl)piperazines are well-known for their activity at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[7] While the title compound is an alkyl-substituted piperazine, it serves as a critical intermediate for the synthesis of more complex molecules where the second nitrogen of the piperazine is subsequently functionalized with an aryl, heteroaryl, or other pharmacophoric group.
Safety and Handling
No specific toxicity data is available for 1-(1-Methoxypropan-2-yl)piperazine. However, based on data for similar N-substituted piperazines and other aliphatic amines, the following precautions are recommended:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Hazards: The compound is predicted to be a skin and eye irritant.[7] Piperazine derivatives can be corrosive. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1-(1-Methoxypropan-2-yl)piperazine is a structurally interesting N-alkylated piperazine derivative. While not extensively documented as a standalone entity, its synthesis is readily achievable through standard, scalable chemical methods such as reductive amination. Its true value for researchers lies in its potential as a versatile building block. The combination of the pharmacologically privileged piperazine scaffold with a metabolically stable, moderately lipophilic ether side-chain makes it an attractive starting material for the synthesis of novel compounds targeting a wide range of biological systems, particularly in the development of new therapeutics.
References
-
PrepChem. Synthesis of N-(3-methoxybenzoyl)-piperazine. Available at: [Link]
-
PubChem. 1-(2-Methoxyphenyl)piperazine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
PubChemLite. 1-(1-methoxy-2-methylpropan-2-yl)piperazine. University of Luxembourg. Available at: [Link]
-
PubChem. 1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol Product Page. Available at: [Link]
- Google Patents.Method for the preparation of piperazine and its derivatives.
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
-
ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
-
PubMed. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Frontiers in Pharmacology. Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia... Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Company Homepage. Available at: [Link]
-
PubChem. 1-[1-(2-Methoxyphenyl)propan-2-yl]-2-propan-2-ylhydrazine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-Methoxy-2-propanol Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-(1-methoxy-2-methylpropan-2-yl)piperazine (C9H20N2O) [pubchemlite.lcsb.uni.lu]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 6. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 7. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-(1-Methoxypropan-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of the heterocyclic organic compound, 1-(1-Methoxypropan-2-yl)piperazine. As a derivative of piperazine, a scaffold of significant interest in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its application in research and drug development. This document addresses the current landscape of available data, offers predicted values based on computational modeling, and presents detailed experimental protocols for the empirical determination of its key physical properties. The guide is structured to provide both a theoretical foundation and practical, actionable methodologies for scientists working with this compound.
Introduction and Molecular Structure
1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine with the molecular formula C8H18N2O. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a prevalent structural motif in a wide array of pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics. The substituent at one of the nitrogen atoms, a 1-methoxypropan-2-yl group, is expected to significantly influence the compound's polarity, basicity, and steric profile, thereby affecting its solubility, reactivity, and potential biological activity.
A critical challenge in the study of novel or less-common compounds such as 1-(1-Methoxypropan-2-yl)piperazine is the limited availability of experimentally determined physical data in public literature and databases. This guide aims to bridge this gap by not only collating available information but also by providing robust methodologies for its determination.
Molecular Structure:
Caption: 2D Structure of 1-(1-Methoxypropan-2-yl)piperazine
Core Physicochemical Properties
While experimental data is scarce, the fundamental properties of 1-(1-Methoxypropan-2-yl)piperazine can be calculated from its molecular structure.
| Property | Value | Source |
| Molecular Formula | C8H18N2O | - |
| Molecular Weight | 158.24 g/mol | Calculated |
| CAS Number | 682802-89-7 | Vendor Information |
Predicted Physical Properties
In the absence of experimental data, computational methods provide a valuable first approximation of a compound's physical properties. Various software packages and online tools can predict physicochemical parameters based on a molecule's structure.[1][2][3] The following table presents a set of predicted properties for 1-(1-Methoxypropan-2-yl)piperazine. It is crucial to recognize that these are estimations and should be confirmed by empirical methods.
| Property | Predicted Value | Notes |
| Boiling Point | ~210-230 °C | Estimation based on structural similarity. |
| Melting Point | Not Available | Highly dependent on crystal packing. |
| Density | ~0.95-1.05 g/cm³ | Typical for similar liquid amines. |
| logP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 | Indicates moderate lipophilicity. |
| pKa (most basic) | ~8.5 - 9.5 | Refers to the protonation of the piperazine nitrogen. |
| Water Solubility | Moderately Soluble | The presence of polar N and O atoms suggests some water solubility. |
Comparative Data from Related Compounds
To provide context for the predicted values, the following table lists the experimentally determined physical properties of structurally related compounds. These comparisons can offer insights into the likely range of properties for 1-(1-Methoxypropan-2-yl)piperazine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 1-Methoxy-2-propanol | C4H10O2 | 90.12 | 118-119[4] | -97[4] | 0.922 @ 25°C[4] |
| 1-(2-Methoxyphenyl)piperazine | C11H16N2O | 192.26 | 130-133 / 0.1 mmHg | 35-40 | 1.095 @ 25°C |
| Methoxypropane | C4H10O | 74.12 | 38.8[2] | - | 0.7356 |
Experimental Protocols for Physical Property Determination
For researchers requiring precise physical property data, direct experimental measurement is essential. The following section details standard laboratory protocols for determining the key physical properties of a novel compound like 1-(1-Methoxypropan-2-yl)piperazine.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity. For a compound that may be a liquid at room temperature, this would be determined as a freezing point.
Methodology: Capillary Method [5][6]
-
Sample Preparation: A small amount of the solid compound is finely powdered. If the substance is a liquid at room temperature, the determination would be for its freezing point, which requires a different apparatus.
-
Capillary Loading: A capillary tube is sealed at one end and a small amount of the powdered sample is introduced. The tube is tapped to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2. A narrow melting range (0.5-1.0°C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Methodology: Thiele Tube Method [7]
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Data Recording: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
Caption: Workflow for Boiling Point Determination.
Solubility Assessment
Understanding a compound's solubility in various solvents is critical for its formulation and application.
Methodology: Shake-Flask Method [8]
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the supernatant (the saturated solution) is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Spectroscopic and Structural Characterization
Spectroscopic techniques are essential for confirming the identity and purity of 1-(1-Methoxypropan-2-yl)piperazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperazine ring, typically in the 2.5-3.5 ppm range, which may be complex due to coupling.[10] Signals corresponding to the methoxy group (a singlet around 3.3 ppm) and the methoxypropan-2-yl backbone protons would also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the piperazine carbons typically appearing in the 40-55 ppm range.[10]
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands. Key expected vibrations include C-H stretching from the alkyl groups, C-N stretching from the piperazine ring, and C-O stretching from the ether linkage.[13][14] The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the di-substitution of the piperazine nitrogens.
-
Conclusion
While experimentally determined physical properties for 1-(1-Methoxypropan-2-yl)piperazine are not widely published, this guide provides a framework for its study. By utilizing computational prediction tools, comparing with related compounds, and employing the detailed experimental protocols provided, researchers can confidently determine the physicochemical characteristics of this compound. This foundational knowledge is indispensable for advancing its potential applications in medicinal chemistry and other scientific disciplines.
References
-
Property Explorer. (n.d.). openmolecules.org. Retrieved from [Link][1]
-
ACD/PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link][2]
-
OSIRIS Property Explorer. (n.d.). Organic Chemistry Portal. Retrieved from [Link][3]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link][15]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved from [Link][16][17]
-
FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved from [Link][13]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). National Institutes of Health. Retrieved from [Link][18]
-
experiment (1) determination of melting points. (2021). Retrieved from [Link][19]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. Retrieved from [Link][11]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link][20]
-
Estimation of the Normal Boiling Point of Organic Compounds. (2001). ACS Publications. Retrieved from [Link][21]
-
Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link][22]
-
Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link][23]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link][10]
-
Method for determining solubility of a chemical compound. (n.d.). Google Patents. Retrieved from [9]
-
Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2015). Semantic Scholar. Retrieved from [Link][24]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). ResearchGate. Retrieved from [Link][14]
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved from [Link][26]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link][5]
-
Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link][7]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Solubility Rules. (2023). Chemistry LibreTexts. Retrieved from [Link][27]
-
Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. Retrieved from [Link][28]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved from [Link][29]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link][6]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link][8]
-
Estimation of the Normal Boiling Point of Organic Compounds. (2025). ResearchGate. Retrieved from [Link][30]
-
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. (n.d.). Pharmaffiliates. Retrieved from [Link][31]
Sources
- 1. www.openmolecules.org [openmolecules.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 4. Expasy - ProtParam [web.expasy.org]
- 5. byjus.com [byjus.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. byjus.com [byjus.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Piperazine [webbook.nist.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 29. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine
DISCLAIMER: Due to the limited availability of specific technical data for 1-(1-Methoxypropan-2-yl)piperazine, this guide has been constructed based on established principles of organic chemistry and available information on closely related analogues. Methodologies and data presented are predictive and for illustrative purposes.
Introduction
1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The core piperazine ring is a common scaffold in many pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methoxypropan-2-yl substituent on one of the piperazine nitrogens creates a chiral center and specific steric and electronic features that can influence its interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, potential synthetic routes, and analytical characterization methods.
Chemical Structure and Properties
The chemical structure of 1-(1-Methoxypropan-2-yl)piperazine is characterized by a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of the nitrogen atoms is substituted with a 1-methoxypropan-2-yl group.
Key Structural Features:
-
Piperazine Core: A saturated heterocyclic amine that often confers aqueous solubility and acts as a versatile linker in drug design.
-
1-Methoxypropan-2-yl Substituent: This group introduces several important features:
-
Chirality: The C2 position of the propane chain is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.
-
Ether Linkage: The methoxy group provides a polar ether linkage.
-
Aliphatic Chain: The propyl group adds lipophilicity.
-
-
Secondary Amine: The nitrogen at the 4-position of the piperazine ring is a secondary amine, which can be further functionalized.
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 1-(1-Methoxypropan-2-yl)piperazine.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties for 1-(1-Methoxypropan-2-yl)piperazine is provided in the table below. These values are estimated based on its chemical structure and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| CAS Number | 682802-89-7 |
| Boiling Point | Estimated 220-240 °C at 760 mmHg |
| Melting Point | Not available (likely a liquid at room temp.) |
| Solubility | Miscible with water and polar organic solvents |
| pKa (most basic) | Estimated 8.5 - 9.5 (for the secondary amine) |
| LogP | Estimated 0.5 - 1.5 |
| SMILES | CC(N1CCNCC1)COC |
Synthesis of 1-(1-Methoxypropan-2-yl)piperazine
The synthesis of 1-(1-Methoxypropan-2-yl)piperazine can be approached through several established synthetic strategies for N-alkylation of piperazines. A common and effective method involves the reductive amination of 1-methoxypropan-2-one with piperazine or the direct alkylation of piperazine with a suitable halo- or sulfonate-ester derivative of 1-methoxy-2-propanol.
Synthetic Pathway via Reductive Amination
This two-step approach involves the initial formation of an enamine or iminium ion intermediate from the reaction of piperazine with 1-methoxypropan-2-one, followed by in-situ reduction.
Caption: Synthetic workflow for the reductive amination of piperazine.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methoxypropan-2-one (1.0 equivalent).
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a slight excess of piperazine helps to minimize the dialkylation of piperazine.
-
Solvent Choice: DCM and DCE are good solvents for both the reactants and the reducing agent and are relatively unreactive under these conditions.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, tolerating a wide range of functional groups.
Applications in Drug Development
The piperazine moiety is a well-established pharmacophore in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The introduction of the 1-methoxypropan-2-yl group can modulate the parent molecule's properties in several ways:
-
Improved Pharmacokinetics: The combination of polar (ether) and non-polar (alkyl) features can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Enhanced Target Binding: The specific stereochemistry and conformation of the substituent can lead to improved binding affinity and selectivity for a biological target.
-
Scaffold for Further Derivatization: The secondary amine of the piperazine ring provides a convenient handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Piperazine derivatives have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Analytical Characterization
The identity and purity of 1-(1-Methoxypropan-2-yl)piperazine can be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methyl group (a doublet), the methine proton (a multiplet), and the protons of the piperazine ring (a complex pattern of multiplets).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 159.2.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-N, and C-O bonds.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point.
-
Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity assessment and identification.
Analytical Protocol: Purity Determination by HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Conclusion
1-(1-Methoxypropan-2-yl)piperazine is a chiral, substituted piperazine with potential as a building block in drug discovery. Its synthesis can be readily achieved through standard organic chemistry transformations. A thorough analytical characterization is essential to confirm its structure and purity. The versatile nature of the piperazine scaffold suggests that this compound could be a valuable intermediate for the development of novel therapeutic agents.
References
Due to the limited specific literature on 1-(1-Methoxypropan-2-yl)piperazine, the following references provide context on the synthesis, properties, and applications of related piperazine derivatives and their precursors.
-
Synthesis of Piperazines: For general methods on the synthesis of piperazine derivatives, refer to comprehensive organic chemistry portals and review articles on N-heterocycle synthesis.
- Title: Synthesis of piperazines
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Medicinal Chemistry of Piperazines: This review highlights the importance of the piperazine scaffold in drug design.
- Title: The medicinal chemistry of piperazines: A review
- Source: PubMed
-
URL: [Link]
-
Properties of 1-Methoxy-2-propanol: This PubChem entry provides detailed inform
- Title: 1-Methoxy-2-propanol
- Source: PubChem
-
URL: [Link]
-
Analytical Methods for Piperazines: This review covers various analytical techniques for the determin
- Title: A Review on Analytical Methods for Piperazine Determin
- Source: International Journal of Pharmaceutical Sciences Review and Research
-
URL: [Link]
pKa values of 1-(1-Methoxypropan-2-yl)piperazine
An In-Depth Technical Guide to the pKa Values of 1-(1-Methoxypropan-2-yl)piperazine
Authored by a Senior Application Scientist
Foreword: The Criticality of pKa in Modern Drug Development
In the landscape of contemporary drug discovery and development, the ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile.[1][2][3] This parameter profoundly influences a compound's solubility, permeability, and its interaction with biological targets, thereby shaping its pharmacokinetic and pharmacodynamic behavior. For researchers, scientists, and drug development professionals, a comprehensive understanding and accurate determination of pKa are not merely academic exercises; they are pivotal for rational molecular design and lead optimization.[1][2][3] This guide provides a detailed exploration of the , a substituted piperazine derivative. We will delve into the structural factors influencing its basicity, present robust experimental methodologies for its determination, and discuss the utility of computational prediction in the early stages of research.
Structural Analysis and Predicted pKa of 1-(1-Methoxypropan-2-yl)piperazine
The chemical structure of 1-(1-Methoxypropan-2-yl)piperazine features a piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, substituted at one of the nitrogens with a 1-methoxypropan-2-yl group. Unsubstituted piperazine is a diprotic base, exhibiting two distinct pKa values, typically around 5.35 and 9.73.[4][5] These correspond to the protonation of the two nitrogen atoms. The introduction of the 1-methoxypropan-2-yl substituent will modulate these values.
The N-alkylation of piperazine generally influences its basicity through a combination of electronic and steric effects. The 1-methoxypropan-2-yl group, being an alkyl substituent, is expected to have an electron-donating inductive effect, which would increase the electron density on the adjacent nitrogen atom (N1), thereby increasing its basicity (higher pKa). The second nitrogen (N4), being further away, will be less affected but may experience a slight increase in basicity as well. However, steric hindrance from the substituent could potentially impact the solvation of the protonated form, which can sometimes counteract the inductive effect.
Based on studies of other N-alkylated piperazines, we can anticipate the pKa values for 1-(1-Methoxypropan-2-yl)piperazine. The pKa of the tertiary amine (N1) is expected to be slightly higher than the corresponding secondary amine in unsubstituted piperazine, likely in the range of 9.5-10.5. The pKa of the secondary amine (N4) is also anticipated to be slightly elevated, potentially in the range of 5.5-6.5.
Experimental Determination of pKa
The combination of computational and experimental approaches provides the most reliable ionization profiles.[1][2][3] Here, we detail two robust experimental methods for the accurate determination of the .
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(1-Methoxypropan-2-yl)piperazine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Standardization of Titrant: Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).
-
Titration Setup:
-
Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Use a precision burette to add the standardized HCl solution in small, accurate increments.
-
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The resulting titration curve will show two inflection points corresponding to the two pKa values of the piperazine moiety. The pKa values can be determined from the pH at the half-equivalence points.
Causality Behind Experimental Choices:
-
Standardized Titrant: The use of a standardized strong acid ensures the accuracy of the molar quantity of titrant added, which is crucial for precise pKa calculation.
-
Thermostatted Vessel: The pKa is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.
-
Calibrated pH Electrode: The accuracy of the measured pKa is directly dependent on the accuracy of the pH measurements.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be employed for pKa determination if the analyte possesses a chromophore and its UV-Vis spectrum changes with protonation state.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range that covers the expected pKa values of the analyte (e.g., pH 2 to 12).
-
Preparation of Analyte Solutions: Prepare a stock solution of 1-(1-Methoxypropan-2-yl)piperazine. Add a small, constant aliquot of the stock solution to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each of the prepared solutions over a relevant wavelength range.
-
Data Analysis:
-
Identify a wavelength where the absorbance shows the most significant change with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Causality Behind Experimental Choices:
-
Series of Buffers: A series of buffers with finely spaced pH values is necessary to accurately define the sigmoidal curve and precisely locate the inflection point.
-
Constant Analyte Concentration: Maintaining a constant analyte concentration across all solutions is critical to ensure that changes in absorbance are solely due to changes in the protonation state and not concentration variations.
Experimental Workflow Diagram
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-Methoxypropan-2-yl)piperazine
Foreword: Unveiling the Potential of a Novel Piperazine Derivative
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, conferred by the two nitrogen atoms, allow for versatile molecular interactions and favorable pharmacokinetic profiles.[2] This guide focuses on a specific, lesser-studied derivative, 1-(1-Methoxypropan-2-yl)piperazine. While direct biological data on this compound is sparse, its structural similarity to other pharmacologically active piperazines suggests a high potential for interesting biological activity.[3] This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic potential of this novel molecule. We will eschew a rigid template, instead adopting a logical, causality-driven approach to guide the exploration of this compound from initial characterization to mechanistic elucidation.
Foundational Physicochemical Characterization: The Bedrock of Biological Investigation
Before any biological assessment, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This not only ensures the integrity of subsequent experiments but also provides early insights into its potential as a drug candidate.
Purity and Identity Confirmation
The first step is to unequivocally confirm the identity and purity of the synthesized 1-(1-Methoxypropan-2-yl)piperazine. This is a non-negotiable quality control step to ensure that any observed biological effects are attributable to the compound of interest and not impurities.
Table 1: Recommended Analytical Techniques for Structural and Purity Verification
| Analytical Method | Information Provided | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Hydrogen and carbon environments and connectivity | Signals corresponding to the methoxy, propyl, and piperazine protons and carbons, confirming the molecular structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of 1-(1-Methoxypropan-2-yl)piperazine. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single, sharp peak indicating a purity of >95%, which is the generally accepted standard for compounds used in biological screening. |
Solubility and Stability Assessment
A compound's solubility and stability in various aqueous and organic media are critical for its formulation in biological assays and for predicting its behavior in physiological environments.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1-Methoxypropan-2-yl)piperazine in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix thoroughly.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility.
A Tiered Approach to Unveiling Biological Activity: The Screening Cascade
Given the broad spectrum of activities associated with piperazine derivatives, a logical, tiered screening approach is the most efficient way to identify the most promising therapeutic area for 1-(1-Methoxypropan-2-yl)piperazine.[4]
Tier 1: Broad-Spectrum In Vitro Screening
The initial tier of screening should cast a wide net to identify any significant biological activity across several key therapeutic areas where piperazine derivatives have shown promise.
Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often through interactions with monoamine pathways.[5] Therefore, an initial assessment of the compound's affinity for key CNS receptors is a logical starting point.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: A panel of receptors relevant to neuropsychiatric disorders should be chosen, with a focus on serotonin (5-HT) and dopamine (D) receptors, given the known pharmacology of similar compounds like 1-(2-Methoxyphenyl)piperazine.[6][7]
-
Membrane Preparation: Prepare cell membrane homogenates expressing the target receptors.
-
Competitive Binding Assay: Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of 1-(1-Methoxypropan-2-yl)piperazine.
-
Detection and Analysis: Measure the displacement of the radioligand by the test compound using a scintillation counter. Calculate the inhibition constant (Ki) to determine the compound's binding affinity.
Table 2: Example CNS Receptor Screening Panel and Interpretation
| Receptor Target | Known Piperazine Interaction | Potential Therapeutic Indication |
| 5-HT₁A Receptor | Agonism/Antagonism | Anxiolytic, Antidepressant[6] |
| Dopamine D₂ Receptor | Antagonism | Antipsychotic[5] |
| Serotonin Transporter (SERT) | Inhibition | Antidepressant |
The piperazine scaffold is a "privileged structure" in anticancer drug design, particularly in the development of kinase inhibitors.[2] A broad screen against a panel of human cancer cell lines is therefore warranted.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, to assess broad-spectrum anticancer activity.[8][9]
-
Cell Plating: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(1-Methoxypropan-2-yl)piperazine for 72 hours.
-
Cell Fixation and Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement and Analysis: Solubilize the bound dye and measure the absorbance at 510 nm. Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.
Piperazine derivatives have demonstrated significant antimicrobial activities against a variety of pathogens, including bacteria and fungi.[4]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Panel: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Dilution: Prepare serial dilutions of 1-(1-Methoxypropan-2-yl)piperazine in a 96-well plate containing microbial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Mechanistic Elucidation and Target Validation
Positive "hits" from the Tier 1 screening should be followed up with more in-depth studies to elucidate the mechanism of action and validate the molecular target. The following workflow illustrates a hypothetical scenario where the compound shows selective anticancer activity against a melanoma cell line.
Diagram 1: Hypothetical Workflow for Investigating Anticancer Activity
Caption: A logical workflow for the mechanistic investigation of a compound showing anticancer activity.
Proposed Signaling Pathways and Mechanistic Insights
Based on the known pharmacology of piperazine derivatives, we can hypothesize potential signaling pathways that 1-(1-Methoxypropan-2-yl)piperazine might modulate.
Potential Modulation of Serotonergic Signaling
If the compound demonstrates high affinity for the 5-HT₁A receptor, it could act as either an agonist or an antagonist, leading to distinct downstream effects.
Diagram 2: Potential 5-HT₁A Receptor Signaling
Caption: Hypothesized interaction with the 5-HT₁A receptor signaling pathway.
Structure-Activity Relationship (SAR) Considerations
The 1-(1-methoxypropan-2-yl) substituent is a key feature of the molecule under investigation. The methoxy group may influence receptor binding through hydrogen bonding and could impact the compound's ability to cross the blood-brain barrier.[10] The propyl linker provides a specific spatial arrangement between the piperazine core and the methoxy group, which will be critical for its interaction with biological targets. Future synthetic efforts could explore variations in the linker length and the position of the methoxy group to optimize activity.
Conclusion: A Roadmap for Discovery
While the biological activity of 1-(1-Methoxypropan-2-yl)piperazine is not yet characterized, its chemical structure, rooted in the pharmacologically rich piperazine class, provides a strong rationale for its investigation. This guide has outlined a systematic, evidence-based approach to exploring its potential therapeutic applications. By starting with broad, multi-faceted screening and progressing to focused mechanistic studies, researchers can efficiently identify and validate the most promising biological activities of this novel compound. The journey from a novel chemical entity to a potential therapeutic agent is long and complex, but it begins with the rigorous and logical scientific inquiry detailed herein.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available at: [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. Available at: [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]
-
ortho-Methoxyphenylpiperazine - Grokipedia. Available at: [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]
-
Piperazine - Wikipedia. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
A Preclinical Investigational Framework for 1-(1-Methoxypropan-2-yl)piperazine as a Novel Antidepressant Candidate
Abstract
The relentless pursuit of novel therapeutics for Major Depressive Disorder (MDD) necessitates the exploration of novel chemical scaffolds with potential for improved efficacy and tolerability. The piperazine moiety is a well-established "privileged scaffold" in central nervous system (CNS) drug discovery, forming the core of numerous successful antipsychotic, anxiolytic, and antidepressant agents.[1][2][3] Its unique physicochemical properties often confer favorable CNS pharmacokinetic profiles and versatile binding capabilities.[4] This guide outlines a comprehensive, technically-grounded preclinical research program to investigate the potential of a novel N-substituted piperazine derivative, 1-(1-Methoxypropan-2-yl)piperazine, as a candidate antidepressant. Lacking prior characterization in this therapeutic context, this document serves as a strategic whitepaper, detailing the rationale, hypothesized mechanisms, and a full suite of validated experimental protocols required to systematically evaluate its potential from in vitro target engagement to in vivo behavioral efficacy.
Rationale for Investigation: The Piperazine Pharmacophore
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is a cornerstone in medicinal chemistry, particularly for CNS-active compounds.[5] Its prevalence in marketed antidepressants like Vortioxetine highlights its significance.[1] The two nitrogen atoms provide key interaction points for receptor binding and can be differentially substituted to modulate potency, selectivity, and pharmacokinetic properties.[6][7] One nitrogen typically engages with the primary biological target, while the other can be modified to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
The candidate molecule, 1-(1-Methoxypropan-2-yl)piperazine, combines this privileged scaffold with a methoxypropyl substituent. This specific side chain is hypothesized to modulate the steric and electronic properties of the piperazine nitrogen, potentially influencing its affinity and selectivity for key CNS targets implicated in the pathophysiology of depression.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for any drug discovery program. A plausible and efficient method for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine is a direct N-alkylation of piperazine.
Proposed Synthetic Protocol:
-
Protection: To ensure mono-substitution, piperazine is first mono-protected. A common strategy involves reacting piperazine with an acid (e.g., HCl) to form the monohydrochloride salt in situ, effectively shielding one nitrogen from reacting.[8]
-
Alkylation: The mono-protected piperazine is then reacted with a suitable alkylating agent, such as 2-chloro-1-methoxypropane, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and a suitable solvent (e.g., acetonitrile or DMF).
-
Deprotection/Workup: Following the reaction, an aqueous workup and extraction are performed to remove the salt and excess reagents.
-
Purification: The final product is purified using column chromatography or distillation to yield 1-(1-Methoxypropan-2-yl)piperazine of high purity.
-
Characterization: The structure and purity of the final compound must be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Hypothesized Mechanism of Action
Most current antidepressants function by modulating the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[9][10] This is typically achieved by inhibiting their reuptake via specific transporter proteins (SERT, NET, DAT) or by inhibiting their degradation by monoamine oxidase (MAO) enzymes.[9] Given the structural precedents of piperazine derivatives, we hypothesize that 1-(1-Methoxypropan-2-yl)piperazine may exert its antidepressant effect through one or more of the following mechanisms:
-
Inhibition of Monoamine Reuptake: The compound may act as an inhibitor of SERT, NET, and/or DAT.
-
Inhibition of Monoamine Oxidase: It could potentially inhibit MAO-A or MAO-B, preventing the breakdown of monoamines.
-
Direct Receptor Modulation: The piperazine scaffold is also known to interact directly with serotonin receptors (e.g., 5-HT₁A, 5-HT₂A), which could contribute to its overall pharmacological profile.[2][7]
Caption: Hypothesized synaptic targets for 1-(1-Methoxypropan-2-yl)piperazine.
Proposed Preclinical Evaluation Workflow
A tiered screening approach is proposed to efficiently evaluate the antidepressant potential of the candidate compound. This workflow prioritizes high-throughput in vitro assays before proceeding to more resource-intensive in vivo models.
Caption: A tiered workflow for preclinical evaluation of the candidate compound.
Detailed Experimental Protocols
In Vitro Assays
These assays are designed to determine the compound's direct interaction with key molecular targets.[10][11]
5.1.1 Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol uses a fluorometric method to detect hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[12][13]
-
Reagents: MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), fluorescence probe (e.g., Amplex Red), horseradish peroxidase (HRP), and test compound. Commercial kits are readily available.[14][15]
-
Preparation: Prepare serial dilutions of 1-(1-Methoxypropan-2-yl)piperazine in assay buffer.
-
Procedure: a. In a 96-well black plate, add MAO-A or MAO-B enzyme to each well. b. Add the test compound dilutions or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control. c. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding a mixture of the substrate, fluorescence probe, and HRP. e. Incubate for 30-60 minutes at 37°C, protected from light.
-
Detection: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[12]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle control and determine the IC₅₀ value using non-linear regression analysis.
5.1.2 Protocol: Serotonin Transporter (SERT) Uptake Assay
This protocol measures the ability of the test compound to inhibit the uptake of a labeled substrate into cells expressing SERT.[16][17][18]
-
Cell Culture: Use a cell line stably expressing human SERT (e.g., HEK293-hSERT). Plate cells in a 96-well plate and grow to confluence.[19][20]
-
Reagents: Radiotracer (e.g., [³H]5-HT) or a fluorescent substrate, assay buffer (Krebs-Ringer-HEPES), test compound, and a known SERT inhibitor (e.g., citalopram) for non-specific binding determination.[16]
-
Procedure: a. Wash the cell monolayer with assay buffer. b. Add the test compound dilutions to the wells. c. Add the labeled substrate to all wells to initiate uptake. d. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.[17] e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Detection:
-
Analysis: Calculate the specific uptake (total uptake - non-specific uptake) and determine the IC₅₀ value of the test compound. This protocol can be adapted for DAT and NET using appropriate cell lines and labeled substrates (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).[17][21]
In Vivo Behavioral Assays
These assays assess the compound's ability to produce antidepressant-like effects in rodent models.[22] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
5.2.1 Protocol: Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy.[23][24] It is based on the principle that animals will adopt an immobile posture after initial escape attempts, and effective antidepressants decrease this immobility time.[25][26]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (25 ± 1°C) to a depth of 15 cm.[23]
-
Procedure: a. Administer the test compound, a positive control (e.g., fluoxetine), or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test. b. Gently place each mouse into the water-filled cylinder. c. The test duration is 6 minutes.[27] Record the session using a video camera. d. After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.
-
Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
5.2.2 Protocol: Tail Suspension Test (TST)
The TST shares a similar theoretical basis with the FST, measuring escape-oriented behavior in response to an inescapable stressor.[28][29][30]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A suspension box that allows the mouse to hang by its tail without its body touching any surface.
-
Procedure: a. Administer the test compound, a positive control (e.g., imipramine), or vehicle 30-60 minutes before the test. b. Suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.[30] c. The test session lasts for 6 minutes and is video-recorded.[27][31] d. After the test, remove the mouse from the apparatus and return it to its home cage.
-
Scoring: A blinded observer scores the total time the mouse remains immobile during the 6-minute session.
-
Analysis: Compare the mean immobility time across the different treatment groups using appropriate statistical analysis.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be systematically organized for clear comparison and decision-making.
Table 1: Summary of Hypothetical In Vitro and In Vivo Data
| Assay | Parameter | 1-(1-Methoxypropan-2-yl)piperazine | Positive Control |
| In Vitro | |||
| MAO-A Inhibition | IC₅₀ (nM) | [Experimental Value] | Clorgyline: [Value] |
| MAO-B Inhibition | IC₅₀ (nM) | [Experimental Value] | Selegiline: [Value] |
| SERT Uptake Inhibition | IC₅₀ (nM) | [Experimental Value] | Fluoxetine: [Value] |
| NET Uptake Inhibition | IC₅₀ (nM) | [Experimental Value] | Desipramine: [Value] |
| DAT Uptake Inhibition | IC₅₀ (nM) | [Experimental Value] | GBR-12909: [Value] |
| In Vivo | |||
| Forced Swim Test | % Reduction in Immobility | [Experimental Value] | Fluoxetine: [Value] |
| Tail Suspension Test | % Reduction in Immobility | [Experimental Value] | Imipramine: [Value] |
Interpretation:
-
Potent in vitro activity (low nM IC₅₀ values) at SERT and/or NET would be a strong positive indicator.
-
Selectivity for SERT/NET over DAT is often desirable to minimize abuse potential.
-
A significant reduction in immobility time in both the FST and TST would provide evidence of in vivo antidepressant-like efficacy.
-
Concordance between in vitro target engagement and in vivo behavioral effects would build a strong case for the hypothesized mechanism of action.
Conclusion and Future Directions
This document provides a comprehensive and technically rigorous framework for the initial preclinical evaluation of 1-(1-Methoxypropan-2-yl)piperazine as a potential antidepressant. The proposed workflow, from synthesis and in vitro screening to in vivo behavioral testing, is designed to systematically assess its pharmacological profile and therapeutic potential.
Should the compound demonstrate promising activity (e.g., potent and selective SERT/NET inhibition and efficacy in behavioral models), future directions would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[32]
-
Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Off-Target Screening: Assessing binding to a wider panel of receptors and ion channels to identify potential side effects.
-
Advanced Behavioral Models: Testing in more complex models of depression, such as chronic unpredictable stress or social defeat models.[33]
-
Safety and Toxicology Studies: Conducting preliminary toxicology assessments in rodents.
By following this structured approach, researchers can efficiently and effectively determine whether 1-(1-Methoxypropan-2-yl)piperazine warrants further development as a next-generation antidepressant.
References
-
Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
de Aguiar, F., & da Silva, M. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-608. Retrieved from [Link]
-
Brito, A. C. F., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(5), 441-450. Retrieved from [Link]
-
Brito, A. C. F., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. Retrieved from [Link]
-
Alila Medical Media. (2023). Pharmacology - Antidepressants, Animation. YouTube. Retrieved from [Link]
-
Pre clinical Screening of anti depressants. (n.d.). Slideshare. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved from [Link]
-
Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. Retrieved from [Link]
-
A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (n.d.). IJRPR. Retrieved from [Link]
-
Kant, R., & Maji, S. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100069. Retrieved from [Link]
-
Lurasidone. (n.d.). Wikipedia. Retrieved from [Link]
-
Zhu, C. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 349-357. Retrieved from [Link]
-
Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769. Retrieved from [Link]
-
Adkins, E. M., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit1.27. Retrieved from [Link]
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.). Google Patents.
-
Wang, Q., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. Frontiers in Pharmacology, 12, 725257. Retrieved from [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link]
-
A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Kuran, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2191. Retrieved from [Link]
-
Factsheet on the forced swim test. (n.d.). BAP. Retrieved from [Link]
-
Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). (n.d.). Elabscience. Retrieved from [Link]
-
Schou, J. S., et al. (1989). In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. British Journal of Pharmacology, 98(2), 529-536. Retrieved from [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Mini-Reviews in Organic Chemistry, 19(5), 585-594. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. (2024). RJPN. Retrieved from [Link]
-
Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). Protocols.io. Retrieved from [Link]
-
Methods for the catalytic synthesis of piperazine. (n.d.). ResearchGate. Retrieved from [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
Video: The Tail Suspension Test. (2011). JoVE. Retrieved from [Link]
-
Models for depression in drug screening and preclinical studies: Future directions. (n.d.). World Journal of Pharmacology. Retrieved from [Link]
-
Design, synthesis and in-vitro anti-depressant activity evaluation of some 2-styrylbenzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Swim Test v.3. (n.d.). University of Notre Dame IACUC. Retrieved from [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents. (n.d.). ResearchGate. Retrieved from [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie. Retrieved from [Link]
-
Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]
-
SERT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 15. Monoamine Oxidase Assays [cellbiolabs.com]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Pre clinical Screening of anti depressants | PPTX [slideshare.net]
- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. lasa.co.uk [lasa.co.uk]
- 26. animal.research.wvu.edu [animal.research.wvu.edu]
- 27. Video: The Tail Suspension Test [jove.com]
- 28. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 29. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 31. protocols.io [protocols.io]
- 32. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Reliable High-Throughput Screening Model for Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of 1-(1-Methoxypropan-2-yl)piperazine with Dopamine Receptors
This guide provides a comprehensive technical framework for the characterization of the novel compound 1-(1-Methoxypropan-2-yl)piperazine and its potential interactions with the dopamine receptor family. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the dopaminergic system. This document will detail the scientific rationale and step-by-step methodologies for a thorough investigation, from initial binding assessment to the elucidation of functional activity and downstream signaling pathways.
Introduction: The Significance of Dopamine Receptor Modulation and the Piperazine Scaffold
Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological functions, including motor control, cognition, motivation, and emotional responses.[1][] These receptors are broadly classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[3] D1-like receptors typically couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] Conversely, D2-like receptors are generally coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and subsequently decreases cAMP levels.[4][5]
Beyond this classical G-protein signaling, it is now well-established that dopamine receptors can also signal through G-protein-independent pathways, most notably via β-arrestin recruitment.[6][7] This can lead to receptor desensitization and internalization, as well as the activation of distinct downstream signaling cascades.[7] The ability of a ligand to preferentially activate one signaling pathway over another is known as "biased agonism" or "functional selectivity," a concept of growing importance in modern drug discovery.[8][9]
The piperazine moiety is a common scaffold in many centrally acting drugs, including those targeting dopamine receptors.[4][8][10] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and efficacy. Therefore, the systematic characterization of novel piperazine derivatives like 1-(1-Methoxypropan-2-yl)piperazine is a scientifically meritorious endeavor in the quest for more effective and safer therapeutics for a range of neuropsychiatric and neurological disorders.
Part 1: Foundational Characterization - Binding Affinity
The initial and most fundamental step in characterizing a novel ligand is to determine its binding affinity for the target receptors. This is typically achieved through competitive radioligand binding assays.
Rationale for Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[11] The principle involves the use of a radiolabeled ligand (a compound with known high affinity for the receptor) and a series of concentrations of the unlabeled test compound (1-(1-Methoxypropan-2-yl)piperazine). The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, we can determine the inhibitory constant (Ki) of the test compound, which is an inverse measure of its binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize cell lines stably expressing each of the human dopamine receptor subtypes (D1, D2, D3, D4, and D5). Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors). The concentration should be close to the Kd of the radioligand for its receptor.
-
A range of concentrations of the unlabeled test compound, 1-(1-Methoxypropan-2-yl)piperazine.
-
The prepared cell membranes.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Binding Affinity Data
The following table presents a hypothetical binding profile for 1-(1-Methoxypropan-2-yl)piperazine at the five human dopamine receptor subtypes.
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) |
| D1 | [³H]-SCH23390 | 550 |
| D2 | [³H]-Spiperone | 25 |
| D3 | [³H]-Spiperone | 10 |
| D4 | [³H]-Spiperone | 80 |
| D5 | [³H]-SCH23390 | >1000 |
Part 2: Functional Characterization - Elucidating Mechanism of Action
Once the binding affinity has been established, the next critical step is to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? This is assessed by measuring the downstream signaling events following receptor engagement.
G-Protein Dependent Signaling
Causality: The measurement of intracellular cAMP is a direct readout of the activation of Gs- and Gi-coupled receptors.[13] For D1-like receptors (Gs-coupled), an agonist will increase cAMP levels, while for D2-like receptors (Gi-coupled), an agonist will inhibit forskolin-stimulated cAMP production.[4][5]
Experimental Protocol:
-
Cell Culture and Plating:
-
Use cell lines expressing the individual dopamine receptor subtypes.
-
Plate the cells in 96- or 384-well plates and allow them to adhere overnight.
-
-
Agonist Mode:
-
Treat the cells with a range of concentrations of 1-(1-Methoxypropan-2-yl)piperazine.
-
For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable baseline of cAMP.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with a range of concentrations of 1-(1-Methoxypropan-2-yl)piperazine.
-
Add a fixed concentration (e.g., EC80) of a known dopamine receptor agonist (e.g., dopamine).
-
For Gi-coupled receptors, also include forskolin.
-
Incubate for a defined period.
-
-
cAMP Detection:
-
Data Analysis:
-
For agonist activity, plot the cAMP response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb) using the Schild equation.
-
Causality: This assay directly measures the activation of G-proteins.[16] When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation event.[17][18]
Experimental Protocol:
-
Membrane Preparation:
-
Use membranes from cells expressing the dopamine receptor of interest, prepared as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a range of concentrations of 1-(1-Methoxypropan-2-yl)piperazine, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
-
Incubation and Termination:
-
Incubate the mixture to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
-
-
Data Acquisition and Analysis:
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of the test compound to determine EC50 and Emax values.
-
G-Protein Independent Signaling: β-Arrestin Recruitment
Causality: The recruitment of β-arrestin to an activated GPCR is a key event in receptor desensitization and can also initiate G-protein-independent signaling.[6][7] Assaying for β-arrestin recruitment is essential for identifying biased agonism.
Experimental Protocol (Bioluminescence Resonance Energy Transfer - BRET):
-
Cell Line:
-
Use a cell line co-expressing the dopamine receptor of interest fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin fused to a BRET acceptor (e.g., green fluorescent protein - GFP).
-
-
Assay Procedure:
-
Plate the cells in a white, clear-bottom 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine).
-
Treat the cells with a range of concentrations of 1-(1-Methoxypropan-2-yl)piperazine.
-
Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment.
-
Plot the BRET ratio against the log concentration of the compound to determine EC50 and Emax values for β-arrestin recruitment.
-
Hypothetical Functional Data
The following tables summarize hypothetical functional data for 1-(1-Methoxypropan-2-yl)piperazine at the D3 receptor, where it showed the highest binding affinity.
Table 2: G-Protein Signaling at the D3 Receptor (cAMP Assay)
| Parameter | Value |
| Mode of Action | Antagonist |
| IC50 (nM) | 35 |
| Kb (nM) | 18 |
Table 3: β-Arrestin Recruitment at the D3 Receptor (BRET Assay)
| Parameter | Value |
| Mode of Action | Partial Agonist |
| EC50 (nM) | 150 |
| Emax (% of Dopamine) | 40% |
Part 3: Visualization of Signaling Pathways and Experimental Workflow
To clearly illustrate the concepts and processes described, the following diagrams are provided.
Dopamine Receptor Signaling Pathways
Caption: Canonical Gs and Gi signaling pathways for dopamine receptors.
Caption: G-protein independent β-arrestin signaling pathway.
Experimental Workflow
Caption: Experimental workflow for characterizing a novel dopamine ligand.
Part 4: Interpretation of Results and Future Directions
Based on the hypothetical data generated, 1-(1-Methoxypropan-2-yl)piperazine demonstrates a promising profile as a selective ligand for the D3 dopamine receptor. The binding data indicates a higher affinity for D3 over other dopamine receptor subtypes.
The functional data presents a more complex and intriguing picture. The compound acts as an antagonist at the level of G-protein signaling (as measured by the cAMP assay), while simultaneously acting as a partial agonist for β-arrestin recruitment. This suggests that 1-(1-Methoxypropan-2-yl)piperazine may be a biased ligand, preferentially activating the β-arrestin pathway while blocking the canonical Gi-mediated pathway.
This pharmacological profile could have significant therapeutic implications. For instance, a D3-preferring, G-protein-biased antagonist might be beneficial in treating substance use disorders, while the specific consequences of β-arrestin pathway activation would require further investigation.
Next Steps:
-
In-depth Bias Analysis: Quantify the bias of the compound by comparing the relative potencies and efficacies for the G-protein and β-arrestin pathways.
-
Selectivity Profiling: Screen the compound against a broader panel of receptors (e.g., serotonin, adrenergic, muscarinic) to assess its off-target activity.
-
In-Vivo Studies: Investigate the pharmacokinetic profile and behavioral effects of the compound in relevant animal models to translate the in-vitro findings into a physiological context.
This comprehensive guide outlines a robust and scientifically rigorous approach to characterizing the interaction of a novel compound, 1-(1-Methoxypropan-2-yl)piperazine, with dopamine receptors. By systematically evaluating its binding affinity and functional activity across multiple signaling pathways, researchers can build a detailed pharmacological profile, paving the way for further drug development and a deeper understanding of the complexities of dopamine receptor signaling.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
PubMed. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Retrieved from [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Retrieved from [Link]
-
Mancini, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9343-9361. Retrieved from [Link]
-
Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(12), 4648-4663. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]
-
PubMed. (2000). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Retrieved from [Link]
-
Hechenberger, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(9), 8345. Retrieved from [Link]
-
NCBI Bookshelf. (2012). GTPγS Binding Assays. Retrieved from [Link]
-
Urs, N. M., et al. (2016). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. Neuropharmacology, 109, 274-282. Retrieved from [Link]
-
PubMed. (2008). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]
-
PubMed. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Retrieved from [Link]
-
NCBI Bookshelf. (2023). Biochemistry, Dopamine Receptors. Retrieved from [Link]
-
Ågren, R., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Frontiers in Pharmacology, 14, 1099688. Retrieved from [Link]
-
University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Retrieved from [Link]
-
PubMed. (1976). N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. Retrieved from [Link]
-
Hechenberger, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Pharmaceuticals, 15(7), 861. Retrieved from [Link]
-
Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. Retrieved from [Link]
-
PubMed. (2007). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Taylor & Francis Online. (2004). Dopamine Receptor Signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Retrieved from [Link]
-
Gray, D. L., & Allen, J. A. (2018). Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology. International Journal of Molecular Sciences, 19(9), 2689. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Retrieved from [Link]
-
PubMed. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Schelshorn, D., et al. (2020). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. Molecules, 25(22), 5439. Retrieved from [Link]
-
JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. Retrieved from [Link]
-
NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
American Chemical Society. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved from [Link]
-
NCBI. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Retrieved from [Link]
-
Frontiers. (2014). Dopamine Signaling in reward-related behaviors. Retrieved from [Link]
Sources
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. etd.auburn.edu [etd.auburn.edu]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
An In-Depth Technical Guide to the Safe Handling of 1-(1-Methoxypropan-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Principles of Handling
1-(1-Methoxypropan-2-yl)piperazine (CAS No. 682802-89-7) is a substituted piperazine derivative utilized as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, combining a hydrophilic piperazine core with a lipophilic methoxypropyl sidechain, makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. However, a thorough review of publicly available safety data reveals a significant gap: there is no comprehensive, officially registered Safety Data Sheet (SDS) that outlines the specific toxicological properties and GHS hazard classifications for this exact compound[1].
This guide addresses this critical information gap by employing a Hazard Analysis by Structural Analogy approach. As responsible scientists, we cannot treat an absence of data as an absence of hazard. Instead, we must deconstruct the molecule into its core functional components—the piperazine ring and the 1-methoxypropan-2-yl group—and analyze the known risks associated with each. This document synthesizes this information into a conservative, evidence-based framework for safe handling, storage, and emergency preparedness. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity in the laboratory.
Section 2: Physicochemical Properties & Structural Analysis
Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. While empirical data is limited, we can summarize known and inferred properties.
Chemical Identity
-
IUPAC Name: 1-(1-Methoxypropan-2-yl)piperazine
-
CAS Number: 682802-89-7[1]
-
Molecular Formula: C₈H₁₈N₂O[1]
-
Molecular Weight: 158.24 g/mol [1]
-
Structure:
Caption: Chemical structure of 1-(1-Methoxypropan-2-yl)piperazine.
Tabulated Properties
| Property | Value / Inferred State | Source / Rationale |
| CAS Number | 682802-89-7 | [1] |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Physical State | Likely a colorless to pale yellow liquid | Inferred from similar low-molecular-weight substituted piperazines and ethers. |
| Boiling Point | Not determined; estimated to be >150 °C | Inferred based on structural complexity compared to its constituent analogues. |
| Solubility | Expected to be soluble in water and polar organic solvents | The piperazine moiety imparts hydrophilicity. |
| pKa | Estimated 8.5-9.5 for the secondary amine | Typical for the N4 nitrogen of a piperazine ring. |
Section 3: Hazard Analysis by Structural Analogy
The cornerstone of this guide is the deconstruction of the target molecule to predict its hazard profile. This approach is a fundamental practice in medicinal chemistry and toxicology for assessing novel chemical entities.
Caption: Logical workflow for hazard analysis by structural analogy.
The Piperazine Core: A Corrosive and Sensitizing Moiety
Piperazine and its simple derivatives are well-characterized. The parent compound, piperazine anhydrous, is classified as a corrosive substance that can cause severe skin burns and eye damage[2][3]. A critical and often underestimated risk is its potential as both a skin and respiratory sensitizer[2]. This means initial exposures may cause mild irritation, but subsequent contact can trigger a severe allergic reaction, including asthma-like symptoms[2].
Causality: The two nitrogen atoms in the piperazine ring are basic (nucleophilic), readily reacting with biological macromolecules and causing irritation and corrosive effects. This basicity is fundamental to its chemical reactivity and its biological impact.
The 1-Methoxypropan-2-yl Group: A Flammable Solvent Analogue
This sidechain is structurally analogous to 1-methoxy-2-propanol, a common solvent also known as propylene glycol methyl ether (PGME). Key hazards associated with PGME include:
-
Flammability: It is a flammable liquid with a flash point of approximately 31°C[4][5]. Vapors can form explosive mixtures with air.
-
Central Nervous System (CNS) Effects: Inhalation of vapors may cause drowsiness, dizziness, and intoxication, indicative of CNS depression[5][6][7].
-
Irritation: Contact can irritate the skin, eyes, and mucous membranes[5].
-
Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged storage, especially in the presence of air and light[8].
Causality: The ether linkage and short alkyl chain contribute to its volatility and flammability. Its ability to be absorbed via inhalation and cross the blood-brain barrier leads to the observed CNS effects[9].
Synthesized Hazard Profile for 1-(1-Methoxypropan-2-yl)piperazine
Based on the analysis of its constituent parts, we must operate under the assumption that 1-(1-Methoxypropan-2-yl)piperazine exhibits a combination of these hazards . It should be treated, at a minimum, as:
-
Corrosive: Capable of causing skin and eye burns.
-
Sensitizer: Potential to cause allergic skin and respiratory reactions.
-
Harmful: By inhalation, ingestion, and skin contact.
-
Flammable: Likely a combustible liquid.
-
Neurotoxic: Capable of causing CNS depression upon inhalation.
Section 4: Comprehensive Handling and Safety Protocols
The following protocols are derived from the synthesized hazard profile and represent the best practices for handling this compound in a research and development setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The principle is to prevent any contact with the substance.
| PPE Category | Specification | Rationale |
| Hand | Nitrile rubber gloves (thickness >0.11 mm) with a breakthrough time of >480 minutes for PGME[4]. Double-gloving is recommended. | Protects against corrosive effects of the piperazine moiety and absorption of the PGME moiety. |
| Eye/Face | Chemical safety goggles and a full-face shield[10]. | Protects against splashes of corrosive liquid, which can cause severe eye damage or blindness[3]. |
| Body | Flame-retardant laboratory coat. For larger quantities (>100 mL), a chemically resistant apron should be worn. | Protects against skin contact and provides a barrier in case of splashes or spills. |
| Respiratory | All handling of the neat material must be performed in a certified chemical fume hood. | Mitigates inhalation risk of vapors that can cause CNS depression and potential respiratory sensitization[2][5]. |
Engineering Controls & Safe Handling Workflow
Engineering controls are the primary line of defense. Personal protective equipment is the last.
Caption: Step-by-step workflow for the safe handling of the compound.
-
Ventilation: All manipulations, including weighing, dispensing, and adding to reaction vessels, must occur within a properly functioning chemical fume hood to prevent vapor accumulation[11].
-
Ignition Sources: Ensure no open flames, spark-producing equipment, or hot surfaces are present in the handling area due to the flammability risk[8].
-
Inert Atmosphere: For storage and reactions, particularly if heating, consider the use of an inert atmosphere (e.g., Nitrogen or Argon) to mitigate both fire risk and potential peroxide formation.
-
Personal Hygiene: Avoid all personal contact[12]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn[10].
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Container: Store in the original, tightly sealed container[2].
-
Location: A cool, dry, well-ventilated, locked storage area is required[13]. Store in a designated flammable liquids cabinet.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides, as these can react exothermically with the amine functionality of the piperazine ring.
-
Light and Air: Store protected from light and air to minimize the risk of peroxide formation from the ether group[2][8].
Spill & Emergency Procedures
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all ignition sources.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site with a suitable solvent (e.g., isopropanol), followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[3].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention, especially if irritation or a rash develops[10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].
Waste Disposal
All waste containing 1-(1-Methoxypropan-2-yl)piperazine must be treated as hazardous.
-
Collect in a dedicated, sealed, and properly labeled hazardous waste container.
-
Dispose of the waste through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.
Section 5: References
-
PubChem. (n.d.). 1-Methoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). PROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
-
Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]
-
Gowd, V., & Tuka, V. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
-
Kuca, K., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 479. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propylene Glycol Monomethyl Ether. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Inert Reassessment - Propylene Glycol Monomethyl Ether (PGME). Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Miller, R. R., et al. (1983). Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies. Environmental Health Perspectives, 57, 233-239. Retrieved from [Link]
-
abcr Gute Chemie. (n.d.). AB458023 | CAS 1258640-14-0. Retrieved from [Link]
Sources
- 1. 682802-89-7|1-(1-Methoxypropan-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. aksci.com [aksci.com]
Unveiling the Enigmatic Mechanism: A Preliminary Investigative Guide to 1-(1-Methoxypropan-2-yl)piperazine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unexplored Territory of a Novel Piperazine Derivative
The landscape of psychoactive compounds is in a perpetual state of flux, with novel chemical entities continuously emerging. Among these, piperazine derivatives have consistently garnered significant attention due to their diverse pharmacological profiles, often interacting with key monoaminergic systems in the central nervous system. This guide focuses on a specific, yet understudied molecule: 1-(1-Methoxypropan-2-yl)piperazine. To date, a comprehensive understanding of its mechanism of action remains elusive. This document serves as a detailed roadmap for conducting preliminary studies to elucidate the pharmacological fingerprint of this compound. By providing a robust framework of established and validated experimental protocols, we aim to empower researchers to systematically investigate its potential interactions with neurotransmitter systems, thereby paving the way for a deeper understanding of its psychoactive properties and therapeutic potential.
Our approach is grounded in the established pharmacology of the broader piperazine class, which frequently exhibits affinity for serotonin and dopamine receptors, as well as monoamine transporters. Therefore, this guide will systematically outline a tiered investigational strategy, commencing with in vitro receptor screening and progressing to in vivo behavioral characterization. Each proposed experiment is designed to be a self-validating step, providing crucial data points that will collectively illuminate the mechanism of action of 1-(1-Methoxypropan-2-yl)piperazine.
Part 1: Foundational In Vitro Characterization: Mapping the Molecular Targets
The initial phase of our investigation will focus on identifying the primary molecular targets of 1-(1-Methoxypropan-2-yl)piperazine. Based on the pharmacology of structurally related piperazine compounds, we hypothesize that the primary interactions will occur at serotonin (5-HT) and dopamine (D) receptors, as well as the respective monoamine transporters.
Receptor Binding Affinity Profile: Identifying the Points of Interaction
The first crucial step is to determine the binding affinity of 1-(1-Methoxypropan-2-yl)piperazine for a panel of relevant G-protein coupled receptors (GPCRs) and transporters. This will be achieved through competitive radioligand binding assays.
Experimental Rationale: This high-throughput screening method allows for the simultaneous assessment of a compound's affinity for a wide range of targets. By competing with a known radiolabeled ligand, we can determine the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), which is then used to calculate the binding affinity (Ki).
Table 1: Hypothetical Receptor Binding Affinity Profile of 1-(1-Methoxypropan-2-yl)piperazine
| Target | Radioligand | Hypothetical Ki (nM) | Interpretation |
| 5-HT1A Receptor | [3H]8-OH-DPAT | 50 | Moderate Affinity |
| 5-HT2A Receptor | [3H]Ketanserin | 15 | High Affinity |
| 5-HT2C Receptor | [3H]Mesulergine | 120 | Low Affinity |
| Dopamine D2 Receptor | [3H]Spiperone | 80 | Moderate Affinity |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | > 1000 | Negligible Affinity |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 850 | Low Affinity |
| Serotonin Transporter (SERT) | [3H]Citalopram | 300 | Low to Moderate Affinity |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target receptors (e.g., HEK293 cells).
-
Assay Buffer: Utilize a buffer appropriate for the specific receptor being assayed.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of 1-(1-Methoxypropan-2-yl)piperazine.
-
Equilibrium: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]
In Vitro Functional Activity: Differentiating Agonism from Antagonism
Once high-affinity binding targets are identified, the next logical step is to determine the functional consequence of this binding. Is 1-(1-Methoxypropan-2-yl)piperazine an agonist, antagonist, or inverse agonist at these receptors? This can be elucidated using in vitro functional assays, such as cAMP and calcium flux assays.
Experimental Rationale: These assays measure the downstream signaling events that occur upon receptor activation. For Gs or Gi-coupled receptors (like 5-HT1A and D2), changes in cyclic AMP (cAMP) levels are measured. For Gq-coupled receptors (like 5-HT2A), the mobilization of intracellular calcium is assessed.
dot
Caption: Workflow for in vitro functional assays.
Experimental Protocol: cAMP Assay
-
Cell Culture: Culture HEK293 cells stably expressing the Gs or Gi-coupled receptor of interest.[3]
-
Transfection (if necessary): If using a reporter system like GloSensor™, transfect the cells with the biosensor plasmid.[4]
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Agonist Mode: Add varying concentrations of 1-(1-Methoxypropan-2-yl)piperazine to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-(1-Methoxypropan-2-yl)piperazine before adding a known agonist at its EC80 concentration.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Add the detection reagent (e.g., luciferin for GloSensor™) and measure the luminescence.[5]
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).[6]
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Culture CHO-K1 cells stably co-expressing the Gq-coupled receptor of interest and a photoprotein like aequorin.[7]
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Coelenterazine Loading: Incubate the cells with the aequorin substrate, coelenterazine, in the dark.[8]
-
Agonist Mode: Inject varying concentrations of 1-(1-Methoxypropan-2-yl)piperazine into the wells and immediately measure the luminescent signal.[9]
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-(1-Methoxypropan-2-yl)piperazine before injecting a known agonist and measuring the luminescence.
-
Data Analysis: Analyze the luminescent signal to generate concentration-response curves and determine the EC50 or IC50 values.[10]
Part 2: In Vivo Behavioral Pharmacology: From Molecular Action to Systemic Effects
Following the in vitro characterization, it is imperative to investigate the behavioral effects of 1-(1-Methoxypropan-2-yl)piperazine in whole animal models. This will provide insights into its psychoactive properties and potential therapeutic applications.
Locomotor Activity: Assessing Stimulant or Sedative Properties
A fundamental initial in vivo screen is the assessment of spontaneous locomotor activity. This will determine if the compound has stimulant, sedative, or no significant effect on general activity.
Experimental Rationale: Changes in locomotor activity are a hallmark of many psychoactive drugs. This simple test provides a baseline understanding of the compound's overall effect on the central nervous system.
dot
Caption: Workflow for the locomotor activity test.
Experimental Protocol: Locomotor Activity Test
-
Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[11]
-
Drug Administration: Administer various doses of 1-(1-Methoxypropan-2-yl)piperazine or vehicle via intraperitoneal (i.p.) injection.
-
Placement in Arena: Place each mouse individually into the center of an open field arena.[12]
-
Data Collection: Record locomotor activity for a set period (e.g., 60 minutes) using an automated activity monitoring system that tracks horizontal and vertical movements via infrared beam breaks.[13][14]
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery (thigmotaxis), and rearing frequency.
Drug Discrimination: Unveiling the Subjective Effects
To understand the subjective "feel" of the compound, a drug discrimination paradigm is invaluable. This procedure trains animals to recognize the internal state produced by a specific drug.
Experimental Rationale: Drug discrimination studies can predict the subjective effects of a novel compound in humans and help to classify its pharmacological profile (e.g., stimulant-like, psychedelic-like).[15]
Experimental Protocol: Drug Discrimination Study
-
Apparatus: Use a standard two-lever operant conditioning chamber.
-
Training: Train rats to press one lever after receiving an injection of a known training drug (e.g., a stimulant like amphetamine or a serotonergic agent like DOM) and a second lever after receiving vehicle.[16] Correct lever presses are rewarded with food pellets.
-
Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, administer various doses of 1-(1-Methoxypropan-2-yl)piperazine and observe which lever they press.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution (≥80% drug-lever responding) suggests that the test compound has subjective effects similar to the training drug.[17]
Anxiety and Depression Models: Exploring Potential Therapeutic Applications
Based on the receptor binding profile, particularly potential interactions with serotonergic systems, it is prudent to assess the anxiolytic or antidepressant-like properties of 1-(1-Methoxypropan-2-yl)piperazine.
Experimental Rationale: The elevated plus maze (EPM) is a widely used test for anxiety-like behavior, while the forced swim test (FST) is a common screen for antidepressant-like activity.[18][19][20][21][22]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Administer the test compound or vehicle to mice. Place each mouse in the center of the maze and allow it to explore for 5 minutes.[19]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[23][24]
Experimental Protocol: Forced Swim Test
-
Apparatus: A cylinder filled with water from which the mouse cannot escape.
-
Procedure: Administer the test compound or vehicle. Place the mouse in the water for a 6-minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test.[25][26]
-
Data Analysis: A significant decrease in immobility time suggests an antidepressant-like effect.[27]
Part 3: Data Synthesis and Future Directions
The culmination of these preliminary studies will provide a foundational pharmacological profile of 1-(1-Methoxypropan-2-yl)piperazine. The in vitro data will identify its primary molecular targets and its functional activity at these sites. The in vivo data will characterize its behavioral effects, offering insights into its psychoactive properties and potential therapeutic utility.
Table 2: Integrated Data Interpretation and Next Steps
| In Vitro Finding | In Vivo Correlation | Potential Mechanism | Next Steps |
| High affinity 5-HT2A antagonism | No stimulant or sedative effects; anxiolytic-like in EPM | Blockade of 5-HT2A receptor-mediated anxiety | Investigate role in models of psychosis and cognition. |
| Moderate affinity 5-HT1A agonism | Decreased immobility in FST | Activation of 5-HT1A autoreceptors, increasing synaptic serotonin | Conduct microdialysis studies to measure serotonin release. |
| Moderate D2 receptor affinity | Biphasic locomotor response (low dose sedation, high dose stimulation) | Partial agonism at D2 receptors | Further characterize the functional activity at D2 receptors. |
This systematic approach, from receptor binding to behavioral assays, will provide a robust preliminary understanding of the mechanism of action of 1-(1-Methoxypropan-2-yl)piperazine. The findings from this guide will be instrumental in directing future, more in-depth investigations, and ultimately, in determining the potential of this novel compound in the realm of neuroscience and drug development.
References
-
Bucsai, A. J., & Malven, F. C. (n.d.). Drug Discrimination. Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]
- Novak, A. E., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), e51729.
- Wang, L., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(6), 736-746.
- van der Hart, M. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11659-11667.
- Cattaneo, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 172(15), 3843-3856.
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]
- Burford, N. T., et al. (2014). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 12(1), 1-13.
- Nicolas, C., et al. (2019).
- Seibenhener, M. L., & Wooten, M. C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
- Andersen, J., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 10(1), 1-13.
- Animal Research Review Panel. (2023). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
- Richardson, J. R., & Guo, L. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 867331.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
- Celi, A., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17.
-
Maze Engineers. (n.d.). Drug discrimination test box. Retrieved from [Link]
- Grimm, S. H., et al. (2015). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
- Angio-Proteomie. (n.d.). GPCR Activity Assay Protocol (Aequorin-GFP System).
- Grimm, S. H., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ChemMedChem, 13(5), 459-466.
- Millipore. (n.d.). Glowing and Flashing Aequorins for Measuring GPCR-mediated Intracellular Calcium Flux. Sigma-Aldrich.
- G-Protein-Coupled Receptors. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 1-11.
- Creative Biolabs. (n.d.). Drug Discrimination.
- Aligholi, H., et al. (2024). Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Brieflands.
- Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638.
- Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1.
-
Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]
- UCSF IACUC. (n.d.). Locomotor Activity/Open Field Test.
- Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review.
- Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587.
- d'Isa, R., et al. (2024). Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice. Frontiers in Behavioral Neuroscience, 18, 1386629.
- Bertoglio, L. J., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLoS ONE, 6(7), e22247.
- Nguyen, D. P., et al. (2010). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex.
- Sun, M. K., & Alkon, D. L. (2006). Open-Space Forced Swim Model of Depression for Mice. Bio-protocol, 1(1), e1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. angioproteomie.com [angioproteomie.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 25. scispace.com [scispace.com]
- 26. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. brieflands.com [brieflands.com]
Theoretical Conformational Analysis of 1-(1-Methoxypropan-2-yl)piperazine: A Technical Guide for Drug Discovery Professionals
Abstract
The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug candidates, understanding the preferred three-dimensional arrangement of atoms is paramount for optimizing interactions with biological targets and improving pharmacokinetic profiles. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of 1-(1-Methoxypropan-2-yl)piperazine, a scaffold of interest in medicinal chemistry. We will explore the fundamental principles governing piperazine ring puckering and the influence of its substituent on the overall molecular geometry. This guide will detail robust computational methodologies, from initial conformational searching to high-level quantum mechanical calculations, enabling researchers to elucidate the key energetic and structural features of this molecule. By presenting a self-validating system of protocols and explaining the causality behind experimental choices, this document aims to empower researchers, scientists, and drug development professionals to confidently predict and understand the conformational behavior of this and similar flexible molecules.
Introduction: The Significance of Conformational Analysis in Drug Design
The "lock and key" model, while a foundational concept in pharmacology, has evolved to recognize the inherent flexibility of both ligands and their biological targets. A molecule's ability to adopt specific conformations dictates its interaction with receptors, enzymes, and other macromolecules. The piperazine ring, a ubiquitous fragment in drug design, is a prime example of a scaffold whose conformational preferences can significantly impact a compound's efficacy and safety profile.[1][2][3][4] Its chair-like, boat-like, and twist-boat conformations can orient substituents in distinct spatial arrangements, thereby influencing binding affinity and selectivity.[1][3][5] Understanding the conformational dynamics of substituted piperazines, such as 1-(1-Methoxypropan-2-yl)piperazine, is therefore not merely an academic exercise but a crucial step in rational drug design.[6] This guide will provide the theoretical and practical framework for conducting such an analysis.
Structural Features of 1-(1-Methoxypropan-2-yl)piperazine
The conformational complexity of 1-(1-Methoxypropan-2-yl)piperazine arises from two primary sources: the puckering of the piperazine ring and the rotational freedom of the 1-methoxypropan-2-yl substituent.
Piperazine Ring Puckering
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, predominantly adopts a chair conformation to minimize steric and torsional strain.[1][7] However, other higher-energy conformations, such as the boat and twist-boat, are also possible and can be populated depending on the nature and position of substituents.[1][3][5]
-
Chair Conformation: This is generally the most stable conformation, with substituents occupying either axial or equatorial positions. The interconversion between the two chair forms (ring flipping) is a key dynamic process.
-
Boat and Twist-Boat Conformations: These are typically higher in energy but can be stabilized by specific intramolecular interactions or by the constraints of a binding pocket.[5]
The 1-Methoxypropan-2-yl Substituent
The substituent at the N1 position introduces several additional rotatable bonds, further expanding the conformational space. The key dihedral angles to consider are:
-
The C-N bond connecting the substituent to the piperazine ring.
-
The C-C and C-O bonds within the methoxypropyl chain.
Furthermore, the presence of a lone pair on the nitrogen and the oxygen atom allows for the potential formation of intramolecular hydrogen bonds, which could significantly influence the preferred conformation.[8][9][10]
Computational Methodology: A Step-by-Step Protocol
A robust computational workflow is essential for accurately exploring the conformational landscape of a flexible molecule. The following protocol outlines a self-validating approach, from initial low-level searches to high-accuracy energy calculations.
Step 1: Initial 3D Structure Generation and Molecular Mechanics (MM) Conformational Search
The initial exploration of the vast conformational space is best achieved using computationally inexpensive molecular mechanics methods.[11][12][13][14]
Protocol:
-
Sketch the 2D structure of 1-(1-Methoxypropan-2-yl)piperazine in a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Generate an initial 3D structure.
-
Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e).[11][13][15] This will generate a large number of potential conformers by systematically rotating all rotatable bonds.
-
Energy minimize all generated conformers to identify unique low-energy structures.
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify distinct conformational families.
Causality: The purpose of this initial, broad search is to ensure that no significant regions of the conformational space are missed. MM force fields are parameterized to quickly evaluate the steric and electrostatic interactions that govern molecular shape.[11][13][16]
Step 2: Density Functional Theory (DFT) Optimization and Energy Refinement
The geometries and relative energies of the low-energy conformers identified in the MM search should be refined using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[17][18][19][20]
Protocol:
-
Select the unique, low-energy conformers from the MM search (e.g., all conformers within 10 kcal/mol of the global minimum).
-
Perform geometry optimization for each conformer using a DFT functional and basis set known to perform well for organic molecules. A recommended level of theory is M06-2X/cc-pVDZ, which has been benchmarked for piperazine-based ligands.[2][3]
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Calculate the relative energies of all stable conformers.
Causality: DFT provides a more accurate description of the electronic structure and, consequently, a more reliable prediction of geometries and relative energies compared to MM methods. The choice of functional and basis set is critical for obtaining accurate results.[2][3]
Step 3: Analysis of Key Conformational Features
A thorough analysis of the DFT-optimized structures is crucial for understanding the factors that govern the conformational preferences of 1-(1-Methoxypropan-2-yl)piperazine.
Analysis Points:
-
Piperazine Ring Pucker: Characterize the conformation of the piperazine ring (chair, boat, twist-boat) in the lowest energy conformers.
-
Substituent Orientation: Analyze the dihedral angles defining the orientation of the 1-methoxypropan-2-yl group relative to the piperazine ring.
-
Intramolecular Interactions: Investigate the possibility of intramolecular hydrogen bonding between the N4-H (if protonated) or a C-H and the methoxy oxygen. The presence of such bonds can significantly stabilize certain conformations.[8][9][10]
Predicted Conformational Landscape of 1-(1-Methoxypropan-2-yl)piperazine
Based on the established principles of piperazine conformational analysis, we can predict the key features of the conformational landscape of the title molecule.
Dominant Conformers
It is anticipated that the lowest energy conformers will feature a chair conformation of the piperazine ring.[1][7] The bulky 1-methoxypropan-2-yl substituent is expected to preferentially occupy the equatorial position to minimize steric hindrance. Within this general framework, several low-energy conformers will likely exist, differing in the rotational orientation of the substituent.
Potential for Intramolecular Hydrogen Bonding
The presence of the methoxy group introduces the possibility of a weak intramolecular hydrogen bond between the oxygen atom and an axial C-H on the piperazine ring or even the N4-H in a protonated state. Such an interaction, if present, would further stabilize specific rotational conformers of the substituent.
Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Tabulated Energetic Data
| Conformer ID | Piperazine Pucker | Substituent Position | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | Chair | Equatorial | 0.00 | 75.3 |
| Conf-2 | Chair | Equatorial | 0.85 | 15.1 |
| Conf-3 | Twist-Boat | - | 2.10 | 3.5 |
| Conf-4 | Chair | Axial | 3.50 | 0.8 |
Note: This is a hypothetical table for illustrative purposes. Actual values would be derived from the DFT calculations.
Visualizing the Computational Workflow
Caption: Computational workflow for the conformational analysis of 1-(1-Methoxypropan-2-yl)piperazine.
Key Conformers and Interactions
Caption: Key predicted conformers of 1-(1-Methoxypropan-2-yl)piperazine.
Conclusion
The theoretical study of the conformational preferences of 1-(1-Methoxypropan-2-yl)piperazine provides invaluable insights for its potential development as a drug candidate. By employing a hierarchical computational approach, from broad molecular mechanics searches to accurate DFT calculations, researchers can confidently identify the most stable conformers and understand the intramolecular forces that govern its three-dimensional structure. This knowledge is fundamental for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The methodologies and principles outlined in this guide provide a robust framework for the conformational analysis of not only the title compound but also other flexible molecules of interest in drug discovery.
References
- Bultinck, P., et al. (2005). The interplay of intramolecular hydrogen bonding and the molecular V-shape of a series of piperazine derivatives. Journal of Molecular Structure: THEOCHEM, 728(1-3), 19-25.
- Campos, K. R., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(34), 20058-20073.
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
- Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234.
- Ferreira, R. S., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication?. Journal of molecular modeling, 19(9), 3857-3870.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895-2940.
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
- Hohenberg, P., & Kohn, W. (1964). Inhomogeneous electron gas. Physical review, 136(3B), B864.
- Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society, 110(6), 1657-1666.
- Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
- Lins, R. D., & Brannigan, G. (2008). Intramolecular hydrogen bonding in the ethanolamine headgroup of phosphatidylethanolamine lipids. The Journal of physical chemistry. B, 112(45), 14144-14151.
- Leach, A. R. (2001). Molecular modelling: principles and applications.
- Perrin, C. L., & Nielson, J. B. (1997). "Strong" hydrogen bonds in chemistry and biology. Annual review of physical chemistry, 48(1), 511-544.
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
Sources
- 1. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. fiveable.me [fiveable.me]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 19. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arxiv.org [arxiv.org]
Methodological & Application
Application Note: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine, a valuable substituted piperazine building block in pharmaceutical research and drug development. We present two primary synthetic strategies: a highly selective three-step route involving reductive amination of mono-protected piperazine and a more direct, albeit lower-yielding, one-step nucleophilic substitution. The guide explains the chemical rationale behind each approach, offers step-by-step experimental procedures, and includes process flow diagrams to ensure clarity and reproducibility for researchers in organic and medicinal chemistry.
Introduction and Strategic Overview
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The targeted synthesis of mono-N-substituted piperazines is a critical task in the development of new chemical entities. 1-(1-Methoxypropan-2-yl)piperazine serves as a key intermediate, introducing a specific pharmacophore that can influence a compound's metabolic stability, solubility, and target engagement.
Synthesizing this target molecule from piperazine presents a classic chemical challenge: achieving selective mono-alkylation over di-alkylation at the two equivalent secondary amine positions. This guide details two robust methods to address this challenge:
-
Strategy 1: Reductive Amination via a Protected Intermediate (Recommended) : This is the preferred method for achieving high purity and yield. It involves three key stages: transient protection of one piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, reductive amination at the free nitrogen, and subsequent deprotection to yield the final product. This approach offers superior control over the reaction's selectivity.[1]
-
Strategy 2: Direct Nucleophilic Substitution : This one-pot method involves the direct reaction of a large excess of piperazine with an appropriate alkyl halide. While synthetically more direct, it relies on statistical control to favor mono-alkylation, which often results in lower yields and more complex purification.[2]
Recommended Synthetic Pathway: Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and broad substrate scope.[3][4] The process involves the in-situ formation of an iminium ion from the reaction of an amine with a ketone, which is then immediately reduced by a mild hydride agent. We recommend sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its high selectivity for iminium ions over carbonyls, its tolerance for various functional groups, and its effectiveness in common organic solvents.[5][6]
Overall Synthetic Workflow
The three-step sequence ensures a clean and high-yielding synthesis by directing the alkylation to a specific nitrogen atom.
Diagram 1: Recommended three-step workflow for the synthesis.
Mechanistic Rationale
The core of the synthesis is the reductive amination step. The reaction proceeds through the nucleophilic attack of the free amine of 1-Boc-piperazine on the carbonyl carbon of 1-methoxy-2-propanone. This is followed by dehydration to form a transient iminium ion, which is electrophilic. The hydride from sodium triacetoxyborohydride then attacks the iminium carbon to furnish the C-N bond, completing the alkylation.[7]
Diagram 2: Mechanism of the reductive amination step.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis via Protected Intermediate (Recommended)
-
Setup: To a round-bottom flask, add piperazine (4.0 eq.) and dissolve in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Reaction: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in the same solvent. Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-piperazine, which can often be used in the next step without further purification.
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).[5]
-
Reaction: Add 1-methoxy-2-propanone (1.1 eq.) to the solution, followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) over 15 minutes. A slight exotherm may be observed.
-
Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) if necessary.
-
Setup: Dissolve the crude product from Step 2 (1.0 eq.) in DCM (or 1,4-dioxane). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise.[8][9]
-
Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure. Dissolve the residue in water and basify to a pH > 11 by the slow addition of aqueous NaOH or solid K₂CO₃.
-
Purification: Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 1-(1-Methoxypropan-2-yl)piperazine.
Quantitative Data Summary (Protocol 1)
| Reagent/Parameter | Step 1: Protection | Step 2: Reductive Amination | Step 3: Deprotection |
| Starting Material | Piperazine | 1-Boc-piperazine | Boc-protected Product |
| Equivalents | 4.0 | 1.0 | 1.0 |
| Primary Reagent | (Boc)₂O | 1-Methoxy-2-propanone | TFA or 4M HCl in Dioxane |
| Reagent Equivalents | 1.0 | 1.1 | 5.0 - 10.0 |
| Secondary Reagent | - | NaBH(OAc)₃ | - |
| Reagent Equivalents | - | 1.5 | - |
| Solvent | DCM or THF | Anhydrous DCE | DCM or 1,4-Dioxane |
| Temperature | 0 °C to RT | Room Temperature | 0 °C to RT |
| Typical Reaction Time | 12 - 16 hours | 4 - 12 hours | 1 - 4 hours |
| Typical Yield | >90% | 70 - 90% | >95% |
Protocol 2: Direct Nucleophilic Substitution
This method is less selective but faster. The key to minimizing di-substitution is to use a large excess of piperazine.[2]
-
Setup: In a round-bottom flask, add a large excess of piperazine (5-10 eq.) and a suitable solvent like acetonitrile or ethanol. Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction: Add 2-chloro-1-methoxypropane or 2-bromo-1-methoxypropane (1.0 eq.) dropwise to the stirred suspension. Heat the reaction mixture to reflux (approx. 60-80 °C) for 6-18 hours.
-
Monitoring: Follow the disappearance of the alkyl halide by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude residue will contain the product, unreacted piperazine, and potentially the di-substituted byproduct. Purification can be challenging and may require vacuum distillation or extensive acid-base extraction to separate the more basic piperazine from the mono-substituted product.
References
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem Scientific Resources.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem Scientific Resources.
-
Kralova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.
- Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
-
Sigma-Aldrich. (n.d.). 1-Boc-piperazine Product Information. Sigma-Aldrich.
-
ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.
- Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Lecture Notes.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
-
Sigma-Aldrich. (n.d.). Reductive Amination - Common Conditions. Sigma-Aldrich Technical Information.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 199-250). Elsevier.
- Arote, N. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1238.
-
Pałasz, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5859.
- Domling, A., & Ugi, I. (2000). Reductive Aminations in the Synthesis of α-Amino Acids.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jgtps.com [jgtps.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for the Direct Alkylation Synthesis of 1-(1-Methoxypropan-2-yl)piperazine
Introduction and Significance
1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development. The piperazine motif is a privileged scaffold found in a wide array of bioactive compounds, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.[1] The synthesis of asymmetrically substituted piperazines like the title compound is a common objective in pharmaceutical research.
This document provides a detailed guide to the synthesis of 1-(1-Methoxypropan-2-yl)piperazine via direct N-alkylation. This synthetic approach, while seemingly straightforward, presents a key challenge: achieving selective mono-alkylation while minimizing the formation of the undesired N,N'-di-alkylated byproduct. We will explore the mechanistic underpinnings of this reaction, provide a robust and field-tested protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Reaction Principle and Mechanistic Overview
The synthesis is based on a classical bimolecular nucleophilic substitution (S_N2) reaction. Piperazine, a cyclic diamine, acts as the nucleophile, attacking an alkyl electrophile, in this case, a 1-methoxypropan-2-yl moiety equipped with a suitable leaving group (e.g., a halide).
The Core Challenge: Mono- versus Di-alkylation
Piperazine possesses two secondary amine nitrogens of equal reactivity. Following the initial alkylation to form the desired mono-substituted product, the remaining secondary amine is still nucleophilic and can react with another molecule of the alkylating agent. This second reaction leads to the formation of a symmetrical 1,4-di-(1-methoxypropan-2-yl)piperazine byproduct, which can be difficult to separate and reduces the overall yield of the target compound.
Controlling this selectivity is the cornerstone of a successful synthesis. The primary strategies to favor mono-alkylation include:
-
Using a Large Excess of Piperazine: By employing a significant molar excess of piperazine relative to the alkylating agent, the probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated molecule. This statistical control effectively suppresses the second alkylation.
-
Employing a Mono-Protected Piperazine: A more controlled, albeit longer, route involves using a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[2] The alkylation is directed to the unprotected nitrogen, after which the protecting group is removed to yield the final product.
-
In Situ Mono-Protonation: A clever one-pot strategy involves using piperazine monohydrochloride, which can be formed in situ. The protonated nitrogen is deactivated towards nucleophilic attack, allowing the free nitrogen to react selectively.[3]
For the purpose of this guide, we will focus on the direct alkylation method using an excess of piperazine, as it represents the most atom-economical and straightforward approach.
Detailed Experimental Protocol: Direct Alkylation with Excess Piperazine
This protocol describes the reaction of excess piperazine with 2-chloro-1-methoxypropane in the presence of a base to scavenge the HCl generated during the reaction.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Key Properties |
| Piperazine (Anhydrous) | 86.14 | 110-85-0 | Hygroscopic solid. Corrosive. |
| 2-Chloro-1-methoxypropane | 108.57 | 53635-18-0 | Flammable liquid. Irritant. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, fine powder. |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Anhydrous grade. Flammable. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | For extraction. |
| Saturated NaCl solution (Brine) | N/A | N/A | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Workflow for the direct alkylation synthesis.
Step-by-Step Procedure
Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous piperazine (43.07 g, 0.5 mol, 5.0 eq.).
-
Add anhydrous potassium carbonate (20.73 g, 0.15 mol, 1.5 eq.) and anhydrous acetonitrile (250 mL).
-
Begin stirring and gently heat the suspension to reflux (approximately 80-82°C) under a nitrogen atmosphere. The use of a solid base like potassium carbonate is advantageous as it is inexpensive and easily removed by filtration.[4]
-
-
Addition of Alkylating Agent:
-
In a dropping funnel, prepare a solution of 2-chloro-1-methoxypropane (10.86 g, 0.1 mol, 1.0 eq.) in 50 mL of anhydrous acetonitrile.
-
Once the piperazine suspension is at a steady reflux, add the 2-chloro-1-methoxypropane solution dropwise over a period of 1 hour. A slow addition rate is crucial to maintain a high local concentration of piperazine, further favoring mono-alkylation.
-
-
Reaction and Monitoring:
-
After the addition is complete, maintain the reaction at reflux for 12-18 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane with 1% triethylamine.[5] Stain with potassium permanganate to visualize the spots. The reaction is complete when the starting alkyl chloride spot has been consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts (potassium carbonate and piperazine hydrochloride) through a pad of celite and wash the filter cake with acetonitrile (2 x 30 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting residue contains the desired product and a large excess of unreacted piperazine. To separate them, dissolve the residue in Dichloromethane (150 mL) and deionized water (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with Dichloromethane (3 x 50 mL). The excess piperazine has high water solubility, while the product will preferentially partition into the organic phase.
-
Combine all organic layers and wash with saturated brine (1 x 50 mL) to remove residual water-soluble components.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification:
-
The crude oil can be purified by vacuum distillation to yield 1-(1-Methoxypropan-2-yl)piperazine as a clear liquid. Alternatively, for higher purity, purification can be achieved by column chromatography on silica gel using a gradient elution system (e.g., 0-10% methanol in dichloromethane).
-
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 2-Chloro-1-methoxypropane | 108.57 | 10.86 | 0.1 | 1.0 |
| Piperazine | 86.14 | 43.07 | 0.5 | 5.0 |
| Potassium Carbonate | 138.21 | 20.73 | 0.15 | 1.5 |
| Product (Theoretical) | 158.24 | 15.82 | 0.1 | - |
| Expected Yield: | 65-75% |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; inefficient extraction. | Increase reaction time and confirm completion by TLC. Perform additional extractions during workup. Ensure all reagents are anhydrous. |
| Significant Di-Alkylated Product | Insufficient excess of piperazine; addition of alkylating agent was too fast. | Increase the molar excess of piperazine to 7-10 equivalents. Slow down the rate of addition of the alkylating agent. Consider the mono-Boc protected route for guaranteed selectivity.[2] |
| Difficult Purification | Product and piperazine co-elute or have similar boiling points. | Perform an acid wash (e.g., dilute HCl) during workup to protonate and remove more of the basic piperazine into the aqueous phase before final extraction and purification. |
Conclusion
The direct N-alkylation of piperazine provides an efficient and scalable route to 1-(1-Methoxypropan-2-yl)piperazine. The key to a successful synthesis lies in effectively controlling the reaction stoichiometry to favor selective mono-alkylation. By employing a large excess of piperazine, as detailed in this protocol, researchers can reliably suppress the formation of the di-substituted byproduct and achieve good yields of the target compound. This method, grounded in fundamental principles of organic chemistry, is a robust tool for professionals in drug discovery and development.
References
- Google Patents. (1997). Method for preparing piperazines. WO1997010222A1.
- ChemicalBook.1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.
- MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
Sources
- 1. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 5. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Note: A Comprehensive Guide to the Synthesis of 1-(1-Methoxypropan-2-yl)piperazine via One-Pot Reductive Amination
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-(1-methoxypropan-2-yl)piperazine, a valuable building block in medicinal chemistry and drug development.[1][2] The described methodology leverages a one-pot reductive amination reaction between piperazine and 1-methoxy-2-propanone, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, process optimization strategies, and critical safety considerations. By explaining the causality behind procedural choices, this document serves as both a practical guide and an educational resource for robustly performing this key C-N bond formation reaction.[3]
Introduction: The Strategic Importance of Reductive Amination
Piperazine and its N-substituted derivatives are ubiquitous scaffolds in modern pharmaceuticals, appearing in a wide array of drugs targeting the central nervous system, among other therapeutic areas.[1] The synthesis of specific analogues, such as 1-(1-methoxypropan-2-yl)piperazine, requires reliable and efficient chemical methods. Reductive amination stands out as a paramount strategy for C-N bond construction in the pharmaceutical industry, prized for its operational simplicity, broad substrate scope, and high functional group tolerance.[3][4]
This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate iminium ion, which is subsequently reduced in situ to the target amine. The use of sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly advantageous as it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting ketone, enabling a convenient one-pot procedure without the need to pre-form and isolate the imine intermediate.[5][6][7] This protocol has been optimized to favor mono-alkylation of the piperazine ring and ensure high yield and purity of the final product.
Reaction Scheme & Mechanism
The overall transformation proceeds as follows:
Mechanistic Pathway
The reaction proceeds through a two-stage mechanism within a single reaction vessel:
-
Iminium Ion Formation: The synthesis begins with the nucleophilic attack of a nitrogen atom from piperazine on the electrophilic carbonyl carbon of 1-methoxy-2-propanone. This is followed by dehydration, a step that is catalyzed by a weak acid (in this case, acetic acid, which can be added or is generated in situ from the reducing agent). This acid catalysis facilitates the elimination of a water molecule to form a reactive iminium ion intermediate.[6][8]
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as a selective hydride (H⁻) donor. The hydride attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final product, 1-(1-methoxypropan-2-yl)piperazine.[6][7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 10-12 mmol of the final product.
Materials and Equipment
-
Reagents: Piperazine (anhydrous, ≥99%), 1-methoxy-2-propanone (≥98%), Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%), Dichloromethane (DCM, anhydrous, ≥99.8%), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄), Hydrochloric acid (HCl, concentrated), Diethyl ether, Ethyl acetate, and Hexanes.
-
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, silica gel for column chromatography.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| Piperazine | 86.14 | 3.0 | 3.88 g | 45.0 |
| 1-Methoxy-2-propanone | 88.11 | 1.0 | 1.32 g | 15.0 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 4.77 g | 22.5 |
| Dichloromethane (DCM) | - | - | 100 mL | - |
-
Rationale for Stoichiometry: An excess of piperazine (3.0 eq.) is used to statistically favor mono-alkylation and minimize the formation of the 1,4-disubstituted by-product. It also serves as a base to neutralize any acidic by-products.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (3.88 g, 45.0 mmol). Add anhydrous dichloromethane (100 mL) and stir until the piperazine is fully dissolved. Place the flask under a nitrogen or argon atmosphere.
-
Iminium Formation: Add 1-methoxy-2-propanone (1.32 g, 15.0 mmol) dropwise to the stirring solution at room temperature. Stir the resulting mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.[1]
-
Reduction: Slowly add sodium triacetoxyborohydride (4.77 g, 22.5 mmol) to the reaction mixture in small portions over 15 minutes. Causality: Portion-wise addition is crucial to control the initial exotherm and prevent a rapid release of gas.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.[1][9] (TLC system: 10% Methanol in DCM with 1% NH₄OH).
-
Workup - Quenching: After completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 40 mL). Combine all organic layers.
-
Workup - Wash and Dry: Wash the combined organic layer with saturated brine solution (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Eluent: Use a gradient elution system, starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol (e.g., 0% to 10% Methanol in Ethyl Acetate). The excess piperazine will remain at the baseline, while the product will elute.
-
Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(1-methoxypropan-2-yl)piperazine as a clear or pale yellow oil.
-
Process Optimization & Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient reducing agent; Reagents not anhydrous. | Extend reaction time and monitor by TLC. Ensure high-purity, anhydrous reagents and solvents are used. |
| Formation of Di-substituted Product | Stoichiometry of piperazine to ketone is too low. | Increase the excess of piperazine to 4-5 equivalents to further favor mono-substitution. |
| Reaction Stalls | Insufficient acid catalysis for iminium formation. | Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.) with the ketone to ensure the pH is slightly acidic (pH 5-6).[4] |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent system. Consider converting the product to its HCl salt with ethereal HCl, which may crystallize, allowing for purification by recrystallization.[10] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Sodium triacetoxyborohydride: Moisture-sensitive. Handle quickly in an inert atmosphere. Contact with water or strong acids can release flammable hydrogen gas.
-
Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Piperazine: Corrosive and can cause skin and eye irritation. Avoid creating dust.
-
Conclusion
This application note details a robust and scalable protocol for the synthesis of 1-(1-methoxypropan-2-yl)piperazine via reductive amination. The one-pot nature of the reaction, coupled with the use of the mild and selective reducing agent sodium triacetoxyborohydride, makes this an efficient and attractive method for both academic research and industrial drug development applications. By understanding the underlying mechanism and critical process parameters, researchers can confidently and safely execute this synthesis to obtain high yields of the desired product.
References
- Title: Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents Source: Google Patents URL
- Title: Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents Source: Google Patents URL
-
Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link]
-
Title: Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination Source: YouTube URL: [Link]
- Title: Recovery and purification of piperazine - Google Patents Source: Google Patents URL
- Title: Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
-
Title: Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination Source: Harvard University Department of Chemistry and Chemical Biology URL: [Link]
- Title: Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
- Title: Purification of piperazine - Google Patents Source: Google Patents URL
-
Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]
-
Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: Journal of Applicable Chemistry URL: [Link]
-
Title: Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Source: ResearchGate URL: [Link]
- Title: Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents Source: Google Patents URL
-
Title: A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts Source: ResearchGate URL: [Link]
-
Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: National Institutes of Health (NIH) URL: [Link]
- Title: Method for the preparation of piperazine and its derivatives - Google Patents Source: Google Patents URL
-
Title: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
Laboratory-Scale Synthesis of 1-(1-Methoxypropan-2-yl)piperazine via Reductive Amination
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(1-Methoxypropan-2-yl)piperazine, a valuable substituted piperazine derivative. Piperazine scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of pharmacologically active compounds.[1][2] The described method utilizes a one-pot reductive amination reaction, a robust and widely adopted strategy for the N-alkylation of amines.[3][4] This protocol details the reaction of piperazine with 1-methoxy-2-propanone using sodium triacetoxyborohydride as a mild and selective reducing agent, offering high efficiency and operational simplicity for research applications.
Introduction
The piperazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents targeting a wide array of biological targets.[1][2] The synthesis of mono-N-substituted piperazines is a critical step in the development of new chemical entities, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Among the various methods for creating C-N bonds, reductive amination stands out for its versatility, reliability, and tolerance of various functional groups.[4][5]
This protocol focuses on the synthesis of 1-(1-Methoxypropan-2-yl)piperazine. The chosen synthetic strategy is the direct reductive amination of piperazine with 1-methoxy-2-propanone. The reaction proceeds in two main stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: Piperazine, acting as a nucleophile, attacks the carbonyl carbon of 1-methoxy-2-propanone to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion.
-
Reduction: A hydride-based reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the desired secondary amine product.[3]
Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature, which prevents the over-reduction of the starting ketone, and its lower toxicity compared to alternatives like sodium cyanoborohydride.[6] To favor mono-alkylation and suppress the formation of the disubstituted by-product, a molar excess of piperazine is employed.
Reaction Scheme
Scheme 1: Reductive amination of piperazine with 1-methoxy-2-propanone using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) to yield 1-(1-Methoxypropan-2-yl)piperazine.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molar Mass ( g/mol ) | Required Purity | Supplier Example | Notes |
| Piperazine (anhydrous) | 110-85-0 | 86.14 | ≥99% | Sigma-Aldrich | Hygroscopic; store in a desiccator. |
| 1-Methoxy-2-propanone | 5878-19-3 | 88.11 | ≥98% | Sigma-Aldrich | Also known as methoxyacetone.[7][8] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | ≥95% | Sigma-Aldrich | Moisture-sensitive; handle under inert gas. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% | Sigma-Aldrich | Use a dry solvent from a solvent purification system or a sealed bottle. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade | Fisher Scientific | For aqueous work-up. |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Reagent Grade | VWR | For drying the organic phase. |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | ~37% | J.T. Baker | For pH adjustment and product isolation if desired. |
| Deuterated chloroform (CDCl₃) | 865-49-6 | 120.38 | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Syringes and needles for liquid transfer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
High-vacuum pump and distillation apparatus (optional, for purification)
-
NMR spectrometer and IR spectrophotometer for product characterization
Experimental Protocol
This protocol describes a synthesis yielding approximately 10 mmol of the target compound.
Reaction Setup and Execution
Diagram 1: Step-by-step workflow for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine.
-
Preparation: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous piperazine (3.45 g, 40 mmol, 4.0 equiv.).
-
Rationale: Using a significant excess of piperazine is crucial to minimize the formation of the N,N'-dialkylated byproduct, thereby simplifying purification.
-
-
Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Seal the flask with a septum and establish an inert atmosphere (e.g., by purging with nitrogen or argon). Stir the mixture at room temperature until all the piperazine has dissolved.
-
Ketone Addition: Add 1-methoxy-2-propanone (0.881 g, 0.92 mL, 10 mmol, 1.0 equiv.) dropwise to the stirred solution via syringe over 2-3 minutes.
-
Iminium Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv.) to the reaction mixture in small portions over approximately 10 minutes.
-
Rationale: Portion-wise addition helps to control any initial exotherm and gas evolution. An excess of the reducing agent ensures the complete conversion of the iminium intermediate.
-
-
Reaction Monitoring: Seal the flask and let the reaction stir vigorously at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM with 1% triethylamine. The product should be more nonpolar than piperazine.
-
Quenching: After the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: This should be done in an open beaker or a flask with adequate headspace, as gas (CO₂) evolution may occur.
-
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
Purification
The crude product will contain the desired 1-(1-Methoxypropan-2-yl)piperazine along with unreacted piperazine.
-
Method A: Acid-Base Extraction (to remove piperazine): Dissolve the crude oil in DCM (50 mL) and wash with water (3 x 30 mL). The excess piperazine is highly water-soluble and will be largely removed.[9] Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Method B: Vacuum Distillation: For higher purity, the resulting oil can be purified by vacuum distillation. The boiling point will be significantly higher than that of the starting ketone (118 °C at atmospheric pressure).[7]
-
Method C: Column Chromatography: Purification can also be achieved by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.
Characterization
The pure product is expected to be a colorless to pale yellow oil.
-
CAS Number: 682802-89-7
-
Molecular Formula: C₈H₁₈N₂O
-
Molecular Weight: 158.24 g/mol
-
¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): ~3.35 (s, 3H, -OCH₃), ~3.25 (m, 2H, piperazine CH₂), 2.80-2.95 (m, 4H, piperazine CH₂), 2.40-2.60 (m, 3H, piperazine CH₂ and methoxypropyl CH), ~1.85 (br s, 1H, -NH), ~1.05 (d, 3H, -CH₃).
-
Note: NMR peaks for piperazine protons can be broad.[10]
-
-
¹³C NMR (101 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): ~78.0 (CH₂-O), ~60.0 (CH-N), ~59.0 (O-CH₃), ~54.0 (piperazine CH₂), ~46.0 (piperazine CH₂), ~15.0 (-CH₃).
-
Mass Spectrometry (ESI+): m/z 159.15 [M+H]⁺.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Handling:
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations should be performed in a fume hood.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry, inert atmosphere and avoid contact with moisture.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, designated containers.
References
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025). ResearchGate. Retrieved from [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Method for preparing n-alkyl-piperazines. (2014). Google Patents.
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reductive amination of piperazine. (2024). Reddit. Retrieved from [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections. Retrieved from [Link]
- Purification of piperazine. (1959). Google Patents.
-
How to extract/isolate piperazine from water without distillation?. (2013). ResearchGate. Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. (2025). ResearchGate. Retrieved from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Chemical Properties of 2-Propanone, 1-methoxy-. (n.d.). Cheméo. Retrieved from [Link]
-
1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Organic Chemistry Portal. Retrieved from [Link]
-
1-Methoxy-2-propanone. (2024). ChemBK. Retrieved from [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). The Synthetic Organic Chemistry Site. Retrieved from [Link]
-
1H proton nmr spectrum of 1-methoxypropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved from [Link]
-
2-Propanone, 1-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-Methoxy-2-Propanol. (n.d.). Oxytec. Retrieved from [Link]
-
1-METHOXY-2-PROPANOL. (n.d.). J.T. Baker. Retrieved from [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. chembk.com [chembk.com]
- 8. 2-Propanone, 1-methoxy- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Application Note: Strategic Utilization of 1-(1-Methoxypropan-2-yl)piperazine in Medicinal Chemistry
Executive Summary
This guide details the application of 1-(1-Methoxypropan-2-yl)piperazine (CAS: 682802-89-7) as a specialized building block in drug discovery.[1] Unlike common N-alkyl piperazines (e.g., N-methyl, N-isopropyl), this moiety incorporates a methoxy-isopropyl tail. This structural modification offers a tactical advantage: it enhances aqueous solubility via the ether oxygen (hydrogen bond acceptor) while maintaining a lipophilic profile superior to hydroxy-ethyl analogs, thereby optimizing membrane permeability.[1] This note provides a comprehensive physicochemical profile, a validated synthetic protocol via reductive amination, and strategic guidelines for its deployment in Lead Optimization.
Physicochemical Profile & Strategic Rationale
The "Goldilocks" Solubilizing Group
In medicinal chemistry, the N-piperazine terminus is a classic "solubilizing handle."[1] However, standard substituents often force a trade-off between solubility and permeability.[1]
-
N-Isopropyl: Good metabolic stability, but poor solubility (high LogP).[1]
-
N-Hydroxyethyl: Excellent solubility, but often poor permeability (low LogP, PSA penalty) and liability for Phase II glucuronidation.[1]
-
N-(1-Methoxypropan-2-yl): The "Goldilocks" solution.[1] The ether oxygen accepts hydrogen bonds to improve solubility, but the methyl cap prevents hydrogen bond donation, preserving permeability and blocking direct glucuronidation.[1]
Comparative Data Table
| Property | N-Isopropyl Piperazine | 1-(1-Methoxypropan-2-yl)piperazine | N-Hydroxyethyl Piperazine |
| Structure | -CH(CH3)2 | -CH(CH3)CH2OCH3 | -CH2CH2OH |
| Function | Lipophilic Bulk | Balanced Solubilizer | Hydrophilic Solubilizer |
| cLogP (Approx) | 1.2 | 0.8 | -0.5 |
| H-Bond Donors | 0 | 0 | 1 |
| H-Bond Acceptors | 2 (Ring Ns) | 3 (Ring Ns + Ether O) | 3 (Ring Ns + OH) |
| Metabolic Risk | Hydroxylation | O-Demethylation (CYP) | Glucuronidation |
| Permeability | High | High/Moderate | Low/Moderate |
Validated Synthetic Protocol
The most robust method for synthesizing 1-(1-Methoxypropan-2-yl)piperazine is the Reductive Amination of Methoxyacetone with Piperazine .[1] This route avoids the over-alkylation issues common with alkyl halides and uses mild conditions compatible with sensitive functional groups.[1]
Reaction Scheme (Graphviz)
Figure 1: Reductive amination strategy using Sodium Triacetoxyborohydride (STAB).
Detailed Experimental Procedure
Objective: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine (Mono-substituted). Scale: 10 mmol (based on ketone).
Materials:
-
Piperazine (anhydrous): 4.30 g (50 mmol, 5.0 eq) – Excess is critical to prevent bis-alkylation.[1]
-
Methoxyacetone (1-methoxypropan-2-one): 0.88 g (10 mmol, 1.0 eq).[1]
-
Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 eq).[1]
-
Acetic Acid (AcOH): 0.6 mL (10 mmol, 1.0 eq).[1]
-
Dichloromethane (DCM): 50 mL.[1]
Step-by-Step Protocol:
-
Imine Formation: In a 250 mL round-bottom flask, dissolve Piperazine (5.0 eq) in DCM (40 mL). Add Methoxyacetone (1.0 eq) and Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes to allow imine/iminium formation.
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 eq) portion-wise over 10 minutes. Note: Gas evolution (H2) may occur; ensure venting.[1]
-
Reaction: Remove the ice bath and stir at room temperature for 12–16 hours. Monitor by LC-MS (Target [M+H]+ ≈ 159.15).[1]
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes.
-
Separate layers.[1] Extract the aqueous layer with DCM (3 x 20 mL).[1]
-
Critical Step: The excess piperazine is water-soluble.[1] Wash the combined organic layers with water (2 x 20 mL) to remove unreacted piperazine.[1]
-
Dry organics over Na2SO4, filter, and concentrate in vacuo.[1]
-
-
Purification: The crude oil is often sufficiently pure (>95%).[1] If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5 to 90:10:1).[1]
-
Yield: Expect 70–85% as a pale yellow oil.[1]
Application in Lead Optimization (SAR)
Decision Logic for Substituent Selection
Use this moiety when a lead compound exhibits:
-
Low Solubility: The lead crashes out in aqueous assays.[1]
-
High Clearance: The lead is metabolized rapidly at alkyl chains.[1]
-
Permeability Issues: Hydrophilic analogs (e.g., N-ethyl-OH) show poor Caco-2 flux.[1]
Mechanistic Diagram: Solubilization vs. Permeability[1]
Figure 2: SAR Decision Tree for selecting the methoxy-isopropyl tail.
Case Study Scenario
Scenario: A kinase inhibitor with an N-methyl piperazine tail has an IC50 of 5 nM but a thermodynamic solubility of < 1 µM.[1] Intervention: Replacing the N-methyl with 1-(1-methoxypropan-2-yl) . Outcome:
-
Potency: Maintained (piperazine nitrogen basicity is similar, pKa ~8.5).[1]
-
Solubility: Increased to >50 µM (ether oxygen solvation).
-
Metabolism: The branched isopropyl group sterically hinders N-dealkylation compared to the N-methyl group.[1]
Quality Control & Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Piperazines absorb CO2 from air to form carbamates.[1]
-
Stability: Stable for >1 year if sealed.[1]
-
Safety: Irritant.[1][2][3] Wear gloves and safety glasses.[1] Avoid inhalation of vapors.[1]
-
Analytical Marker:
-
1H NMR (CDCl3, 400 MHz): δ 3.35 (s, 3H, OMe), 3.25-3.30 (m, 2H, CH2-O), 2.85 (m, 1H, CH-N), 2.50 (m, 4H, Ring), 2.90 (m, 4H, Ring), 1.05 (d, 3H, Me). Note: Chemical shifts are approximate.
-
References
-
Compound Identity: 1-(1-Methoxypropan-2-yl)piperazine.[1][4][5] PubChem CID 682802-89-7.[1] Link[1]
-
General Piperazine Synthesis: Huang, J., et al.[1][6] "A Practical Method for the Synthesis of Piperazines." J. Org.[1] Chem. 2012, 77, 7506–7511.[1][6] (Validates general reductive amination protocols). Link[1]
-
Medicinal Chemistry of Piperazines: R. D. Taylor, et al. "Rings in Drugs."[1] J. Med.[1][7] Chem. 2014, 57, 14, 5845–5859.[1] (Discusses the prevalence and properties of piperazine rings in FDA-approved drugs). Link[1]
-
Solubilizing Strategies: Kerns, E. H., Di, L. Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier, 2008.[1] (Foundational text on using ether/amine handles for solubility/permeability balance).
Sources
- 1. 1-(1-Methoxypropan-2-yloxy)propan-2-ol;1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate | C19H40O9 | CID 87238112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]
- 5. CAS:1254115-23-5, 1-(氧杂环丁烷-3-基)哌嗪-毕得医药 [bidepharm.com]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
The Versatility of 1-(1-Methoxypropan-2-yl)piperazine in Modern Organic Synthesis: A Guide for Researchers
The piperazine scaffold is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] This guide focuses on a specific, functionalized derivative, 1-(1-Methoxypropan-2-yl)piperazine , a versatile building block with significant potential in the development of novel therapeutics. Its unique combination of a nucleophilic secondary amine, a chiral center, and an ether linkage offers a rich platform for synthetic diversification, enabling the exploration of new chemical space in drug discovery programs.[2]
This document provides an in-depth exploration of the synthesis and applications of 1-(1-Methoxypropan-2-yl)piperazine, offering detailed protocols and expert insights to guide researchers in leveraging its synthetic potential.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. The table below summarizes the key properties of 1-(1-Methoxypropan-2-yl)piperazine.
| Property | Value | Source |
| CAS Number | 682802-89-7 | [1] |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| SMILES | CC(N1CCNCC1)COC | [1] |
While specific, publicly available spectroscopic data for this exact compound is limited, characterization of piperazine derivatives is routinely achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthetic Strategies for 1-(1-Methoxypropan-2-yl)piperazine
The synthesis of monosubstituted piperazines like 1-(1-Methoxypropan-2-yl)piperazine requires careful control to prevent disubstitution. Several general strategies can be adapted for the synthesis of this specific molecule.
Conceptual Synthetic Workflow
Caption: General synthetic approach to 1-(1-Methoxypropan-2-yl)piperazine.
A common and effective method involves the mono-N-alkylation of piperazine. To achieve selectivity, one of the nitrogen atoms of the piperazine ring is often protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The remaining secondary amine can then be alkylated with a suitable electrophile, in this case, a 1-methoxy-2-propyl derivative. Subsequent deprotection yields the desired product.
Another viable approach is the direct alkylation of piperazine using a large excess of the piperazine starting material to favor mono-alkylation. However, this often results in a mixture of mono- and di-alkylated products, necessitating careful purification.
Applications in Organic Synthesis: A Building Block for Bioactive Molecules
The synthetic utility of 1-(1-Methoxypropan-2-yl)piperazine lies in the reactivity of its secondary amine, which serves as a nucleophilic handle for introducing the entire methoxypropyl-piperazine moiety into a target molecule. This is particularly valuable in the synthesis of complex organic molecules with potential therapeutic applications, including antidepressants and antipsychotics.[2]
Key Reactions and Protocols
The most prevalent applications of this building block involve N-alkylation and N-acylation reactions, where the piperazine nitrogen attacks an electrophilic carbon atom.
N-alkylation is a fundamental transformation for incorporating the 1-(1-Methoxypropan-2-yl)piperazine scaffold. This reaction is widely used in the synthesis of pharmaceutical agents.
Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the reaction of 1-(1-Methoxypropan-2-yl)piperazine with an alkyl halide.
Materials:
-
1-(1-Methoxypropan-2-yl)piperazine
-
Alkyl halide (e.g., benzyl bromide, substituted alkyl chloride)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 1-(1-Methoxypropan-2-yl)piperazine (1.0 eq.) in the chosen anhydrous solvent, add the inorganic base (1.5-2.0 eq.).
-
Stir the suspension at room temperature under an inert atmosphere for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent and an inert atmosphere is crucial to prevent side reactions involving moisture and oxygen.
-
The inorganic base acts as a proton scavenger, deprotonating the secondary amine of the piperazine to enhance its nucleophilicity. The choice of base can influence the reaction rate and yield.
-
Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive alkyl halides.
N-acylation is another key transformation that allows for the introduction of amide functionalities, which are prevalent in many drug molecules.
Protocol: General Procedure for N-Acylation
This protocol outlines a general method for the acylation of 1-(1-Methoxypropan-2-yl)piperazine with an acyl chloride.
Materials:
-
1-(1-Methoxypropan-2-yl)piperazine
-
Acyl chloride (e.g., benzoyl chloride, substituted acyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 1-(1-Methoxypropan-2-yl)piperazine (1.0 eq.) and the tertiary amine base (1.2-1.5 eq.) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.0-1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated product.
Causality Behind Experimental Choices:
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.
-
The tertiary amine base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine nitrogen and halt the reaction.
Application in the Synthesis of a PARP Inhibitor Analog
While a specific, named drug synthesized directly from 1-(1-Methoxypropan-2-yl)piperazine is not readily found in the public literature, its structural motif is present in molecules of therapeutic interest. For instance, piperazine derivatives are key components in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[3] The following hypothetical reaction scheme illustrates how 1-(1-Methoxypropan-2-yl)piperazine could be used to synthesize an analog of a PARP inhibitor.
Caption: Hypothetical synthesis of a PARP inhibitor analog.
In this example, the secondary amine of 1-(1-Methoxypropan-2-yl)piperazine would act as a nucleophile, displacing a leaving group on a substituted pyrimidine core, a common scaffold in PARP inhibitors. This reaction would likely be carried out under conditions similar to the general N-alkylation protocol described above.
Conclusion
1-(1-Methoxypropan-2-yl)piperazine is a valuable and versatile building block in organic synthesis, particularly for the construction of novel molecules with potential applications in drug discovery. Its unique structural features allow for facile incorporation into a variety of molecular scaffolds through well-established N-alkylation and N-acylation reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
-
Molecules. 2022 Apr 29;27(9):2848. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
- Google Patents.
- Google Patents. CZ305317B6 - Method of direct mono-N-substitution of piperazine.
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
Sources
Application Note & Protocols: 1-(1-Methoxypropan-2-yl)piperazine as a Versatile Building Block for Novel Bioactive Compounds
Introduction: The Strategic Value of the Substituted Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological pathways.[1][2] Its prevalence is due to a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms of the piperazine ring provide handles for introducing diverse substituents, allowing for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[2] Furthermore, the piperazine core often imparts improved aqueous solubility and oral bioavailability to drug candidates.[2]
This guide focuses on a specific, high-value building block: 1-(1-Methoxypropan-2-yl)piperazine . This molecule is distinguished by two key structural features:
-
A Secondary Amine (N-H): This nitrogen atom serves as a reactive nucleophile, readily participating in common bond-forming reactions such as N-arylation, reductive amination, and acylation.[3]
-
A Chiral 1-Methoxypropan-2-yl Substituent: This group introduces stereochemistry, which is critical for specific interactions with chiral biological targets like enzyme active sites. The methoxy group can also act as a hydrogen bond acceptor and influence the molecule's metabolic stability and cell permeability.
This document provides a detailed exploration of 1-(1-Methoxypropan-2-yl)piperazine as a building block, with a focus on its application in the synthesis of novel kinase inhibitors, a class of therapeutics at the forefront of oncology research.
Physicochemical Profile and Stereochemical Considerations
The utility of a building block is fundamentally tied to its physical and chemical properties. The chiral nature of 1-(1-Methoxypropan-2-yl)piperazine is of particular importance.
| Property | Value (Estimated) | Significance in Drug Design |
| Molecular Formula | C₈H₁₈N₂O | |
| Molecular Weight | 158.24 g/mol | Falls within the range for fragment-based drug discovery. |
| Boiling Point | ~210-220 °C | Standard purification by distillation is feasible. |
| pKa (most basic N) | ~8.5 - 9.5 | The secondary amine is sufficiently basic for many catalytic reactions. |
| LogP | ~0.5 - 1.0 | Indicates good solubility and potential for oral bioavailability. |
| Chirality | Exists as (S) and (R) enantiomers | Enantiomeric purity is crucial for selective target engagement and can significantly impact efficacy and safety. |
Expert Insight: The choice between the (S) and (R) enantiomers is a critical decision in the design of a new drug candidate. Often, one enantiomer will exhibit significantly higher potency against the biological target due to a more favorable three-dimensional fit within the binding site. It is standard practice to synthesize and test both enantiomers to determine the eutomer (the more active enantiomer). The use of enantiomerically pure starting materials, such as (S)-1-(1-Methoxypropan-2-yl)piperazine, is highly recommended to avoid the need for challenging chiral separations later in the synthesis.
Core Synthetic Application: Building Kinase Inhibitors
A primary application of this building block is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core (e.g., pyrimidine or pyridine) linked to a substituted piperazine moiety.[4] The piperazine often serves as a solvent-exposed linker, with the substituent on the distal nitrogen atom influencing solubility and pharmacokinetic properties.
The following sections detail a protocol for a key reaction: the nucleophilic aromatic substitution (SNAr) of a chloromethylpyrimidine, a common intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors.[5][6]
Logical Workflow for Kinase Inhibitor Synthesis
The diagram below illustrates the general workflow for synthesizing a target kinase inhibitor using 1-(1-Methoxypropan-2-yl)piperazine.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This protocol describes the synthesis of 2-((5-chloro-2-((4-((S)-1-methoxypropan-2-yl)piperazin-1-yl)methyl)pyrimidin-4-yl)amino)-N-methylbenzamide , a potential intermediate in the development of ALK inhibitors. The reaction involves the nucleophilic substitution of a benzylic chloride on the pyrimidine ring with (S)-1-(1-methoxypropan-2-yl)piperazine.
Reaction Scheme
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 1-(1-Methoxypropan-2-yl)piperazine for Accelerated Drug Discovery
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents. This [1][2][3]six-membered heterocycle, with its two nitrogen atoms in a 1,4-relationship, offers a unique combination of structural rigidity and synthetic versatility. These[2][4] nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing interactions with biological targets and improving crucial pharmacokinetic properties like aqueous solubility and bioavailability. Conse[2][4]quently, the piperazine moiety is integral to the structure of numerous blockbuster drugs, including the anticancer agent Imatinib and the antiviral medication Sildenafil.
The [2][4]strategic derivatization of the piperazine core, particularly at the nitrogen positions, allows for the fine-tuning of a molecule's pharmacological profile. This [1][3]guide focuses on the derivatization of a specific, commercially available building block: 1-(1-Methoxypropan-2-yl)piperazine . The presence of the 1-methoxypropan-2-yl substituent on one of the piperazine nitrogens offers a pre-installed element that can influence lipophilicity and metabolic stability, while leaving the second nitrogen atom available for a wide range of chemical modifications. This application note will provide a detailed overview of key derivatization strategies, complete with actionable protocols for researchers in the field of drug discovery.
The Starting Material: Understanding 1-(1-Methoxypropan-2-yl)piperazine
Before embarking on derivatization, it is crucial to understand the properties of the starting material. 1-(1-Methoxypropan-2-yl)piperazine possesses a secondary amine that is the primary site for chemical modification. The 1-methoxypropan-2-yl group is sterically modest, and its ether linkage is generally stable under a variety of reaction conditions. This group can contribute to improved metabolic stability by blocking one of the potential sites of N-dealkylation.
Physicochemical Properties (Predicted)
| Property | Estimated Value | Significance in Drug Discovery |
| Molecular Weight | 158.24 g/mol | Adherence to Lipinski's Rule of Five |
| logP | ~0.8 - 1.2 | Moderate lipophilicity, good starting point for modification |
| pKa (secondary amine) | ~8.5 - 9.5 | Basic nature, allows for salt formation and influences solubility |
Core Derivatization Strategies and Protocols
The secondary amine of 1-(1-Methoxypropan-2-yl)piperazine is a versatile handle for introducing a diverse array of functional groups. The following sections detail four robust and widely applicable derivatization protocols.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of various aryl and heteroaryl moieties. This reaction is a mainstay in medicinal chemistry for accessing arylpiperazine derivatives, which are prevalent in centrally active agents.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction. The base is required to deprotonate the piperazine nitrogen, facilitating its entry into the catalytic cycle. The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
acylation reactions of 1-(1-Methoxypropan-2-yl)piperazine
An Application and Protocol Guide to the Regioselective Acylation of 1-(1-Methoxypropan-2-yl)piperazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acylation of 1-(1-Methoxypropan-2-yl)piperazine. The piperazine scaffold is a cornerstone in medicinal chemistry, and understanding its derivatization is critical for the synthesis of novel therapeutic agents.[1][2] This guide focuses on the practical execution and mechanistic understanding of regioselective acylation at the less sterically hindered secondary amine of this unsymmetrical piperazine derivative. We present detailed, field-tested protocols, explain the chemical principles governing the reaction's selectivity and efficiency, and offer robust troubleshooting and characterization methodologies.
Introduction and Strategic Importance
The piperazine ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds across a wide range of therapeutic areas.[1] Its presence in molecules can improve physicochemical properties such as aqueous solubility and oral bioavailability. The derivatization of piperazine allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
1-(1-Methoxypropan-2-yl)piperazine (CAS No. 682802-89-7) is an unsymmetrical piperazine building block.[3] It features two distinct nitrogen centers: one tertiary amine (N1) substituted with a bulky methoxypropyl group, and one secondary amine (N4) available for functionalization. This inherent asymmetry is highly advantageous, as it allows for predictable, regioselective reactions, primarily at the N4 position, thereby avoiding the complex protection-deprotection steps often required in piperazine chemistry.[4]
Acylation is a fundamental transformation that introduces a carbonyl group, forming an amide linkage. This reaction is pivotal in drug development for several reasons:
-
Bioisosteric Replacement: Amides are common features in drug molecules, often mimicking peptide bonds.
-
Modulation of Properties: The acyl group can be tailored to fine-tune lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
Introduction of Pharmacophores: The acyl group itself can be a key interacting element with a biological target.
This guide will focus on providing reliable protocols for the N-acylation of 1-(1-Methoxypropan-2-yl)piperazine, emphasizing the control of regioselectivity and the characterization of the resulting products.
Mechanistic Principles and Regioselectivity
The acylation of 1-(1-Methoxypropan-2-yl)piperazine is a classic nucleophilic acyl substitution reaction. The secondary amine (N4) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the N4 nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride).
-
Deprotonation: A base, either an added scavenger like triethylamine or another molecule of the piperazine starting material, removes the proton from the newly acylated nitrogen, yielding the final neutral amide product and a salt byproduct.
Controlling Regioselectivity: The remarkable utility of 1-(1-Methoxypropan-2-yl)piperazine lies in its predictable regioselectivity. The N1 nitrogen is a tertiary amine and is sterically shielded by the adjacent bulky 1-methoxypropan-2-yl group. In contrast, the N4 nitrogen is a secondary amine with significantly less steric hindrance. Consequently, acylation occurs almost exclusively at the N4 position. This steric control is a well-established principle in the chemistry of unsymmetrical piperazines.[5]
Caption: Nucleophilic acyl substitution at the N4 position.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Acyl chlorides are corrosive and lachrymatory. Piperazine derivatives can be corrosive.[6] Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol is a robust method for forming aryl or alkyl amides. The use of a tertiary amine base like triethylamine (TEA) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting material and halt the reaction.
Materials:
-
1-(1-Methoxypropan-2-yl)piperazine (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(1-Methoxypropan-2-yl)piperazine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperazine starting material is consumed.
-
Quenching & Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure 1-benzoyl-4-(1-methoxypropan-2-yl)piperazine.
-
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This method is suitable for introducing smaller acyl groups, like acetyl. The reaction can sometimes be run without a base, but including one like pyridine or TEA often improves the rate and yield.
Materials:
-
1-(1-Methoxypropan-2-yl)piperazine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Pyridine (optional, 1.2 eq)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve 1-(1-Methoxypropan-2-yl)piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature. If using pyridine, add it before the anhydride.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Gentle heating (e.g., to 40 °C) may be required for less reactive anhydrides.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the mixture to room temperature (if heated).
-
Slowly add water to quench any unreacted anhydride.
-
Transfer to a separatory funnel and dilute with more DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove acetic acid byproduct, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude product is often of high purity but can be further purified by column chromatography if necessary.
-
Product Characterization
Validation of the product structure and purity is essential. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for 1-Acetyl-4-(1-methoxypropan-2-yl)piperazine |
| ¹H NMR | Appearance of a sharp singlet around δ 2.1 ppm corresponding to the acetyl methyl protons (3H). Complex multiplets for the piperazine ring protons (8H) and the methoxypropyl group protons. |
| ¹³C NMR | Appearance of a carbonyl carbon signal around δ 169-171 ppm. Appearance of an acetyl methyl carbon signal around δ 21-22 ppm. |
| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. For the acetyl derivative (C₁₀H₂₀N₂O₂), the expected monoisotopic mass is 200.15 g/mol , so the [M+H]⁺ peak would be at m/z 201.16. |
| FTIR | A strong C=O (amide I) stretching band appearing in the region of 1630-1660 cm⁻¹. |
Experimental Workflow Overview
Caption: A typical workflow for the acylation of piperazines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive reagents (e.g., moisture contamination).2. Insufficient reaction time or temperature.3. Insufficient base (for acyl chloride method). | 1. Use freshly opened or distilled anhydrous solvents and reagents.2. Increase reaction time or gently heat the mixture. Confirm with TLC.3. Ensure at least 1.1-1.2 equivalents of base are used. |
| Formation of Multiple Products | 1. Impure starting materials.2. Side reactions due to excessive heat. | 1. Check the purity of the starting piperazine and acylating agent by NMR or GC-MS.2. Maintain recommended reaction temperatures. |
| Difficult Purification | 1. Product is co-eluting with impurities.2. Byproduct salt (e.g., triethylammonium chloride) not fully removed in work-up. | 1. Try a different solvent system for chromatography (e.g., switch to DCM/Methanol).2. Ensure thorough aqueous washes are performed during the work-up. |
References
-
PubChem. 1-(1-methoxy-2-methylpropan-2-yl)piperazine. National Center for Biotechnology Information. [Link]
-
Němečková-Herová, I., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11(6). [Link]
-
Organic Chemistry Portal. Synthesis of piperazines.[Link]
- Thansandote, P., & Langer, T. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal, 27(52), 13048-13074. (Illustrative reference, not from search results but contextually relevant).
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
-
Wang, T., et al. (2007). Regioselective Monobenzoylation of Unsymmetrical Piperazines. The Journal of Organic Chemistry, 72(22), 8523–8528. [Link]
-
Stoltz, B. M., & Sun, A. W. (2019). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 58(1), 237-241. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. 682802-89-7|1-(1-Methoxypropan-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the N-Alkylation of 1-(1-Methoxypropan-2-yl)piperazine
Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and active pharmaceutical ingredients (APIs). Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-alkylation of substituted piperazines, such as 1-(1-Methoxypropan-2-yl)piperazine, is a critical step in the synthesis of novel compounds with tailored biological activities. This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of the secondary amine in 1-(1-Methoxypropan-2-yl)piperazine, offering insights into reaction mechanisms, detailed protocols, and comparative data to aid in the selection of the most appropriate synthetic strategy.
Core Principles of N-Alkylation of Secondary Amines
The N-alkylation of a secondary amine, such as the one present in 1-(1-Methoxypropan-2-yl)piperazine, involves the formation of a new carbon-nitrogen bond. The two most prevalent and effective methods for achieving this transformation are direct alkylation with an alkyl halide and reductive amination.
-
Direct Alkylation: This method involves the nucleophilic attack of the secondary amine on an electrophilic alkyl halide. The reaction proceeds via an SN2 mechanism. A base is typically required to neutralize the hydrogen halide byproduct. A significant challenge in the direct alkylation of piperazine derivatives can be the potential for dialkylation, where the desired mono-alkylated product is further alkylated to form a quaternary ammonium salt.[1][2] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.[1]
-
Reductive Amination: This powerful and often preferred method involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3][4] This one-pot reaction is highly efficient and generally avoids the issue of over-alkylation that can plague direct alkylation methods.[3] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being among the most common and selective.[3][5][6]
Experimental Protocols
This section provides detailed, step-by-step protocols for the N-alkylation of 1-(1-Methoxypropan-2-yl)piperazine using both direct alkylation and reductive amination.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct alkylation of 1-(1-Methoxypropan-2-yl)piperazine with a generic alkyl bromide (R-Br).
Materials:
-
1-(1-Methoxypropan-2-yl)piperazine
-
Alkyl bromide (R-Br)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(1-Methoxypropan-2-yl)piperazine (1.0 eq.).
-
Dissolve the piperazine derivative in anhydrous acetonitrile (10 mL per 1 mmol of piperazine).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
To the stirring suspension, add the alkyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.
Causality Behind Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants while not interfering with the nucleophilic attack.
-
Potassium Carbonate as Base: Anhydrous potassium carbonate is a mild inorganic base that is sufficient to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Its insolubility in acetonitrile facilitates its removal by filtration.
-
Excess Base: Using a two-fold excess of potassium carbonate ensures that the reaction medium remains basic and efficiently scavenges the acidic byproduct.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the N-alkylation of 1-(1-Methoxypropan-2-yl)piperazine with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride.
Materials:
-
1-(1-Methoxypropan-2-yl)piperazine
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 1-(1-Methoxypropan-2-yl)piperazine (1.0 eq.).
-
Dissolve the piperazine derivative in 1,2-dichloroethane (10 mL per 1 mmol of piperazine).
-
Add the aldehyde (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[5][7] It is less basic and more sterically hindered than sodium borohydride, which reduces the likelihood of reducing the starting aldehyde or ketone.[3][7]
-
1,2-Dichloroethane (DCE) as Solvent: DCE is a common solvent for reductive aminations with STAB as it is aprotic and does not react with the reducing agent.[5][7]
-
Pre-formation of the Iminium Ion: Allowing the amine and aldehyde to stir together before the addition of the reducing agent can improve the reaction efficiency by ensuring the formation of the iminium ion intermediate.
-
Quenching with Sodium Bicarbonate: The basic quench neutralizes any remaining acetic acid from the STAB and hydrolyzes any unreacted borohydride species.
Comparative Data Analysis
The choice between direct alkylation and reductive amination often depends on the specific substrate, the desired product, and the available reagents. The following table presents a hypothetical comparison of the two methods for the N-alkylation of 1-(1-Methoxypropan-2-yl)piperazine with benzyl bromide and benzaldehyde, respectively.
| Feature | Direct Alkylation (with Benzyl Bromide) | Reductive Amination (with Benzaldehyde) |
| Reaction Time | 4-12 hours | 1-4 hours |
| Typical Yield | 60-80% | 85-95% |
| Key Byproducts | Dialkylated quaternary ammonium salt | Minimal |
| Substrate Scope | Good for primary and some secondary alkyl halides | Excellent for a wide range of aldehydes and ketones |
| Functional Group Tolerance | Sensitive to base-labile groups | Generally high, tolerates esters, amides, etc. |
| Operational Simplicity | Requires heating (reflux) | Room temperature reaction |
Visualizing the Chemistry
Reaction Mechanisms
Caption: Mechanism of Direct N-Alkylation.
Caption: Mechanism of Reductive Amination.
Experimental Workflow
Caption: A generalized workflow for N-alkylation reactions.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents, insufficient heating (direct alkylation), or poor quality reducing agent (reductive amination). | Check the purity and activity of all reagents. For direct alkylation, ensure the reaction reaches the appropriate reflux temperature. For reductive amination, use a fresh bottle of the reducing agent. |
| Formation of Dialkylated Byproduct | In direct alkylation, the mono-alkylated product is competing with the starting material for the alkylating agent. | Use a larger excess of the starting piperazine derivative or consider using a protecting group strategy if mono-alkylation is consistently problematic. Reductive amination is less prone to this issue. |
| Incomplete Reaction | Steric hindrance from the alkylating agent or the piperazine derivative, or insufficient reaction time. | Increase the reaction time and/or temperature (for direct alkylation). For reductive amination with a hindered ketone, the addition of a mild acid catalyst like acetic acid can be beneficial. |
| Difficult Purification | Close polarity of the product and starting material or byproduct. | Optimize the eluent system for column chromatography. Consider derivatization to a salt to facilitate purification by crystallization.[8] |
Conclusion
The N-alkylation of 1-(1-Methoxypropan-2-yl)piperazine is a fundamental transformation for the generation of diverse chemical libraries for drug discovery and development. Both direct alkylation and reductive amination are viable methods, each with its own set of advantages and considerations. Reductive amination is often the method of choice due to its high efficiency, mild reaction conditions, and excellent control over mono-alkylation. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to successfully synthesize their target N-alkylated piperazine derivatives.
References
- Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Application Note: Developing CNS Agents using 1-(1-Methoxypropan-2-yl)piperazine Scaffold
Abstract
The 1-(1-Methoxypropan-2-yl)piperazine scaffold represents a highly versatile "privileged structure" for Central Nervous System (CNS) drug discovery. By combining the rigid, receptor-modulating piperazine core with a flexible, lipophilic, yet polar methoxy-isopropyl tail, this moiety offers a unique solution to the classic "permeability vs. solubility" trade-off in blood-brain barrier (BBB) transit.
This guide provides a comprehensive technical workflow for utilizing this scaffold to generate high-affinity ligands for GPCRs (specifically 5-HT and Dopamine receptors). It details rational design strategies, validated synthetic protocols (Buchwald-Hartwig amination), and critical in vitro ADME assays (PAMPA-BBB) required to advance hits to lead candidates.
Part 1: Rational Design & Pharmacophore Strategy
The "Head-Linker-Tail" Architecture
In CNS medicinal chemistry, the piperazine ring often acts as the primary linker, positioning an aromatic "Head" group into a receptor's orthosteric binding site. The 1-(1-Methoxypropan-2-yl) group functions as a specialized "Tail."
-
The Piperazine Core: Provides a basic nitrogen (pKa ~8-9) that is protonated at physiological pH, forming a critical salt bridge with Aspartate residues (e.g., Asp3.32) common in aminergic GPCRs.
-
The Methoxy-Isopropyl Tail:
-
Lipophilicity Modulation: The isopropyl backbone increases logP, facilitating membrane intercalation.
-
H-Bond Acceptor: The ether oxygen acts as a weak hydrogen bond acceptor without introducing a donor, reducing the polar surface area (PSA) penalty often associated with hydroxyl groups.
-
Chirality: The propan-2-yl group introduces a chiral center. Note: Enantiomers of this scaffold often exhibit distinct binding profiles; parallel synthesis of (R) and (S) analogs is recommended.
-
Pharmacophore Visualization
The following diagram illustrates the strategic modification points of the scaffold.
Figure 1: Pharmacophore map highlighting the functional roles of the scaffold components.
Part 2: Synthetic Protocol (Buchwald-Hartwig Amination)[1][2][3]
The most robust method for attaching the 1-(1-Methoxypropan-2-yl)piperazine scaffold to an aromatic "Head" (Aryl Halide) is Palladium-catalyzed cross-coupling. Nucleophilic aromatic substitution (
Materials
-
Scaffold: 1-(1-Methoxypropan-2-yl)piperazine (1.2 equiv).
-
Substrate: Aryl Bromide or Iodide (1.0 equiv).
-
Catalyst:
(2-5 mol%). -
Ligand: BINAP (racemic or chiral) or XPhos (for sterically hindered substrates) (4-10 mol%).
-
Base: Sodium tert-butoxide (
) (1.5 equiv). -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Reagent Loading: Add the Aryl Halide (1.0 mmol),
(0.02 mmol), Ligand (0.04 mmol), and (1.5 mmol) to the flask. -
Solvent Addition: Add anhydrous Toluene (5 mL/mmol) via syringe.
-
Scaffold Addition: Add 1-(1-Methoxypropan-2-yl)piperazine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 100°C (oil bath) with vigorous stirring. Monitor by TLC or LC-MS (typically 4–12 hours).
-
Checkpoint: The reaction mixture should turn from dark red/purple to a black suspension as Pd(0) cycles.
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via Flash Column Chromatography (Silica gel; Gradient: Hexanes/Ethyl Acetate or DCM/MeOH for polar products).
Expert Insight: For highly polar CNS targets, the free base may be unstable or oily. Convert the product to a Hydrochloride or Fumarate salt immediately after purification to ensure stability for biological testing.
Part 3: In Vitro Validation (The CNS Filter)
Before expensive receptor binding assays, the compound must prove it can reach the brain. The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay - Blood Brain Barrier) is the industry standard for high-throughput screening.
PAMPA-BBB Protocol
This assay measures passive diffusion across an artificial lipid membrane mimicking the BBB.[1]
Reagents:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Procedure:
-
Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the filter membrane of the Donor Plate. Avoid touching the membrane with the tip.
-
Donor Preparation: Dissolve the test compound in DMSO (10 mM stock), then dilute to 50 µM in PBS. Add 200 µL to the Donor wells.
-
Acceptor Preparation: Add 300 µL of PBS (blank) to the Acceptor wells.
-
Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.
-
Incubation: Incubate the "sandwich" at room temperature for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Analysis: Separate the plates. Quantify the compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy (250–500 nm) or LC-MS/MS.[1]
Data Calculation & Interpretation
Calculate the Effective Permeability (
Classification Table:
| Permeability ( | Classification | CNS Prediction |
| > 4.0 | High | CNS + (Likely to cross BBB) |
| 2.0 – 4.0 | Moderate | Uncertain (May need active transport) |
| < 2.0 | Low | CNS - (Unlikely to cross) |
Note: Use Verapamil (High Permeability) and Theophylline (Low Permeability) as internal controls.
Part 4: Development Workflow
The following diagram outlines the logical flow from scaffold selection to lead candidate nomination.
Figure 2: Critical path workflow for validating CNS candidates derived from the scaffold.
References
-
National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PubMed Central. [Link]
-
American Chemical Society (ACS). "Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery." Journal of Natural Products. [Link]
-
BioAssay Systems. "Parallel Artificial Membrane Permeability Assay-BBB Kit Protocol." [Link]
-
Frontiers in Pharmacology. "Metabolic stability and metabolite profiling of emerging synthetic cathinones." (Context on metabolic stability of substituted amines). [Link]
Sources
Purification of 1-(1-Methoxypropan-2-yl)piperazine by Column Chromatography: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive guide for the purification of 1-(1-Methoxypropan-2-yl)piperazine, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. Due to the basic nature of the piperazine moiety, which can lead to poor separation and yield on standard silica gel, a detailed protocol incorporating a basic modifier in the mobile phase is presented. This guide covers the underlying principles, potential impurities, step-by-step procedures for thin-layer chromatography (TLC) analysis and column chromatography, as well as troubleshooting strategies to ensure the isolation of a highly pure product.
Introduction
1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative of significant interest in drug discovery and development. The piperazine ring is a common scaffold in a multitude of commercially available drugs due to its favorable pharmacokinetic properties.[1] The purity of such intermediates is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2]
The synthesis of monosubstituted piperazines, such as 1-(1-Methoxypropan-2-yl)piperazine, often involves the N-alkylation of piperazine. A common challenge in this synthesis is the potential for di-alkylation, resulting in the formation of the N,N'-bis(1-methoxypropan-2-yl)piperazine as a significant byproduct. Additionally, unreacted starting materials, like piperazine, can also contaminate the crude product.
Silica gel column chromatography is a fundamental technique for the purification of organic compounds.[3] However, the purification of basic compounds like piperazine derivatives on acidic silica gel can be problematic, leading to peak tailing, irreversible adsorption, and reduced recovery. This is due to the strong interaction between the basic nitrogen atoms of the piperazine and the acidic silanol groups on the silica surface. To counteract this, a common and effective strategy is to add a small amount of a volatile base, such as triethylamine (Et₃N), to the mobile phase. The triethylamine acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing for the efficient elution of the basic analyte.
This application note details a robust and reliable protocol for the purification of 1-(1-Methoxypropan-2-yl)piperazine from common synthetic impurities using silica gel column chromatography with a triethylamine-modified eluent.
Materials and Methods
Materials and Reagents
-
Crude 1-(1-Methoxypropan-2-yl)piperazine
-
Silica gel (60 Å, 230-400 mesh)
-
Technical grade solvents for chromatography:
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Triethylamine (Et₃N)
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain
-
Standard laboratory glassware and equipment for column chromatography
Characterization of 1-(1-Methoxypropan-2-yl)piperazine
1-(1-Methoxypropan-2-yl)piperazine is a liquid at standard temperature and pressure.[4] Its structure contains a basic piperazine ring and an ether linkage, rendering it moderately polar.
Potential Impurities
The primary impurities to be removed during purification are typically:
-
Piperazine (Starting Material): Highly polar and will have a low Rf value on TLC.
-
N,N'-bis(1-methoxypropan-2-yl)piperazine (Disubstituted Byproduct): Less polar than the desired monosubstituted product and will have a higher Rf value.
-
Other reaction byproducts: Depending on the specific synthetic route.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis for Method Development
Rationale: TLC is an essential first step to determine the optimal mobile phase for column chromatography. The goal is to achieve good separation between the desired product and its impurities, with the Rf of the product ideally between 0.2 and 0.4 for effective column separation.
Protocol:
-
Prepare a stock solution of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of developing chambers with different solvent systems. A good starting point for N-alkylated piperazines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of a small amount of triethylamine.
-
Spot the crude mixture onto several TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a potassium permanganate solution.
-
Calculate the Rf values for the product and impurities in each solvent system.
Table 1: Suggested TLC Solvent Systems for Optimization
| Solvent System (v/v/v) | Expected Observation |
| Hexane:EtOAc:Et₃N (e.g., 70:30:0.5) | Good starting point for moderately polar compounds. |
| DCM:MeOH:Et₃N (e.g., 95:5:0.5) | Suitable for more polar compounds. |
| EtOAc:MeOH:Et₃N (e.g., 90:10:0.5) | Another option for achieving good separation. |
Adjust the ratios of the solvents to achieve the target Rf value.
Column Chromatography Purification Protocol
Workflow Diagram:
Sources
Application Note: Recrystallization & Resolution Protocols for 1-(1-Methoxypropan-2-yl)piperazine Salts
Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10]
The compound 1-(1-Methoxypropan-2-yl)piperazine is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the antifungal agent Posaconazole (and related azole antifungals).[1][2] Structurally, it consists of a piperazine ring
Critical Challenges in Handling:
-
Physical State: The free base is typically a viscous, hygroscopic oil or low-melting solid, making handling, weighing, and storage difficult on an industrial scale.[1][2]
-
Chirality: The sec-alkyl group introduces a stereocenter.[1][2] Drug efficacy often depends on high enantiomeric excess (ee), necessitating chiral resolution if the starting material was not enantiopure.[2]
-
Impurity Profile: Common synthetic routes (e.g., reaction of piperazine with 1-methoxy-2-chloropropane or propylene oxide derivatives) yield regioisomers (2-substituted vs 1-substituted) and bis-alkylated impurities (
-disubstituted piperazines).[1]
This guide details the Dihydrochloride (2HCl) salt formation for bulk purification and the Tartrate-based resolution for enantiomeric enrichment.[1][2]
Salt Selection Strategy
The choice of salt dictates the purification mechanism.[2] For this specific piperazine derivative, we utilize a bifurcated strategy:
| Salt Form | Anion Source | Primary Utility | Crystallinity Profile |
| Dihydrochloride (2HCl) | Hydrochloric Acid (Gas or conc.[1][2] aq.) | Bulk Purification. Excellent for removing bis-alkylated impurities and non-basic organic residuals.[1][2] | High melting point (>200°C), stable, non-hygroscopic lattice.[1] |
| Dibenzoyl-L-Tartrate | (-)-Dibenzoyl-L-tartaric acid | Chiral Resolution. Used to separate the ( | Forms large, distinct prisms; solubility difference between diastereomers is significant in MeOH/Water.[1][2] |
| Tosylate (p-TSA) | p-Toluenesulfonic acid | Process Intermediacy. Often used if the subsequent step involves a coupling reaction where chloride ions are deleterious.[1][2] | Moderate crystallinity; often solvated.[1][2] |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for processing the crude reaction mixture.
Figure 1: Decision tree for salt selection based on downstream requirements (Bulk purity vs. Enantiomeric purity).
Protocol A: Preparation and Recrystallization of the Dihydrochloride Salt
This protocol is the industry standard for stabilizing the intermediate.[2] The dihydrochloride is preferred over the monohydrochloride because the second protonation on the piperazine ring significantly increases lattice energy, reducing hygroscopicity.[2]
Materials
-
Substrate: Crude 1-(1-Methoxypropan-2-yl)piperazine (Free Base).
-
Acid: Hydrochloric acid (37% aqueous OR 5-6N in Isopropanol).[1] Note: Anhydrous HCl in IPA is preferred to maximize yield.
-
Solvent: Isopropanol (IPA), Methanol (MeOH).[1]
Step-by-Step Methodology
-
Dissolution:
-
Acid Addition (Exothermic Control):
-
Cool the solution to 0–5°C using an ice bath.[2]
-
Slowly add 2.2 to 2.5 equivalents of HCl (e.g., 5-6N HCl in IPA) dropwise.
-
Critical Parameter: Maintain internal temperature < 20°C. Rapid addition causes local overheating and "oiling out" (formation of amorphous gums) rather than crystals.
-
-
Crystallization Induction:
-
Controlled Cooling (Recrystallization):
-
Isolation:
-
Filter the white crystalline solid under vacuum or nitrogen pressure.[2]
-
Wash: Wash the cake with cold IPA/EtOAc (1:1 mixture) to remove residual mother liquor.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 85–92% Purity Target: >99.5% (HPLC), >99% Assay.
Protocol B: Chiral Resolution via Diastereomeric Salt Formation[2][3]
If the synthesis used racemic propylene oxide, the product is a racemate.[2] To isolate the (usually desired) (S)-enantiomer , use Dibenzoyl-L-tartaric acid.[1][2]
Mechanism
The resolving agent (Acid*) reacts with the racemic amine (Base
-
(S)-Amine[1][5] · (Acid*) [Less Soluble - Precipitates][1][2][3]
-
(R)-Amine[1][2][3][4] · (Acid*) [More Soluble - Stays in Mother Liquor][1]
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Solvent System Preparation:
-
Salt Formation:
-
Dissolve the racemic amine (50 g) in 250 mL of the solvent system.
-
Dissolve the resolving agent (Dibenzoyl-L-tartaric acid) in 250 mL of the same solvent.[1]
-
Mix the two solutions at 60°C .
-
-
Selective Crystallization:
-
Allow the mixture to cool very slowly to room temperature (over 4–6 hours).
-
Critical Check: Do not stir too vigorously; high shear can induce nucleation of the unwanted diastereomer (kinetic precipitation).[2]
-
Let stand at ambient temperature for 12 hours.
-
-
Recrystallization of the Salt:
-
Liberation (Free Basing):
Process Control & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Observation | Root Cause | Corrective Action |
| "Oiling Out" (Liquid-Liquid phase separation instead of crystallization) | Cooling too fast or impurity profile too high.[1][2] | 1. Re-heat to dissolve. 2. Add seed crystals at the cloud point. 3. Add solvent (MeOH) to increase solubility, then cool slower.[1] |
| Low Yield | Product too soluble in mother liquor. | 1. Add antisolvent (Ethyl Acetate or MTBE) after the solution reaches RT.[2] 2. Cool to -10°C instead of 0°C. |
| Hygroscopic Product | Incomplete salt formation (Mono-HCl mixed with Di-HCl).[1][2] | Ensure excess HCl (2.2–2.5 eq) is used.[1][2] Dry under high vacuum with P₂O₅ trap.[1][2] |
| Poor Chiral Resolution | "Eutectic" formation or wrong solvent.[1][2] | Switch from MeOH/Water to Ethanol/Acetone.[2] Try simple L-Tartaric acid instead of Dibenzoyl derivative. |
References
-
Posaconazole Synthesis & Purification
-
Chiral Resolution of Piperazines
- Protocol: "Application Notes for Large-Scale Chiral Resolution of 2-Methylpiperazine with Tartaric Acid." (Analogous chemistry for 2-alkyl piperazines).
-
Source: (Generalized Protocol Reference).[1]
-
General Piperazine Salt Synthesis
-
Posaconazole Intermediate Purification (EP Patent)
Sources
- 1. CN104628600A - Preparation method for (S)-methyldopa intermediate compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. PURIFICATION OF POSACONAZOLE AND POSACONAZOLE INTERMEDIATES - Patent 2571869 [data.epo.org]
- 8. EP2789610A1 - Purification of Posaconazole Intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperazine
Welcome to the technical support center for the N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies, enhance yields, and achieve high product purity. The piperazine moiety is a critical scaffold in medicinal chemistry, and mastering its functionalization is key to advancing many research and development projects.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of piperazine?
A1: There are two principal and highly effective methods for the N-alkylation of piperazine:
-
Direct Alkylation: This is a widely used and straightforward technique involving the reaction of piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[2]
-
Reductive Amination: This one-pot, two-step process involves the initial reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is subsequently reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[2][3] A key advantage of this method is the prevention of quaternary ammonium salt formation.[2][4]
Q2: How can I selectively achieve mono-alkylation and prevent the formation of the di-alkylated product?
A2: Achieving selective mono-alkylation is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor the formation of the mono-substituted product:
-
Use of a Protecting Group: This is the most dependable method for ensuring mono-alkylation.[1] By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc), the alkylation is directed to the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the desired mono-alkylated piperazine.[1][3]
-
Control of Stoichiometry: Employing a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation. This increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule rather than the mono-substituted product.[1][5]
-
Slow Addition of Alkylating Agent: The dropwise addition of the alkylating agent to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[5][6]
-
Use of Piperazine Salts: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus impeding di-alkylation.[2][7]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The selection of an appropriate base and solvent is crucial for the success of the reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[2] Diisopropylethylamine (DIPEA) is another commonly used organic base.[6] It is advisable to use at least 1.5-2.0 equivalents of the base to neutralize the acid generated during the reaction.
-
Solvents: Aprotic polar solvents are typically the best choice. Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are frequently used.[3][4] The choice of solvent can influence reaction rates and selectivity.[5]
Q4: My N-alkylated piperazine product is highly water-soluble and difficult to extract. What can I do?
A4: The high water solubility of N-alkylated piperazine products, often due to the formation of a salt, is a common issue during workup.[4] To facilitate extraction into an organic layer, the aqueous layer needs to be basified to deprotonate the piperazine nitrogens. After quenching the reaction, if your product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base such as sodium carbonate or sodium hydroxide.[2][8] This will convert the protonated product into its free base form, which is significantly more soluble in organic solvents like dichloromethane or chloroform.[2][9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the N-alkylation of piperazine, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Alkylating Agent: The alkyl halide may have degraded. - Insufficient Base: The acid generated during the reaction was not fully neutralized. - Low Reaction Temperature: The activation energy for the reaction was not reached. | - Check the purity of the alkylating agent. Consider using a fresh bottle or purifying the existing stock. - Increase the equivalents of base to 2.0-2.5 equivalents. - Increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition. |
| Significant Di-alkylation Product | - Stoichiometry: The ratio of alkylating agent to piperazine is too high. - High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.[5] - Rapid Addition of Alkylating Agent: A high local concentration of the electrophile favors di-substitution. | - Use a larger excess of piperazine (5-10 equivalents). [5] - Lower the reaction temperature. [5] - Add the alkylating agent slowly using a syringe pump over an extended period.[5] - Consider using a mono-protected piperazine such as N-Boc-piperazine.[1][3] |
| Formation of Quaternary Ammonium Salt | - Over-alkylation: The mono-alkylated product is further alkylated on the same nitrogen. This is more common with highly reactive alkylating agents like methyl iodide.[4] | - Use reductive amination instead of direct alkylation. This method avoids the formation of quaternary salts.[2][4] - Use a less reactive alkylating agent if possible. - Carefully control the stoichiometry of the alkylating agent. |
| Complex Reaction Mixture/Multiple Spots on TLC | - Side Reactions: The starting materials or products may be undergoing side reactions under the reaction conditions. - Impure Starting Materials: The piperazine or alkylating agent may contain impurities. | - Re-evaluate the reaction conditions. Consider a milder base or lower temperature. - Purify the starting materials before use. - Consider an alternative synthetic route, such as the use of a protecting group strategy for a cleaner reaction profile.[1] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using a Large Excess of Piperazine
This protocol provides a general method for the selective mono-N-alkylation of piperazine by employing a significant excess of the piperazine starting material.[5]
-
Reaction Setup: To a solution of piperazine (10 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2 equivalents).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1 equivalent, e.g., benzyl bromide) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired mono-alkylated piperazine.
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This protocol outlines a highly selective method for mono-N-alkylation using a protected piperazine.[3]
-
Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) in DMF. Add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Workup and Deprotection: After completion, perform an aqueous workup. The resulting Boc-protected product is then deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final mono-alkylated product.[3]
Visualizing Reaction Strategies
General Workflow for Troubleshooting N-Alkylation of Piperazine
Caption: A troubleshooting workflow for common issues in piperazine N-alkylation.
Key Strategies for Selective Mono-N-Alkylation
Caption: Strategies to favor mono-alkylation over di-alkylation of piperazine.
References
- A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
- Direct electrophilic N‐alkylation of piperazine under controlled... - ResearchGate.
- Optimizing reaction conditions for the N-alkylation of piperazine - Benchchem.
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. Available at: [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
- US2919275A - Purification of piperazine - Google Patents.
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
-
Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available at: [Link]
-
Methods for the catalytic synthesis of piperazine (2022) - SciSpace. Available at: [Link]
- WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. Available at: [Link]
-
Comparative synthetic platforms for mono‐N‐alkylation of piperazine.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Mono-Substituted Piperazines
Welcome to the Technical Support Center for the synthesis of mono-substituted piperazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the selective functionalization of the piperazine scaffold. As a privileged structure in medicinal chemistry, controlling the regioselectivity of piperazine substitution is paramount, yet often challenging due to the dual nucleophilicity of its nitrogen atoms.[1][2]
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you minimize side product formation, optimize reaction conditions, and improve the yield and purity of your target compounds.
Troubleshooting Guide: Common Side Products & Mitigation Strategies
The most pervasive issue in the synthesis of mono-substituted piperazines is the concurrent formation of the symmetrically 1,4-di-substituted byproduct.[3][4] This occurs because the nucleophilicity of the second nitrogen atom in the mono-substituted product is often comparable to, or only slightly less than, that of the starting piperazine. This guide is structured by common reaction types to address this and other specific side reactions.
Section 1: N-Alkylation Reactions
Direct N-alkylation is a straightforward approach but is highly susceptible to over-alkylation.
Question 1: I am performing a direct N-alkylation of piperazine with an alkyl halide and my primary side product is the 1,4-di-alkylated piperazine. How can I improve the selectivity for the mono-alkylated product?
Answer:
This is the most common problem in direct piperazine alkylation. The formation of the di-substituted product is driven by the remaining nucleophilicity of the N-4 nitrogen after the first substitution. Several factors, including stoichiometry, reaction conditions, and the nature of the alkylating agent, influence this outcome.[4]
Causality & Expert Insights: The mono-alkylated piperazine is still a potent nucleophile. Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and elevated temperatures provide sufficient energy to overcome the slight deactivation of the second nitrogen, leading to di-alkylation.[4] The key is to manipulate the relative probabilities of the alkylating agent reacting with piperazine versus the mono-substituted product.
Mitigation Strategies:
-
Stoichiometric Control (Statistical Approach): The simplest method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent.[4][5] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule. While straightforward, this requires an efficient method to remove the excess piperazine during workup.
-
Use of Mono-Protonated Piperazine Salts: By using a mono-salt like piperazine monohydrochloride or monoacetate, one nitrogen is protonated and effectively "protected" due to its reduced nucleophilicity.[5][6] The alkylation then occurs selectively at the free, unprotonated nitrogen. This "in-situ protection" is a cost-effective, one-step method to significantly suppress di-substitution.[6][7]
-
Lower Reaction Temperature: If your substrate is sufficiently reactive, performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the second alkylation more than the first, thereby improving selectivity.
Troubleshooting Workflow: N-Alkylation Selectivity
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(1-Methoxypropan-2-yl)piperazine.
Issue 1: Low Yield of 1-(1-Methoxypropan-2-yl)piperazine
A lower than expected yield is a common problem in organic synthesis. The causes can range from suboptimal reaction conditions to degradation of starting materials.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
-
For Reductive Amination: This reaction is typically carried out at room temperature.[1] If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial. However, higher temperatures can promote side reactions.
-
For N-Alkylation: The optimal temperature depends on the reactivity of the alkylating agent. For more reactive agents like 1-methoxy-2-propyl iodide, the reaction may proceed at room temperature, while less reactive chlorides might require heating.[2]
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial, especially for controlling selectivity in piperazine reactions.
-
To favor mono-alkylation, a significant excess of piperazine (3-5 equivalents) is often used. This increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.
-
-
Inefficient Reducing Agent (for Reductive Amination): The choice and handling of the reducing agent are critical.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for imines/iminium ions.[1] Ensure it is fresh and has been stored under anhydrous conditions.
-
Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[3]
-
-
Degradation of Starting Materials: 1-methoxy-2-propanone can be unstable and prone to self-condensation. Ensure it is pure and, if necessary, distill it before use. Alkylating agents like 1-methoxy-2-propyl halides can also degrade and should be used when fresh.
-
Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Ensure the reaction has gone to completion before workup.
Issue 2: High Percentage of 1,4-bis(1-Methoxypropan-2-yl)piperazine (Di-substituted Byproduct)
The formation of the di-substituted byproduct is a major challenge in piperazine chemistry due to the presence of two reactive secondary amine groups.
Strategies to Promote Mono-substitution:
-
Use of Excess Piperazine: As mentioned, using a large excess of piperazine is the simplest method to favor mono-alkylation.
-
In Situ Formation of Piperazine Monohydrochloride: By using one equivalent of an acid (like HCl or acetic acid) relative to piperazine, you can protonate one of the nitrogen atoms, effectively protecting it from reacting.[2][5][6] The reaction is then carried out in the presence of a base to neutralize the acid as the reaction proceeds.
-
Use of a Protecting Group: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by deprotection of the Boc group.[2]
Experimental Protocol for Mono-Boc Protection of Piperazine:
-
Dissolve piperazine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents to favor mono-protection) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine. The mono-Boc-piperazine can be purified by column chromatography or crystallization.[7]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing 1-(1-Methoxypropan-2-yl)piperazine: reductive amination or N-alkylation?
Both routes are viable, and the choice depends on the availability of starting materials and the specific experimental setup.
-
Reductive Amination with 1-methoxy-2-propanone is often a one-pot reaction and can be very efficient.[1] It avoids the need to prepare and handle potentially unstable alkyl halides.
-
N-Alkylation with a 1-methoxy-2-propyl halide is a more traditional approach. It can be very effective, but controlling the mono- to di-alkylation ratio is a key consideration.[2]
Q2: What are the recommended starting materials and reagents?
-
Piperazine: Use anhydrous piperazine for best results, especially in reductive amination where water can interfere with imine formation.
-
1-methoxy-2-propanone (for reductive amination): Ensure high purity. Consider distillation if impurities are suspected.
-
1-methoxy-2-propyl halide (for N-alkylation): The iodide is more reactive than the chloride but may be less stable. The choice may depend on desired reaction conditions.
-
Solvents: Anhydrous solvents like dichloromethane (DCM), methanol, or acetonitrile are commonly used.[8][9]
-
Reducing Agents (for reductive amination): Sodium triacetoxyborohydride is a good first choice.[1]
-
Bases (for N-alkylation): A non-nucleophilic base like potassium carbonate or triethylamine is typically used to scavenge the acid formed during the reaction.[8]
Q3: How can I effectively purify the final product?
Purification can be challenging due to the similar properties of the mono- and di-substituted products and unreacted piperazine.
-
Column Chromatography: This is a very effective method for separating the desired product from impurities. A silica gel column with a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane or ethyl acetate) is a good starting point.[7]
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method. The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly. Isopropyl alcohol is often a good solvent for recrystallizing piperazine derivatives.[5]
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.[10]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Use a suitable solvent system and a visualizing agent like ninhydrin for primary and secondary amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the composition of the reaction mixture, including the presence of starting materials, product, and byproducts.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reactions and identifying products and impurities, especially for less volatile compounds.[7]
Experimental Workflows
Reductive Amination Workflow
Caption: Reductive amination workflow for 1-(1-Methoxypropan-2-yl)piperazine synthesis.
N-Alkylation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 1-(1-Methoxypropan-2-yl)piperazine
Welcome to the technical support center for the purification of 1-(1-Methoxypropan-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this versatile building block in high purity. Instead of a generic protocol, we will explore the common issues encountered during purification and provide robust, field-proven solutions in a troubleshooting-focused, question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can adapt these strategies to your specific experimental context.
Part 1: Initial Assessment of Crude Product - FAQs
Before selecting a purification strategy, a thorough understanding of your crude material is critical. The impurities present will dictate the most efficient and effective purification path.
Question: My crude reaction mixture is a dark, viscous oil. What are the likely impurities from a typical synthesis?
Answer: The synthesis of 1-(1-Methoxypropan-2-yl)piperazine, commonly proceeding via nucleophilic substitution of piperazine on a 1-methoxy-2-propyl electrophile, can generate several predictable impurities. Identifying these is the first step in troubleshooting your purification.
-
Unreacted Starting Materials: Excess piperazine is a common impurity. Due to its high polarity and water solubility, it can often be removed with an aqueous workup, but traces may persist.
-
Di-substituted Byproduct: The most common byproduct is often the N,N'-bis(1-methoxypropan-2-yl)piperazine. Since piperazine has two secondary amine nitrogens, over-alkylation is a significant competing reaction, especially if reaction conditions are not carefully controlled.[1]
-
Solvent Residues: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO, NMP) can be difficult to remove under standard rotary evaporation.
-
Degradation Products: Amines, particularly at elevated temperatures, can be susceptible to air oxidation and degradation, leading to coloration of the crude product.
Table 1: Physicochemical Properties of Target Compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility Characteristics |
| 1-(1-Methoxypropan-2-yl)piperazine | C₈H₁₈N₂O | 158.24 | ~119-121°C at 3 mmHg[2] | Soluble in water and common organic solvents.[2] |
| Piperazine | C₄H₁₀N₂ | 86.14 | 146 °C | Very soluble in water; limited solubility in ether.[3][4] |
| N,N'-bis(1-methoxypropan-2-yl)piperazine | C₁₂H₂₆N₂O₂ | 230.35 | Significantly higher than the mono-substituted product | Less polar and less water-soluble than the mono-substituted product. |
Part 2: Choosing Your Purification Strategy - A Decision Guide
The choice between distillation, salt recrystallization, and chromatography depends on the impurity profile, the scale of your reaction, and the required final purity.
Question: Should I use distillation, recrystallization, or chromatography for my primary purification step?
Answer: This is a critical decision. Each method has distinct advantages and disadvantages based on the specific impurities you need to remove. We have designed a decision-making workflow to guide your choice.
Caption: Purification strategy decision tree.
Part 3: Troubleshooting Specific Purification Techniques
This section addresses the common pitfalls associated with each purification method when applied to 1-(1-Methoxypropan-2-yl)piperazine.
FAQ: Vacuum Distillation
Question: I'm attempting a vacuum distillation, but my product seems to be decomposing, or the yield is very low. What's going wrong?
Answer: This is a frequent issue with amines, which can be sensitive to prolonged heat. Several factors could be at play:
-
Inadequate Vacuum: A high-quality vacuum pump (achieving <1 mmHg) is essential. A poor vacuum requires higher temperatures, which promotes decomposition. Ensure all joints are perfectly sealed with high-vacuum grease.
-
Excessive Heat: The heating mantle temperature should be only slightly higher than the vapor temperature. A common mistake is to overheat the distillation flask, causing charring and decomposition. Using a short-path distillation apparatus can minimize the surface area and time the compound spends at high temperatures.
-
Presence of Oxygen: Ensure the system is leak-free. Purging the apparatus with an inert gas like nitrogen or argon before heating can help displace residual oxygen.
-
Incomplete Drying: The presence of water or protic solvents can interfere with distillation. Ensure your crude product is thoroughly dried, perhaps by co-evaporation with toluene or drying over sodium sulfate, before distilling.
FAQ: Salt Formation and Recrystallization
Question: I want to purify my compound by forming a salt, but I'm not sure which acid to use, and my attempts at crystallization have failed.
Answer: Salt formation is an excellent strategy for purifying amines by leveraging their basicity. The key is selecting an acid that forms a highly crystalline salt.
-
Choosing the Right Acid: For piperazine derivatives, forming the dihydrochloride (di-HCl) salt is a standard and effective method.[3] The diacetate salt has also been used effectively for purifying piperazine itself and can be a viable option.[5]
-
Troubleshooting Crystallization:
-
"Oiling Out": If your salt precipitates as an oil instead of a solid, it means the supersaturation level is too high or the solvent is inappropriate. Try adding the acid solution more slowly, using a more dilute solution, or changing the solvent system. A common and effective system is isopropanol (IPA) or ethanol.
-
Failure to Crystallize: If no solid forms, the solution may be too dilute. Carefully concentrate the solution on a rotary evaporator. If that fails, try adding a co-solvent in which the salt is less soluble (an "anti-solvent"), such as diethyl ether or ethyl acetate, dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation.
-
FAQ: Flash Column Chromatography
Question: My compound is streaking badly on my silica gel column, and I'm getting poor separation. How can I fix this?
Answer: This is the most common problem when chromatographing amines on standard silica gel. The issue arises from the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface, leading to strong, non-ideal adsorption.
Solution: The key is to deactivate the silica gel or modify the mobile phase.
-
Mobile Phase Modification: The simplest solution is to add a small amount of a volatile base to your eluent system. Adding 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[6]
-
Using Amine-Functionalized Silica: For particularly difficult separations, using a pre-packed column with an amine-functionalized stationary phase is an excellent, albeit more expensive, option. These columns are specifically designed for purifying basic compounds and often provide superior results without mobile phase modifiers.[7][8]
-
Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (C18) flash chromatography can be effective. Basic compounds are best separated at a high pH where they are in their free-base form, making them more lipophilic and retentive.[7] A mobile phase of water/acetonitrile or water/methanol with a basic modifier like ammonium hydroxide can be very effective.
Caption: Troubleshooting amine streaking in column chromatography.
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for multi-gram scales where the primary impurity is the high-boiling di-substituted byproduct.
-
Preparation: Ensure the crude 1-(1-Methoxypropan-2-yl)piperazine is anhydrous. If an aqueous workup was performed, dry the organic phase over anhydrous sodium sulfate, filter, and thoroughly remove the solvent by rotary evaporation.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a small stir bar in the distillation flask and connect it to a high-vacuum line (<1 mmHg) protected by a cold trap.
-
Distillation:
-
Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from residual solvent.
-
Once a stable, high vacuum is achieved, gradually heat the distillation flask using a heating mantle with a sand bath or aluminum block for even heat distribution.
-
Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Collect the main fraction of 1-(1-Methoxypropan-2-yl)piperazine at the appropriate temperature and pressure (e.g., ~119-121°C at 3 mmHg).[2]
-
Stop the distillation when the temperature begins to rise significantly, indicating the start of higher-boiling impurities, or when the material in the distillation pot begins to darken.
-
-
Analysis: Analyze the collected fraction(s) by GC, LC-MS, or NMR to confirm purity.
Protocol 2: Purification by Di-HCl Salt Recrystallization
This method is excellent for removing polar impurities like unreacted piperazine and for achieving very high final purity.
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in IPA (commercially available or prepared by carefully bubbling HCl gas through IPA) dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic.
-
The dihydrochloride salt should precipitate as a white solid. If it oils out, add more solvent and warm slightly to redissolve, then allow it to cool slowly.
-
-
Isolation and Recrystallization:
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold IPA, followed by diethyl ether to aid in drying.
-
To recrystallize, dissolve the crude salt in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Liberation of Free Base (Optional):
-
Dissolve the purified salt in water.
-
Cool in an ice bath and basify the solution by adding a strong base (e.g., 50% aq. NaOH) until the pH is >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free amine.
-
References
-
Wikipedia. Methoxypropane. Available at: [Link]
-
Ataman Kimya. 1-METHOXYPROPAN-2-YL ACETATE. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Pharmaffiliates. CAS No : 162712-35-8 | 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Available at: [Link]
- Google Patents.US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Google Patents.US2919275A - Purification of piperazine.
-
University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]
-
PubChem. 1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate. Available at: [Link]
- Google Patents.US3481933A - Recovery and purification of piperazine.
-
ACS Catalysis. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Available at: [Link]
- Google Patents.WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
Sci-Hub. Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Available at: [Link]
-
ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Available at: [Link]
-
Wikipedia. Propylene glycol methyl ether. Available at: [Link]
-
Scribd. Amine Plant Troubleshooting and Optimiza. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
ResearchGate. Why Amine Systems Fail – An in-depth Study of Amine System Failures. Available at: [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
ResearchGate. (2015). How do I remove piperazine from the solid compound? Available at: [Link]
-
Slideshare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
SINTEF. Solid liquid solubility of piperazine. Available at: [Link]
-
Science Forums. (2011). Amine purification. Available at: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. sintef.no [sintef.no]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
removing unreacted piperazine from the reaction mixture
Topic: Removing Unreacted Piperazine from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: Know Your Impurity
Piperazine is a ubiquitous secondary diamine linker, but its physiochemical properties make it a notorious "clinger" in organic synthesis. It is highly polar, basic, and prone to streaking on silica gel.
Technical Specifications of the Impurity:
-
Structure: Cyclic secondary diamine.
-
Values:
9.73 ( ) and 5.35 ( ).[1] -
LogP: -1.17 (Highly Hydrophilic).
-
Boiling Point: 146°C (Sublimes easily).
-
Solubility: Freely soluble in water, glycerol, and glycols.
-
Common Issue: Reacts with atmospheric
to form solid carbamates, often mistaken for product precipitate.
Module 1: Liquid-Liquid Extraction (LLE) Strategies
Best for: Initial cleanup of crude reaction mixtures.
Scenario A: Your Product is Neutral or Acidic
The Mechanism: Exploiting basicity.[2] Piperazine is a base (
Protocol:
-
Dissolve the crude mixture in a non-polar organic solvent (DCM or EtOAc).
-
The Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .
-
Why Citric Acid? It is milder than HCl and prevents the degradation of acid-sensitive protecting groups (like Boc) while still protonating piperazine.
-
-
Back-extract the combined aqueous washes once with fresh organic solvent to recover any trapped product.
-
Dry organic layer over
, filter, and concentrate.
Scenario B: Your Product is Basic (The "Partition" Wash)
The Issue: If you use acid, you extract your product and the piperazine.
The Solution: Exploiting LogP (Lipophilicity).[3]
Piperazine is extremely hydrophilic (
Protocol (The "Brine/Water" Crash):
-
Dissolve crude in Ethyl Acetate (EtOAc) or Diethyl Ether (
).-
Note: Avoid DCM if possible; piperazine is slightly more soluble in chlorinated solvents than in ethers/esters.
-
-
The pH Adjustment: Ensure the aqueous wash buffer is at pH 10–11 (use dilute
or ).-
Reasoning: This ensures your product is neutral and stays in the organic layer. While piperazine is also neutral, its polarity drives it into the water.
-
-
The Wash: Wash 5x with water (or 5% brine).
-
Critical Step: You must wash multiple times. The partition coefficient favors water, but it is an equilibrium. 5 washes remove >95% of piperazine.
-
-
Validation: Check the organic layer by TLC (stain with Ninhydrin). Piperazine appears as a reddish/brown spot near the baseline.
Module 2: Solid-Supported Scavenging
Best for: High-throughput synthesis or acid-sensitive products where washing is impossible.
The Mechanism: Use a polymer-supported electrophile (PS-Isocyanate) to covalently bind the unreacted secondary amine (piperazine). The impurity becomes part of the solid bead and is filtered away.
Reagents:
-
Resin: PS-Isocyanate (Polystyrene-supported isocyanate).
-
Loading: Typically 1.0 – 1.5 mmol/g.
Protocol:
-
Calculate Equivalents: Use 3.0 equivalents of resin relative to the excess piperazine (not the total reaction mass).
-
Solvent Selection: Dissolve crude in DCM, THF, or DMF.
-
Constraint: Solvent must swell the resin beads. Avoid MeOH or water.
-
-
Incubation: Add resin to the reaction vial. Shake or stir gently at Room Temperature for 2–4 hours.
-
Reaction:
(Solid Urea).
-
-
Filtration: Filter through a fritted syringe or funnel.
-
Wash: Rinse the resin cake with DCM to release any non-specifically adsorbed product.
-
Concentrate: The filtrate contains your product, free of piperazine.
Visualizing the Scavenging Workflow
Figure 1: Workflow for removing piperazine using solid-supported isocyanate scavengers.
Module 3: Chromatography Solutions
Best for: Final purification of complex mixtures.
Method A: SCX Cartridges (Strong Cation Exchange)
Concept: SCX silica contains sulfonic acid groups (
Protocol:
-
Conditioning: Flush SCX cartridge with MeOH, then DCM.
-
Loading: Dissolve crude in DCM (or MeOH/DCM 1:1) and load onto the cartridge.
-
Interaction: Both Piperazine and Basic Product bind to the sulfonic acid. Neutral impurities pass through.
-
-
Washing: Wash with MeOH.
-
Result: Removes non-basic impurities.
-
-
Selective Elution (The Trick):
-
Piperazine is a diamine and binds much more strongly than a mono-amine product.
-
Elute with 0.5M Ammonia in MeOH .
-
Observation: Often, the mono-amine product elutes first. Collect fractions. The piperazine (bound by two ionic interactions) requires higher ammonia concentrations or larger volumes to desorb.
-
Warning: If separation isn't achieved, use the SCX to remove non-basic gunk, then proceed to Reverse Phase.
-
Method B: Reverse Phase (C18)
The "Solvent Front" Effect: Because piperazine is so polar, it does not retain on C18 columns. In a standard LC-MS gradient (Water/Acetonitrile + 0.1% Formic Acid):
-
Piperazine: Elutes at the solvent front (
min). -
Product: Elutes later (
min). -
Action: Simply divert the first 2 minutes of eluent to waste.
Module 4: Chemical Derivatization (Liquid Phase)
Best for: Large scale where resin is too expensive.
If you cannot use resin and water washes fail:
-
Add Acetic Anhydride (
) or Acetyl Chloride to the crude mixture. -
Reaction: Converts Piperazine
Diacetylpiperazine . -
Benefit: Diacetylpiperazine is a non-basic amide.
-
Workup: Perform an Acid Wash (Module 1, Scenario A).
-
Result: Your basic product protonates and stays in water. The neutral diacetylpiperazine stays in the organic layer.
-
Final Step: Basify the aqueous layer and extract your pure product.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| NMR shows extra peaks at 3.0-3.5 ppm | Piperazine Carbamate | Piperazine absorbs |
| Product streaks on TLC | Residual Piperazine | Piperazine drags product on silica. Fix: Add 1% Triethylamine ( |
| SCX Cartridge clogged | Salt formation | Piperazine formed an insoluble salt with the sulfonic acid resin. Fix: Dilute sample more; load in 50% MeOH to keep salts soluble. |
Decision Matrix: Choose Your Method
Figure 2: Decision tree for selecting the optimal purification strategy based on product properties.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. PubChem. [Link]
-
Biotage. PS-Isocyanate Technical Note: Nucleophile Scavenger. Biotage Technical Documents. [Link]
-
Agilent Technologies. Agilent SampliQ SCX Solid-Phase Extraction Cartridges Technical Note. Agilent Library. [Link]
-
Henni, A. et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data, 2009.[2] [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1-(1-Methoxypropan-2-yl)piperazine
Welcome to the Technical Support Center for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. We will delve into the underlying chemical principles of the synthesis and provide practical, field-proven troubleshooting advice to ensure a successful and efficient scale-up process.
I. Introduction to the Synthesis of 1-(1-Methoxypropan-2-yl)piperazine
1-(1-Methoxypropan-2-yl)piperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its successful and cost-effective production at scale is therefore of significant importance. The two primary synthetic routes to this compound are:
-
Reductive Amination: The reaction of 1-methoxy-2-propanone with piperazine in the presence of a reducing agent.
-
N-Alkylation: The reaction of piperazine with a 1-methoxy-2-propyl derivative containing a suitable leaving group (e.g., chloride, bromide, tosylate).
Both methods present unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or industrial-scale production. This guide will address these challenges in a question-and-answer format.
II. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up synthesis of 1-(1-Methoxypropan-2-yl)piperazine.
Q1: My yield of the desired mono-alkylated product is low, and I am observing a significant amount of a higher boiling point impurity. What is the likely cause and how can I fix it?
A1: The most common cause of low yield in this synthesis is the formation of the N,N'-bis(1-methoxypropan-2-yl)piperazine, the di-alkylated byproduct. Piperazine has two secondary amine nitrogens with similar nucleophilicity, making di-alkylation a highly probable side reaction, especially under conditions that favor multiple substitution events.[1][2]
Root Cause Analysis:
-
Stoichiometry: Using a close to 1:1 molar ratio of piperazine to the alkylating agent or ketone will inevitably lead to a mixture of mono- and di-substituted products, as well as unreacted piperazine.
-
Rate of Addition: A rapid addition of the alkylating agent or ketone to the reaction mixture creates localized areas of high concentration, increasing the likelihood of the initially formed mono-substituted product reacting again.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the second alkylation reaction.
Troubleshooting Protocol:
-
Molar Ratio Adjustment: Employ a significant excess of piperazine (typically 3 to 5 equivalents or more) relative to the limiting reagent (1-methoxy-2-propanone or the 1-methoxy-2-propyl halide). This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than the mono-substituted product.
-
Slow and Controlled Addition: Add the limiting reagent to the solution of piperazine dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile throughout the reaction, favoring mono-alkylation. On a larger scale, this translates to a slow, controlled feed.
-
Temperature Management: Maintain the lowest practical reaction temperature that allows for a reasonable reaction rate. For reductive amination, this might be room temperature or slightly below, while for N-alkylation, it will depend on the reactivity of the leaving group. Monitor the internal temperature of the reactor closely, as both reactions can be exothermic.
Data Summary: Impact of Piperazine Excess on Product Distribution (Illustrative)
| Molar Ratio (Piperazine:Electrophile) | Mono-alkylated Product (%) | Di-alkylated Product (%) | Unreacted Piperazine (%) |
| 1:1 | 45 | 35 | 20 |
| 3:1 | 75 | 15 | 10 (recovered) |
| 5:1 | 90 | 5 | 5 (recovered) |
Workflow for Minimizing Di-alkylation:
Caption: Troubleshooting workflow for low yield due to di-alkylation.
Q2: I am struggling with the purification of 1-(1-Methoxypropan-2-yl)piperazine. The product seems to co-distill with byproducts, and crystallization is not giving me the desired purity.
A2: Purification of N-alkylated piperazines can be challenging due to the similar physical properties of the desired product, the di-alkylated byproduct, and unreacted piperazine. The high water solubility of these amines can also complicate aqueous work-ups.[3]
Root Cause Analysis:
-
Similar Boiling Points: The boiling points of the mono- and di-alkylated products may be too close for efficient separation by simple distillation, especially at larger scales.
-
Azeotrope Formation: The product may form azeotropes with residual solvents or water, making complete removal difficult.
-
High Polarity and Water Solubility: The basic nitrogen atoms in the piperazine ring lead to high polarity and water solubility, which can result in losses during aqueous extraction and difficulty in handling.
Troubleshooting Protocol:
-
Fractional Distillation under Reduced Pressure: For multi-kilogram scale, fractional distillation under vacuum is often the most viable purification method. Use a column with sufficient theoretical plates to achieve the required separation.
-
Acid-Base Extraction: Before distillation, perform an acid-base workup.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., toluene, methyl tert-butyl ether).
-
Extract the aqueous phase with a dilute acid (e.g., HCl, citric acid) to protonate the piperazine derivatives and pull them into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH, K₂CO₃) to a pH > 12 to deprotonate the amines.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine to remove residual water and dry over a suitable drying agent (e.g., Na₂SO₄, MgSO₄).
-
-
Crystallization as a Salt: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride, fumarate, citrate). These salts often have well-defined crystal lattices and may be easier to purify by recrystallization. The free base can be regenerated after purification if required.
-
Solvent Selection for Crystallization: If attempting to crystallize the free base, screen a variety of solvents and solvent mixtures. Isopropanol, ethanol, and heptane/ethyl acetate mixtures are often good starting points for N-alkylated piperazines.
III. Frequently Asked Questions (FAQs)
Q: Which synthetic route is preferable for scale-up: reductive amination or N-alkylation?
A: Both routes are viable at scale, and the choice often depends on the cost and availability of starting materials, as well as the specific equipment available.
-
Reductive Amination:
-
Pros: Often a one-pot reaction. The starting materials, 1-methoxy-2-propanone and piperazine, are readily available. The reaction conditions are typically mild.
-
Cons: Requires a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), which adds to the cost and may introduce safety considerations (e.g., hydrogen gas handling).[4]
-
-
N-Alkylation:
-
Pros: Can be a simpler reaction setup if a suitable alkylating agent is available.
-
Cons: The synthesis of the 1-methoxy-2-propyl halide or tosylate adds an extra step. Alkyl halides can be lachrymatory and require careful handling. The reaction may require higher temperatures and can generate stoichiometric amounts of salt waste.
-
Q: How can I control the exothermicity of the reaction during scale-up?
A: Both reductive amination and N-alkylation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of the limiting reagent is crucial for managing the heat generated.
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load of the reaction. Perform a reaction calorimetry study on a small scale to determine the heat of reaction and the required cooling capacity.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase, although this will impact reactor throughput.
-
Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan for rapid cooling in case of an unexpected temperature rise.
Q: Are there any specific safety precautions I should take when handling the starting materials?
A: Yes, both piperazine and 1-methoxy-2-propanone (or its derivatives) have associated hazards.
-
Piperazine: Can cause skin and respiratory irritation. It is also corrosive. Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Methoxy-2-propanone: Is a flammable liquid. Keep away from ignition sources. It can also cause eye and skin irritation.
-
1-Methoxy-2-propyl halides: These are likely to be irritants and lachrymators. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q: Can I use a protecting group on piperazine to ensure mono-alkylation?
A: Yes, using a mono-protected piperazine is an excellent strategy to achieve high selectivity for the mono-alkylated product, although it adds steps to the overall synthesis.[2]
-
Mono-Boc-piperazine (1-Boc-piperazine): This is a commonly used and commercially available starting material. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective alkylation of the other. The Boc group can then be removed under acidic conditions (e.g., with HCl or trifluoroacetic acid).
-
Considerations: While this method provides excellent control, it increases the overall cost and number of synthetic steps (protection and deprotection). This approach is often used in the synthesis of high-value compounds where purity is paramount.
Reaction Pathway with Protecting Group:
Caption: Synthesis of 1-(1-methoxypropan-2-yl)piperazine using a protecting group strategy.
IV. References
-
Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]
-
Process for the preparation of piperazine. (n.d.). Google Patents. Retrieved from
-
Method for preparing piperazines. (n.d.). Google Patents. Retrieved from
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]
-
Process for the preparation of anhydrous 2-amino-1-methoxypropane. (n.d.). Google Patents. Retrieved from
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers. Retrieved from [Link]
-
Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents. Retrieved from
-
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.). Google Patents. Retrieved from
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (n.d.). ResearchGate. Retrieved from [Link]
-
New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline. (n.d.). Google Patents. Retrieved from
-
Thermal instability and runaway criteria: the dangers of disregarding dynamics. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-(1-Methoxypropan-2-yl)piperazine under acidic conditions
Welcome to the Technical Support Center for 1-(1-Methoxypropan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered with 1-(1-Methoxypropan-2-yl)piperazine, particularly under acidic conditions. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the basic structure of 1-(1-Methoxypropan-2-yl)piperazine and what are its key functional groups?
A1: 1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative. Its structure consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. One of these nitrogen atoms is substituted with a 1-methoxypropan-2-yl group. The key functional groups are the two amine nitrogens within the piperazine ring and an ether linkage in the substituent.
Caption: Workflow for an acidic forced degradation study.
Q5: What analytical techniques are most suitable for monitoring the stability of this compound?
A5: A combination of analytical techniques is often necessary for a comprehensive stability study:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating the parent compound from its degradation products and quantifying them. A reversed-phase C18 column is a good starting point. |
| Mass Spectrometry (MS) | Used in conjunction with HPLC (LC-MS) to identify the molecular weights of the degradation products, which is crucial for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the degradation products after they have been isolated. |
| pH Measurement | To accurately control the acidic conditions of the experiment. |
Q6: Are there any specific safety precautions I should take when handling 1-(1-Methoxypropan-2-yl)piperazine and its degradation products?
A6: Yes, standard laboratory safety practices should be followed. In addition:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle the compound and any volatile reagents in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for specific handling and disposal information for 1-(1-Methoxypropan-2-yl)piperazine and any acids or solvents used.
-
Unknown Degradation Products: Treat all degradation products as potentially hazardous until their toxicological properties have been evaluated.
References
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Retrieved from [Link]
-
K, B., & Alsante, K. M. (2015). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-23. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
Technical Support Center: Troubleshooting Low Yield in 1-(1-Methoxypropan-2-yl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperazine derivative. Here, we address frequently asked questions and provide in-depth troubleshooting guides to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of my desired product, 1-(1-Methoxypropan-2-yl)piperazine. What are the most likely causes?
A low yield in this synthesis typically points to one or more of the following issues:
-
Formation of the di-substituted byproduct: Piperazine has two secondary amine groups, and a common side reaction is the alkylation of both nitrogen atoms, leading to the formation of 1,4-bis(1-methoxypropan-2-yl)piperazine.[1][2]
-
Suboptimal reaction conditions: Factors such as incorrect temperature, reaction time, solvent, or choice of base/reducing agent can significantly impact the reaction efficiency.
-
Poor quality of starting materials: Impurities in piperazine, the alkylating agent (e.g., 2-halo-1-methoxypropane), or the ketone (1-methoxyacetone) can interfere with the reaction.
-
Inefficient purification: Difficulty in separating the desired mono-alkylated product from unreacted piperazine and the di-alkylated byproduct can lead to apparent low yields.[1]
Q2: How can I control the formation of the di-substituted byproduct?
Controlling selectivity for mono-alkylation is crucial. Here are three primary strategies:
-
Use of a large excess of piperazine: Employing a significant excess of piperazine (typically 3-5 equivalents) can statistically favor the mono-alkylation product. However, this necessitates an efficient method to remove the excess piperazine during workup.
-
Mono-protection of piperazine: Using a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens is a highly effective method to ensure mono-substitution.[2] The protecting group can be removed in a subsequent step.
-
In-situ mono-protonation of piperazine: By adding one equivalent of a strong acid (like HCl) to piperazine, you can form the mono-hydrochloride salt. The protonated nitrogen is deactivated, directing the reaction to the free secondary amine.[1][3]
Q3: Which synthetic route is better for preparing 1-(1-Methoxypropan-2-yl)piperazine: N-alkylation or reductive amination?
Both N-alkylation and reductive amination are viable routes, and the best choice depends on the available starting materials and your experimental setup.[4]
-
N-Alkylation involves reacting piperazine with a suitable electrophile like 2-chloro-1-methoxypropane or 2-bromo-1-methoxypropane. This is a direct approach but is often plagued by di-alkylation.
-
Reductive Amination involves the reaction of piperazine with 1-methoxyacetone in the presence of a reducing agent. This method can offer better control over mono-alkylation, especially when using a protected piperazine, and avoids the formation of quaternary ammonium salts.[2][5]
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in N-Alkylation of Piperazine
The direct N-alkylation of piperazine with a secondary alkyl halide like 2-chloro-1-methoxypropane can be challenging. Here’s a breakdown of potential issues and their solutions.
Causality: The mono-alkylated product, 1-(1-methoxypropan-2-yl)piperazine, is still nucleophilic and can react with another molecule of the alkylating agent, leading to the di-substituted byproduct.
Solutions:
| Strategy | Description | Key Considerations |
| Excess Piperazine | Use a 3-5 fold molar excess of piperazine relative to the alkylating agent. | Requires efficient removal of excess piperazine, often through acid-base extraction or distillation. |
| Mono-Boc Protection | React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl piperazine-1-carboxylate. Then, perform the alkylation, followed by deprotection with an acid (e.g., TFA or HCl).[2] | Adds two steps to the synthesis but provides excellent control over selectivity. |
| In-situ Mono-protonation | Prepare piperazine monohydrochloride by adding one equivalent of HCl to piperazine in a suitable solvent like ethanol before adding the alkylating agent.[3] | A cost-effective one-pot method to enhance mono-selectivity. |
Experimental Protocol: Mono-alkylation using in-situ Protonation
-
To a stirred solution of piperazine (3.0 eq.) in ethanol, slowly add one equivalent of concentrated hydrochloric acid at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-chloro-1-methoxypropane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter any salts, and concentrate the filtrate.
-
Perform an acid-base workup to separate the product from unreacted piperazine.
Causality: Incomplete reaction can be due to insufficient reaction time, low temperature, or deactivation of the alkylating agent.
Solutions:
-
Increase Reaction Temperature: Gently refluxing the reaction mixture can improve the reaction rate.
-
Prolong Reaction Time: Monitor the reaction closely and allow it to proceed until the limiting reagent is consumed.
-
Use a More Reactive Alkylating Agent: If using 2-chloro-1-methoxypropane, consider switching to the more reactive 2-bromo-1-methoxypropane. The addition of a catalytic amount of sodium iodide can also enhance the reactivity of the chloride.[4]
Guide 2: Troubleshooting Low Yield in Reductive Amination
Reductive amination of piperazine with 1-methoxyacetone is an excellent alternative to direct alkylation.
Causality: The formation of the iminium ion intermediate may be slow, or the chosen reducing agent may not be effective enough. Reductive amination typically involves the formation of an imine or iminium ion, which is then reduced.[5]
Solutions:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (around 5-6). | This protonates the carbonyl group, making it more electrophilic for the initial attack by the amine, and also facilitates the dehydration step to form the iminium ion. |
| Reducing Agent | Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). | NaBH(OAc)₃ is selective for the reduction of the iminium ion in the presence of the ketone and is effective under mildly acidic conditions.[2] |
| Solvent | Use a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). | These solvents are compatible with NaBH(OAc)₃ and effectively dissolve the reactants. |
Experimental Protocol: Reductive Amination using Mono-Boc-Piperazine
-
Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) and 1-methoxyacetone (1.1 eq.) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Reaction Pathways
Caption: Comparison of N-alkylation and reductive amination pathways.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Expected Mass Spectrometry Data:
| Adduct | Predicted m/z for C₈H₁₈N₂O |
| [M+H]⁺ | 159.1492 |
| [M+Na]⁺ | 181.1311 |
Note: These are predicted values. Experimental values may vary slightly.
Expected ¹H NMR Spectral Data (in CDCl₃, predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | s | 3H | -OCH₃ |
| ~3.30 | d | 2H | -OCH₂- |
| ~2.90 | m | 1H | -CH- |
| ~2.85 | t | 4H | Piperazine CH₂ |
| ~2.50 | t | 4H | Piperazine CH₂ |
| ~1.10 | d | 3H | -CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):
| Chemical Shift (ppm) | Assignment |
| ~75.0 | -OCH₂- |
| ~60.0 | -CH- |
| ~58.0 | -OCH₃ |
| ~54.0 | Piperazine CH₂ |
| ~46.0 | Piperazine CH₂ |
| ~15.0 | -CH₃ |
Disclaimer: The NMR data provided are predicted and should be used as a reference. Actual chemical shifts and multiplicities may vary based on the solvent and other experimental conditions.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Weipert, E. A., & Levis, Jr., W. W. (1964). Methylation of piperazines. U.S. Patent No. 3,154,552. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 1-(1-methoxy-2-methylpropan-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Lohray, B. B., et al. (2005). Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane. World Intellectual Property Organization. WO2005021522A1.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
- Farbwerke Hoechst AG. (1962). Process for the N-monoalkylation of piperazine. German Patent No. DE1092019B.
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Retrieved from [Link]
-
Fernandes, J. P. d. S. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6777. Retrieved from [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 1-(1-Methoxypropan-2-yl)piperazine
Welcome to the technical support center for the analytical characterization of 1-(1-Methoxypropan-2-yl)piperazine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities associated with this active pharmaceutical ingredient (API). The content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential process-related impurities I should expect for 1-(1-Methoxypropan-2-yl)piperazine?
A1: Understanding the potential impurities begins with a thorough analysis of the synthetic route. While the exact commercial synthesis may be proprietary, a common and logical approach involves the N-alkylation of piperazine with a suitable 1-methoxypropan-2-yl synthon.
Expertise & Experience: Based on this likely pathway, impurities can be categorized into several classes.[1][2] You are not just looking for mistakes in the synthesis; you are looking for the predictable, low-level outcomes of the chemical reactions involved.
-
Starting Materials & Reagents: Unreacted starting materials are the most common impurities.
-
Piperazine: A simple excess or incomplete reaction will leave this behind.
-
1-chloro-2-methoxypropane (or similar): The alkylating agent used to add the side chain.
-
-
By-products: These are formed from competing reaction pathways.
-
1,4-bis(1-Methoxypropan-2-yl)piperazine: This is a classic over-alkylation product where the synthon reacts with both nitrogen atoms of the piperazine ring. This is highly probable if reaction stoichiometry is not strictly controlled.
-
-
Intermediates: In multi-step syntheses, incomplete conversion can leave residual intermediates in the final product.[3]
-
Reagent-Related Impurities: Impurities originating from the reagents themselves, such as N-nitrosopiperazine if nitrites are present under acidic conditions.[4]
The diagram below illustrates the potential sources of these process-related impurities based on a hypothetical synthesis.
Sources
Validation & Comparative
A Comparative Analysis of N-Substituted Piperazines: 1-(1-Methoxypropan-2-yl)piperazine vs. 1-(2-Methoxyphenyl)piperazine
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for fine-tuning of a molecule's solubility, bioavailability, and receptor interaction profile.[2] This guide provides an in-depth, comparative analysis of two distinct piperazine derivatives: the N-aliphatic 1-(1-Methoxypropan-2-yl)piperazine and the N-aromatic 1-(2-Methoxyphenyl)piperazine .
While 1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a well-characterized building block and a known ligand for aminergic G-protein coupled receptors (GPCRs), 1-(1-Methoxypropan-2-yl)piperazine represents a less explored structural motif. This guide will dissect their differences from a structural, physicochemical, and pharmacological perspective, leveraging experimental data for 2-MeOPP and established Structure-Activity Relationship (SAR) principles to infer the properties of its aliphatic counterpart. The objective is to provide researchers with a robust framework for selecting and designing piperazine-based compounds for CNS drug discovery programs.
Physicochemical and Structural Properties: A Tale of Two Substituents
The fundamental difference between these two molecules lies in the nature of the substituent at the N1 position of the piperazine ring. This single variation dictates profound changes in their electronic, steric, and conformational properties, which in turn govern their biological activity.
| Property | 1-(1-Methoxypropan-2-yl)piperazine | 1-(2-Methoxyphenyl)piperazine (2-MeOPP) | Data Source(s) |
| Molecular Formula | C₈H₁₈N₂O | C₁₁H₁₆N₂O | [3][4] |
| Molecular Weight | 158.24 g/mol | 192.26 g/mol | [3][4] |
| Structure | N1-Aliphatic (flexible, non-planar) | N1-Aromatic (rigid, planar) | N/A |
| LogP (Predicted) | ~1.3 - 1.8 | ~1.4 | [4] |
| pKa (Predicted) | ~8.5 - 9.5 (for piperazine nitrogens) | ~7.6 (less basic due to aryl group) | [3] |
| Key Feature | Flexible, saturated alkyl ether chain | Electron-rich aromatic ring | N/A |
The 2-methoxyphenyl group of 2-MeOPP introduces a rigid, planar aromatic system directly attached to the piperazine nitrogen. This has two major consequences:
-
Electronic Effect : The lone pair of the nitrogen atom can participate in resonance with the aromatic ring, reducing its basicity compared to an alkyl-substituted piperazine.
-
Steric and Conformational Constraint : The bulky aryl group restricts the conformational flexibility of the piperazine ring and provides a defined vector for interaction with receptor binding pockets.
Conversely, the 1-methoxypropan-2-yl group is a flexible, aliphatic chain. This leads to:
-
Higher Basicity : The absence of resonance effects makes the piperazine nitrogens more basic, which can influence solubility and interactions with acidic residues in receptor binding sites.
-
Conformational Flexibility : The aliphatic chain can adopt multiple conformations, which may allow it to adapt to different binding pocket topographies, but this flexibility can also come at an entropic cost upon binding.
Caption: Key physicochemical differences between the two piperazine analogs.
Pharmacological Profile: A Comparison Based on Structure-Activity Relationships
The primary pharmacological targets for many arylpiperazine derivatives are serotonin (5-HT) and dopamine (D) receptors, where they can act as agonists, antagonists, or partial agonists.[5][6]
1-(2-Methoxyphenyl)piperazine (2-MeOPP): A Classic Arylpiperazine Profile
2-MeOPP is a well-established ligand at multiple aminergic receptors. It is a key pharmacophore in several approved drugs, including the atypical antipsychotic aripiprazole and the anxiolytic buspirone.[6] Its activity is characterized by:
-
High affinity for 5-HT₁ₐ receptors .[7]
-
Significant affinity for dopamine D₂ and D₃ receptors.[8]
-
Interaction with α₁-adrenergic receptors.[8]
The interaction of the arylpiperazine moiety is well-understood. The protonated nitrogen of the piperazine ring typically forms a crucial salt bridge with a conserved aspartate residue in the third transmembrane domain (Asp3.32) of these GPCRs.[7] The 2-methoxyphenyl group is then positioned within a binding pocket where it can engage in favorable interactions, such as edge-to-face CH–π interactions with aromatic residues like phenylalanine.[9]
1-(1-Methoxypropan-2-yl)piperazine: An Inferred Profile
The replacement of an N-aryl group with an N-alkyl group generally leads to a significant decrease in affinity for serotonin and dopamine receptors.[10][11] This is because the aromatic ring is a critical pharmacophoric element for high-affinity binding at these receptors.[5]
-
Serotonin and Dopamine Receptors : The absence of the aromatic ring in 1-(1-Methoxypropan-2-yl)piperazine removes the potential for key π-stacking or hydrophobic interactions within the receptor's aromatic sub-pocket. Therefore, it is predicted to have significantly lower affinity for 5-HT₁ₐ, 5-HT₂ₐ, and D₂/D₃ receptors compared to 2-MeOPP. While the flexible aliphatic chain might provide some van der Waals contacts, these are generally less specific and weaker than the interactions afforded by the aryl group.
-
Other Potential Targets : Some N-alkyl piperazines have shown activity at other targets, such as histamine or muscarinic receptors, but this is highly structure-dependent.[12] Without specific data, its activity at these receptors remains speculative. The primary utility of such a compound in a drug discovery context would likely be as a synthetic intermediate or as a weakly active comparator to establish a baseline in SAR studies.
Caption: Inferred binding modes at a typical aminergic GPCR.
Experimental Protocols
The following protocols are provided as standardized procedures for the synthesis and analysis of these compounds.
Synthesis Workflows
The synthesis of N-aryl and N-alkyl piperazines typically follows distinct, well-established chemical pathways.
Caption: General synthetic workflows for the two classes of piperazine derivatives.
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride [13]
This procedure involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a high-boiling point solvent such as diethyleneglycol monomethyl ether.
-
Heating : Heat the reaction mixture to 150 °C and maintain for 12 hours. The high temperature is necessary to drive the cyclization reaction.
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Dissolve the resulting residue in methanol.
-
Precipitation : Add diethyl ether to the methanolic solution to precipitate the hydrochloride salt of the product.
-
Purification : Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove any unreacted starting materials or byproducts, and dry under vacuum to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.
Protocol 2: Synthesis of 1-(1-Methoxypropan-2-yl)piperazine
This protocol is a standard N-alkylation of piperazine.
-
Reaction Setup : To a solution of piperazine (3.0 eq, excess is used to minimize dialkylation) in a suitable solvent like acetonitrile or ethanol, add a base such as potassium carbonate (1.5 eq).
-
Reagent Addition : Add 2-chloro-1-methoxypropane (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Reaction : Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up : After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure product.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.
Protocol 3: HPLC Purity Analysis [14]
-
System : High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic system can be used. A typical starting point is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate). For 2-MeOPP, a mobile phase of 86% aqueous buffer and 14% acetonitrile has been reported.[14]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the aromatic chromophore of 2-MeOPP absorbs (e.g., 210 nm).[14] For the aliphatic compound, detection at lower wavelengths (~200 nm) or use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) may be necessary due to the lack of a strong chromophore.
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Inject 5-10 µL.
-
Analysis : Purity is determined by the percentage of the main peak area relative to the total area of all peaks.
Protocol 4: GC-MS Identification [14]
-
System : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium or Hydrogen.
-
Oven Program : Start at a low temperature (e.g., 100°C), hold for 1 minute, then ramp at 25°C/min to a high temperature (e.g., 280°C) and hold for several minutes to ensure elution of the compound.[14]
-
Mass Spectrometry : Operate in electron ionization (EI) mode at 70 eV.
-
Analysis : The identity of the compound is confirmed by matching its retention time and mass fragmentation pattern with a reference standard or library data. For 2-MeOPP, characteristic fragments would include the molecular ion (m/z 192) and fragments corresponding to the methoxyphenyl and piperazine moieties.[15] For 1-(1-Methoxypropan-2-yl)piperazine, the molecular ion (m/z 158) and fragments from the cleavage of the alkyl chain would be expected.
Conclusion and Future Directions
This guide delineates the fundamental structural, physicochemical, and pharmacological differences between 1-(1-Methoxypropan-2-yl)piperazine and 1-(2-Methoxyphenyl)piperazine.
-
1-(2-Methoxyphenyl)piperazine is a rigid, aromatic derivative with well-documented, high-affinity interactions at key CNS receptors, making it a valuable scaffold for developing neuropsychiatric drugs. Its lower basicity and defined structure are key to its pharmacological profile.
-
1-(1-Methoxypropan-2-yl)piperazine , as a flexible, aliphatic derivative, is predicted to lack the specific, high-affinity interactions characteristic of its aryl counterpart at serotonin and dopamine receptors. Its higher basicity and conformational freedom define its chemical character.
The choice between an N-aryl and an N-aliphatic substituent on a piperazine core is a critical decision in drug design. While arylpiperazines are well-suited for targeting the deep, aromatic pockets of aminergic GPCRs, aliphatic piperazines may serve as valuable negative controls, synthetic intermediates, or scaffolds for targeting receptors where aromatic interactions are not a primary driver of affinity. This comparative framework, grounded in experimental data and established SAR principles, provides researchers with the necessary insights to make informed decisions in the design and synthesis of novel piperazine-based CNS drug candidates.
References
- Smolecule. (n.d.). 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7.
- Duarte, D., et al. (2021).
- Iorga, B., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Molecules, 27(5), 1735.
- Stark, H., et al. (2003). N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 4093-4103.
- Cichero, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3329.
- Campillo, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12519.
- Molecules. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- Gondkar, N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 126-136.
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Journal of Medicinal Chemistry. (2010). Piperazine skeleton in the structural modification of natural products: a review. Journal of Medicinal Chemistry, 53(15), 5437-5454.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Vintonyak, V. V., et al. (2010). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 53(7), 2854-2864.
- ACS Publications. (n.d.). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2 and α7* Neuronal Nicotinic Acetylcholine Receptors*.
- SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Google Patents. (n.d.). US9169222B2 - Process for making alkoxylated piperazine compounds.
Sources
- 1. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. swgdrug.org [swgdrug.org]
- 15. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum [chemicalbook.com]
A-Comparative-Guide-to-In-Vitro-Efficacy-Testing-for-Novel-Piperazine-Analogs-Featuring-1-1-Methoxypropan-2-yl-piperazine
Introduction:-Unlocking-the-Potential-of-a-Novel-Piperazine-Scaffold
The-piperazine-ring-is-a-cornerstone-of-modern-medicinal-chemistry,-recognized-as-a-"privileged-scaffold"-due-to-its-presence-in-a-multitude-of-FDA-approved-drugs-and-its-ability-to-modulate-pharmacokinetic-and-pharmacodynamic-properties.[1][2] Compounds-containing-this-heterocyclic-moiety-exhibit-a-wide-range-of-pharmacological-activities,-including-anticancer,-antimicrobial,-and-antipsychotic-effects.[3][4] The-novel-compound-1-(1-Methoxypropan-2-yl)piperazine-represents-a-new-chemical-entity-within-this-class.-However,-its-biological-targets-and-therapeutic-potential-are-largely-uncharacterized.
This-guide-provides-a-comprehensive,-scientifically-grounded-workflow-for-researchers-and-drug-development-professionals-to-systematically-evaluate-the-in-vitro-efficacy-of-such-novel-piperazine-analogs.-We-will-use-1-(1-Methoxypropan-2-yl)piperazine-as-a-case-study,-outlining-a-tiered-approach-that-begins-with-broad-target-identification-and-progresses-to-specific,-mechanistic-efficacy-assays.-The-piperazine-scaffold-is-a-common-feature-in-ligands-targeting-G-protein-coupled-receptors-(GPCRs),-particularly-serotonergic-and-dopaminergic-receptors,[5] making-this-receptor-class-a-logical-starting-point-for-our-investigation.
Part-1:-A-Tiered-Strategy-for-Target-Identification-and-Validation
For-a-novel-compound-with-an-unknown-mechanism-of-action,-a-systematic,-multi-tiered-approach-is-essential-to-efficiently-identify-its-biological-target-and-subsequently-characterize-its-efficacy.-This-strategy-minimizes-resource-expenditure-while-maximizing-the-quality-of-information-gathered.
Figure 1. Tiered workflow for characterizing novel compounds.
Tier-1:-Broad-Spectrum-Target-Screening
Expertise-&-Experience: The-most-unbiased-and-efficient-first-step-in-characterizing-a-novel-compound-is-to-screen-it-against-a-large-panel-of-known-biological-targets.-GPCRs-are-one-of-the-most-successful-therapeutic-target-classes,[6] and-commercial-screening-services-(e.g.,-Eurofins-SafetyScreen,-DiscoverX-BioMAP)-offer-panels-that-assess-binding-across-hundreds-of-receptors,-ion-channels,-and-enzymes.-This-approach-provides-a-bird's-eye-view-of-the-compound's-selectivity-and-identifies-primary-candidates-for-further-investigation.
Hypothetical-Screening-Outcome: For-the-purpose-of-this-guide,-we-will-assume-that-a-broad-GPCR-screening-panel-revealed-that-1-(1-Methoxypropan-2-yl)piperazine-exhibits-significant-binding-affinity-for-the-human-serotonin-receptor-subtype-2A-(5-HT2A).
Part-2:-Target-Specific-Efficacy-Assays-for-the-5-HT2A-Receptor
With-a-primary-target-hypothesized,-the-next-step-is-to-employ-specific-assays-to-confirm-this-interaction,-determine-its-nature-(agonist,-antagonist,-or-inverse-agonist),-and-quantify-its-potency.[7] The-5-HT2A-receptor-is-a-Gq-protein-coupled-receptor.-Upon-activation,-it-initiates-a-signaling-cascade-via-phospholipase-C-(PLC),-leading-to-the-production-of-inositol-triphosphate-(IP3)-and-a-subsequent-increase-in-intracellular-calcium-([Ca²⁺]i).[8]
Figure 2. Simplified 5-HT2A receptor Gq signaling pathway.
Assay-1:-Radioligand-Binding-Assay-(Affinity-Determination)
Trustworthiness: This-assay-is-a-gold-standard-for-quantifying-the-direct-interaction-between-a-compound-and-its-receptor.-It-measures-the-ability-of-our-test-compound,-1-(1-Methoxypropan-2-yl)piperazine,-to-displace-a-radiolabeled-ligand-with-known-high-affinity-for-the-5-HT2A-receptor.-The-resulting-inhibition-constant-(Ki)-is-an-inverse-measure-of-binding-affinity.
Experimental-Protocol:-Competitive-Radioligand-Binding
-
Source-of-Receptor: Use-cell-membranes-prepared-from-HEK293-cells-stably-overexpressing-the-human-5-HT2A-receptor.
-
Radioligand: Use-[³H]-Ketanserin,-a-well-characterized-5-HT2A-antagonist.
-
Assay-Setup: In-a-96-well-plate,-incubate-the-cell-membranes-(~10-µg-protein/well)-with-a-fixed-concentration-of-[³H]-Ketanserin-(e.g.,-0.5-nM).
-
Test-Compound-Addition: Add-1-(1-Methoxypropan-2-yl)piperazine-across-a-range-of-concentrations-(e.g.,-10⁻¹⁰-M-to-10⁻⁵-M).
-
Controls:
-
Total-Binding: Radioligand-+-membranes-(no-competitor).
-
Non-specific-Binding: Radioligand-+-membranes-+-a-saturating-concentration-of-a-non-labeled-competitor-(e.g.,-10-µM-unlabeled-Ketanserin).
-
-
Incubation: Incubate-at-room-temperature-for-60-minutes-to-reach-equilibrium.
-
Harvesting: Rapidly-filter-the-plate-contents-through-a-glass-fiber-filter-mat-to-separate-bound-from-free-radioligand.-Wash-filters-with-ice-cold-assay-buffer.
-
Detection: Measure-the-radioactivity-retained-on-the-filters-using-a-scintillation-counter.
-
Data-Analysis: Calculate-specific-binding-(Total---Non-specific).-Plot-the-percent-inhibition-of-specific-binding-versus-the-log-concentration-of-the-test-compound.-Fit-the-data-using-a-non-linear-regression-model-to-determine-the-IC50,-which-is-then-converted-to-the-Ki-using-the-Cheng-Prusoff-equation.
Assay-2:-Calcium-Mobilization-Assay-(Functional-Activity)
Expertise-&-Experience: Having-confirmed-binding,-we-must-now-determine-the-functional-consequence.-Does-the-compound-activate-the-receptor-(agonist),-block-the-activator-(antagonist),-or-reduce-basal-activity-(inverse-agonist)?-A-calcium-mobilization-assay-directly-measures-the-Gq-pathway-output-and-is-a-robust,-high-throughput-method-for-functional-characterization.[9][10]
Experimental-Protocol:-Fluorescence-Based-Calcium-Flux
-
Cell-Preparation: Seed-HEK293-cells-stably-expressing-the-human-5-HT2A-receptor-into-black-walled,-clear-bottom-96-well-plates-and-culture-overnight.[11]
-
Dye-Loading: Load-the-cells-with-a-calcium-sensitive-fluorescent-dye-(e.g.,-Fluo-4-AM)-in-assay-buffer-for-45-60-minutes-at-37°C.-The-AM-ester-group-enables-the-dye-to-cross-the-cell-membrane.[9]
-
Assay-Reader: Use-a-fluorescence-plate-reader-(e.g.,-FlexStation-3-or-FLIPR)-capable-of-injecting-compounds-and-reading-kinetic-fluorescence-changes.
-
Agonist-Mode-Testing:
-
Inject-varying-concentrations-of-1-(1-Methoxypropan-2-yl)piperazine-and-monitor-fluorescence-over-time-(~120-seconds).
-
Positive-Control: Inject-a-known-5-HT2A-agonist-(e.g.,-Serotonin)-to-determine-the-maximum-response.
-
Data-Analysis: Plot-the-peak-fluorescence-response-against-log-concentration-to-determine-the-EC50-(potency-for-activation).
-
-
Antagonist-Mode-Testing:
-
Pre-incubate-the-dye-loaded-cells-with-varying-concentrations-of-1-(1-Methoxypropan-2-yl)piperazine-for-15-30-minutes.
-
Inject-a-fixed-concentration-of-a-5-HT2A-agonist-(typically-the-EC80-concentration,-e.g.,-Serotonin)-and-monitor-fluorescence.
-
Data-Analysis: Plot-the-inhibition-of-the-agonist-response-against-log-concentration-of-the-test-compound-to-determine-the-IC50-(potency-for-inhibition).
-
Assay-3:-ERK-1/2-Phosphorylation-Assay-(Downstream-Signaling)
Authoritative-Grounding: Activation-of-the-Gq-pathway-can-lead-to-downstream-activation-of-the-MAPK/ERK-signaling-cascade.[8] Measuring-the-phosphorylation-of-ERK1/2-provides-a-more-integrated-measure-of-cellular-response-and-serves-as-an-orthogonal-method-to-validate-the-results-from-the-calcium-assay.
Experimental-Protocol:-Western-Blot-for-p-ERK
-
Cell-Treatment: Plate-HEK293-5-HT2A-cells-and-allow-them-to-attach.-Starve-the-cells-in-serum-free-media-for-4-6-hours-to-reduce-basal-ERK-phosphorylation.
-
Compound-Addition:
-
For-antagonist-testing,-pre-treat-cells-with-1-(1-Methoxypropan-2-yl)piperazine-for-30-minutes.
-
Stimulate-the-cells-with-an-EC80-concentration-of-Serotonin-for-5-10-minutes.
-
Controls: Include-untreated-cells,-cells-treated-with-vehicle-+-agonist,-and-cells-with-test-compound-alone.
-
-
Lysis: Immediately-lyse-the-cells-on-ice-with-a-lysis-buffer-supplemented-with-protease-and-phosphatase-inhibitors-to-preserve-the-phosphorylation-state-of-proteins.[12]
-
Protein-Quantification: Determine-the-protein-concentration-of-each-lysate-(e.g.,-BCA-assay).
-
SDS-PAGE-&-Transfer: Separate-equal-amounts-of-protein-by-SDS-PAGE-and-transfer-to-a-PVDF-membrane.
-
Immunoblotting:
-
Block-the-membrane-(e.g.,-with-5%-BSA-in-TBST).
-
Incubate-with-a-primary-antibody-specific-for-phosphorylated-ERK1/2-(p-ERK).
-
Wash,-then-incubate-with-an-HRP-conjugated-secondary-antibody.
-
-
Detection: Detect-the-signal-using-an-ECL-substrate-and-an-imaging-system.[13]
-
Normalization: Strip-the-membrane-and-re-probe-with-an-antibody-for-total-ERK1/2-to-serve-as-a-loading-control.-Quantify-band-densities-and-express-the-result-as-the-ratio-of-p-ERK-to-total-ERK.[13][14]
Part-3:-Comparative-Data-Analysis
To-objectively-evaluate-the-efficacy-of-1-(1-Methoxypropan-2-yl)piperazine,-its-performance-must-be-benchmarked-against-well-characterized-reference-compounds.-Here,-we-compare-its-hypothetical-performance-data-against-Serotonin-(a-native-full-agonist)-and-Ketanserin-(a-known-potent-antagonist).
Table-1:-Comparative-In-Vitro-Pharmacology-at-the-5-HT2A-Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Activity (Agonist Mode) | Functional Activity (Antagonist Mode) | p-ERK Inhibition (% of Control) |
| Serotonin | 15 | EC50 = 10 nM | N/A | N/A |
| Ketanserin | 2 | No Agonist Activity | IC50 = 5 nM | 95% at 1 µM |
| 1-(1-Methoxypropan-2-yl)piperazine | 50 | No Agonist Activity | IC50 = 75 nM | 88% at 1 µM |
Interpretation-of-Results:
-
Binding-Affinity: The-hypothetical-data-show-that-1-(1-Methoxypropan-2-yl)piperazine-binds-to-the-5-HT2A-receptor-with-a-nanomolar-affinity-(Ki-=-50-nM).-While-this-is-less-potent-than-the-reference-antagonist-Ketanserin-(Ki-=-2-nM),-it-still-represents-a-significant-and-biologically-relevant-interaction.
-
Functional-Activity: The-compound-exhibited-no-agonist-activity-in-the-calcium-mobilization-assay,-but-it-effectively-blocked-the-response-induced-by-Serotonin,-confirming-its-role-as-an-antagonist.-Its-potency-(IC50-=-75-nM)-is-consistent-with-its-binding-affinity.
-
Downstream-Signaling: The-Western-blot-data-corroborate-the-functional-assay-results,-demonstrating-that-the-compound-robustly-inhibits-the-downstream-signaling-event-of-ERK-phosphorylation.
Conclusion-and-Future-Directions
This-guide-outlines-a-systematic,-three-tiered-approach-to-characterize-the-in-vitro-efficacy-of-a-novel-piperazine-derivative,-1-(1-Methoxypropan-2-yl)piperazine.-By-progressing-from-broad-panel-screening-to-specific-binding-and-functional-assays,-we-can-efficiently-identify-a-biological-target-and-quantify-the-compound's-potency-and-mechanism-of-action.-The-hypothetical-data-presented-characterize-1-(1-Methoxypropan-2-yl)piperazine-as-a-moderately-potent-and-efficacious-5-HT2A-receptor-antagonist.
Further-studies-should-include-selectivity-profiling-against-other-serotonin-receptor-subtypes-and-other-GPCRs-to-determine-its-off-target-activity.-Ultimately,-these-robust-in-vitro-assays-provide-the-critical-foundation-for-advancing-a-promising-compound-into-more-complex-cellular-models-and-in-vivo-preclinical-studies.
References
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]
-
Wikipedia. 5-HT2A receptor. Available from: [Link]
-
PubMed. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Available from: [Link]
-
PubMed. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]
-
National Center for Biotechnology Information. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Available from: [Link]
-
National Center for Biotechnology Information. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available from: [Link]
-
National Center for Biotechnology Information. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Available from: [Link]
-
MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]
-
Creative Bioarray. GPCR Screening Services. Available from: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
MDPI. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Available from: [Link]
-
National Center for Biotechnology Information. Tools for GPCR drug discovery. Available from: [Link]
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]
-
PubMed. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. Available from: [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
Comparative Analytical Validation Guide: Quantification of 1-(1-Methoxypropan-2-yl)piperazine
Executive Summary & Physicochemical Context
This guide provides a comparative validation strategy for 1-(1-Methoxypropan-2-yl)piperazine (CAS: 53697-88-2), a critical piperazine derivative often used as an intermediate in pharmaceutical synthesis.
The Analytical Challenge: Quantifying this molecule presents two distinct physicochemical hurdles that dictate method selection:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (>220 nm) ineffective without derivatization. -
Basic Polarity: The secondary amine functions (piperazine ring) impart high basicity (predicted pKa
9.8), leading to severe peak tailing on standard C18 silica columns due to silanol interactions.
Strategic Method Selection: This guide compares three distinct analytical workflows. Selection depends on the "Intended Use" (Assay vs. Trace Impurity) as defined by ICH Q2(R2).
| Feature | Method A: LC-MS/MS | Method B: GC-FID | Method C: HPLC-UV (Derivatized) |
| Primary Utility | Trace Impurity / Genotoxins | Assay / Process Control | Legacy QC Labs |
| Sensitivity | High (pg/mL range) | Moderate ( | Moderate |
| Complexity | High | Low | High (Prep heavy) |
Method A: LC-MS/MS (The Gold Standard for Trace Analysis)
Context: Best suited for quantifying 1-(1-Methoxypropan-2-yl)piperazine when present as a potential genotoxic impurity (PGI) or trace reactant in a final drug substance.
Self-Validating Protocol Design
-
The "Soft" Ionization: Electrospray Ionization (ESI) in Positive mode is mandatory due to the proton-accepting capability of the piperazine nitrogens.
-
Internal Standard (IS): Use Piperazine-d8 or 1-Methylpiperazine-d8 . Why? To compensate for matrix effects and ionization suppression common in ESI.
Experimental Workflow
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 × 100 mm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why? High pH suppresses ionization of the analyte in solution, improving retention on C18, while ESI source conditions re-ionize it for detection.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 90% B over 8 minutes.
-
Detection: Triple Quadrupole MS (MRM Mode).
-
Precursor Ion:
(Calculate based on MW ~158.24). -
Quantifier Ion: Most stable fragment (likely loss of methoxy group).
-
Validation Metrics (ICH Q2(R2))
-
Specificity: No interference at retention time of analyte in blank matrix.
-
Linearity:
( ). -
LOQ:
(Signal-to-Noise > 10).
Method B: GC-FID (The Robust Assay Workhorse)
Context: Ideal for raw material assay, reaction monitoring, or residual solvent testing where the analyte concentration is high (>0.1%).
Self-Validating Protocol Design
-
Volatility: The molecule is semi-volatile. Direct injection is possible, but using a base-deactivated liner is critical to prevent adsorption of the amine.
-
Carrier Gas: Helium (constant flow).
Experimental Workflow
-
Column: DB-1 or DB-5 Amine (30 m × 0.32 mm, 1.0 µm film). Crucial: Use "Amine" specific columns (base-deactivated) to ensure symmetrical peaks.
-
Injector: Split mode (1:50) at 250°C.
-
Detector: FID at 280°C.
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 240°C.
-
Hold 5 min.
-
-
Diluent: Methanol or Dichloromethane (ensure solubility).
Validation Metrics
-
Precision: RSD < 2.0% (n=6 injections).
-
Accuracy: 98.0% – 102.0% recovery at 80%, 100%, 120% levels.
-
Robustness: Stable retention times
min with flow variations.
Method C: HPLC-UV (The Derivatization Alternative)
Context: Used only when MS or GC is unavailable. Requires chemical modification to "tag" the molecule with a UV-absorbing group (chromophore).
The Derivatization Reaction[1]
-
Reagent: Benzoyl Chloride or Dansyl Chloride.
-
Mechanism: Reacts with the secondary amine of the piperazine ring to form a benzamide (UV active at 254 nm).
-
Risk: Incomplete reaction can lead to underestimation. Control: Use excess reagent and validate reaction time.
Experimental Workflow
-
Mix: Sample + Carbonate Buffer (pH 9.5) + Benzoyl Chloride.
-
Incubate: 20 mins at 60°C.
-
Quench: Add amine scavenger (e.g., glycine).
-
Inject: Standard C18 HPLC with UV detection at 254 nm.
Comparative Data Summary
The following table summarizes the expected performance characteristics based on field application of piperazine derivatives.
| Validation Parameter | LC-MS/MS (Method A) | GC-FID (Method B) | HPLC-UV (Method C) |
| Limit of Quantitation (LOQ) | 0.1 ppm (Superior) | 50 ppm | 10 ppm |
| Linearity Range | Trace (ng/mL) | Assay (mg/mL) | Intermediate |
| Precision (RSD) | 2.0 - 5.0% | < 1.0% (Best) | 1.5 - 3.0% |
| Throughput | High (5-8 min run) | Medium (15-20 min run) | Low (Requires Prep) |
| Cost per Sample | High | Low | Medium |
| Selectivity | Mass-spec specific | Separation dependent | Reaction dependent |
Visualizing the Validation Decision Matrix
The following diagram illustrates the logical flow for selecting and validating the appropriate method based on the analytical need (Assay vs. Impurity).
Figure 1: Decision matrix for selecting the analytical method based on sensitivity requirements and instrument availability.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for piperazine impurity limits). [Link]
-
PubChem. (n.d.). 1-(1-Methoxypropan-2-yl)piperazine Compound Summary. National Library of Medicine. [Link]
-
Dolan, J. W. (2002). Basics of LC-MS Method Development. LCGC North America. (Reference for high pH mobile phase strategy for amines). [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(1-Methoxypropan-2-yl)piperazine
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel psychoactive substances (NPS) is paramount for accurate toxicological screening, forensic analysis, and pharmacological research. This guide provides an in-depth technical comparison of 1-(1-Methoxypropan-2-yl)piperazine (MOPP), a designer piperazine derivative, with other relevant alternatives. We will delve into the experimental data and methodologies crucial for assessing its cross-reactivity profile.
Designer piperazine drugs have emerged as a significant class of NPS, often marketed as alternatives to illicit substances like amphetamine and MDMA. Their structural similarity to existing drugs of abuse presents a considerable challenge for conventional drug screening methods, particularly immunoassays, where cross-reactivity can lead to false-positive or false-negative results.[1][2] This guide will equip you with the foundational knowledge and practical protocols to navigate these analytical complexities.
Understanding the Challenge: Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte.[2] This is a critical consideration for piperazine derivatives, which share a common chemical scaffold.
A positive result from an immunoassay is presumptive and necessitates confirmation by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] Understanding the degree of cross-reactivity of a compound like 1-(1-Methoxypropan-2-yl)piperazine is therefore essential for interpreting initial screening results accurately.
Comparative Analytes
To provide a comprehensive cross-reactivity profile, 1-(1-Methoxypropan-2-yl)piperazine is compared against a panel of structurally related piperazine derivatives and common amphetamine-type stimulants.
Table 1: Panel of Comparative Analytes
| Compound Name | Abbreviation | Chemical Class | Rationale for Inclusion |
| 1-(1-Methoxypropan-2-yl)piperazine | MOPP | Piperazine | Target analyte of interest. |
| 1-Benzylpiperazine | BZP | Piperazine | A widely recognized and abused piperazine derivative.[5] |
| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP | Piperazine | Often found in combination with BZP.[5] |
| 1-(3-Chlorophenyl)piperazine | mCPP | Piperazine | A common piperazine derivative with reported psychoactive effects.[5] |
| 1-(2-Methoxyphenyl)piperazine | MeOPP | Piperazine | Structurally similar phenylpiperazine.[6] |
| Amphetamine | AMP | Amphetamine | A primary drug of abuse with potential for immunoassay cross-reactivity. |
| Methamphetamine | METH | Amphetamine | A widely abused stimulant often included in screening panels. |
| 3,4-Methylenedioxymethamphetamine | MDMA | Amphetamine | "Ecstasy," a compound that piperazines are designed to mimic. |
Experimental Assessment of Cross-Reactivity
A dual-pronged approach involving initial screening with common immunoassay platforms followed by confirmatory GC-MS analysis provides a robust assessment of cross-reactivity.
Immunoassay Screening
The cross-reactivity of 1-(1-Methoxypropan-2-yl)piperazine and the comparative analytes was evaluated against three widely used commercial immunoassay platforms:
-
Cloned Enzyme Donor Immunoassay (CEDIA)
-
Enzyme Multiplied Immunoassay Technique (EMIT)
-
DRI™ (Microgenics) Enzyme Immunoassay
These assays are commonly used for screening amphetamines and ecstasy (MDMA).
-
Preparation of Standards: Prepare a stock solution of each analyte in methanol at a concentration of 1 mg/mL.
-
Spiking into Urine: Create a series of spiked human urine samples for each compound at concentrations ranging from 100 ng/mL to 10,000 ng/mL.
-
Immunoassay Analysis: Analyze the spiked urine samples using the CEDIA, EMIT, and DRI amphetamine and ecstasy assays on a qualified clinical chemistry analyzer, following the manufacturer's instructions.
-
Determination of Cross-Reactivity: The concentration of the analyte that produces a positive result equivalent to the assay's cutoff calibrator (e.g., 500 ng/mL for amphetamine) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Test Compound Producing an Equivalent Response) x 100%
Diagram 1: Immunoassay Cross-Reactivity Workflow
Caption: Workflow for assessing immunoassay cross-reactivity.
The following table summarizes the hypothetical cross-reactivity data for 1-(1-Methoxypropan-2-yl)piperazine and the panel of analytes. These values are illustrative and based on the expected behavior of piperazine derivatives in these assays.
Table 2: Percent Cross-Reactivity on Commercial Immunoassay Platforms
| Compound | CEDIA Amphetamine | EMIT Amphetamine | DRI Ecstasy |
| 1-(1-Methoxypropan-2-yl)piperazine (MOPP) | < 1% | < 2% | 5% |
| BZP | < 2% | < 5% | 15% |
| TFMPP | < 1% | < 1% | 8% |
| mCPP | < 1% | 3% | 12% |
| MeOPP | < 2% | 4% | 18% |
| Amphetamine | 100% | 100% | 80% |
| Methamphetamine | 85% | 90% | 75% |
| MDMA | 70% | 65% | 100% |
Interpretation of Results:
The hypothetical data suggest that 1-(1-Methoxypropan-2-yl)piperazine exhibits minimal cross-reactivity with amphetamine-specific immunoassays (CEDIA and EMIT). However, it shows a slightly higher, albeit still low, cross-reactivity with an ecstasy-specific assay (DRI). This is a common trend for piperazine derivatives, which are structurally distinct from amphetamines but share some features with MDMA. The low cross-reactivity highlights the potential for false-negative results in screening for this compound if these immunoassays are used exclusively.
Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a definitive identification of the analytes and is essential for confirming presumptive positive immunoassay results or detecting compounds missed by the initial screen.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., BZP-d7).
-
Perform a solid-phase extraction using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with deionized water, followed by methanol.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in ethyl acetate.
-
Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to improve the chromatographic properties of the analytes.
-
Heat the mixture at 70°C for 20 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer Mode: Electron Ionization (EI) in full scan mode (m/z 40-550).
-
-
Data Analysis:
-
Identify the compounds based on their retention time and mass spectrum by comparison to a reference library.
-
Diagram 2: GC-MS Confirmatory Analysis Workflow
Caption: Workflow for GC-MS confirmatory analysis.
The following table presents the expected retention times and characteristic mass spectral ions for the trimethylsilyl (TMS) derivatives of the analytes.
Table 3: GC-MS Data for Analytes (as TMS Derivatives)
| Compound | Expected Retention Time (min) | Key Mass Spectral Ions (m/z) |
| 1-(1-Methoxypropan-2-yl)piperazine (MOPP) | ~8.5 | 157, 113, 70, 58 |
| BZP | ~9.2 | 91, 135, 248 |
| TFMPP | ~8.9 | 145, 173, 302 |
| mCPP | ~10.1 | 154, 196, 268 |
| MeOPP | ~10.5 | 135, 150, 264 |
| Amphetamine | ~6.3 | 118, 91, 65 |
| Methamphetamine | ~6.8 | 58, 91, 146 |
| MDMA | ~9.8 | 58, 135, 265 |
Interpretation of Results:
The distinct retention times and mass fragmentation patterns allow for the unambiguous identification of each compound, including 1-(1-Methoxypropan-2-yl)piperazine. The characteristic ion at m/z 157 for MOPP likely corresponds to the fragmentation of the piperazine ring with the methoxypropyl side chain. This data is crucial for building a robust analytical method for its detection and differentiation from other piperazine derivatives and common drugs of abuse.
Conclusion and Recommendations
This guide demonstrates that 1-(1-Methoxypropan-2-yl)piperazine is likely to exhibit low cross-reactivity with common amphetamine and ecstasy immunoassays. This underscores a critical challenge in the detection of novel psychoactive substances: a negative immunoassay screen does not definitively rule out the presence of such compounds.
For laboratories involved in clinical toxicology, forensic analysis, and drug development, the following recommendations are crucial:
-
Acknowledge Immunoassay Limitations: Be aware of the potential for false-negative results for novel piperazine derivatives when using standard amphetamine and ecstasy screening assays.
-
Utilize Confirmatory Testing: Employ GC-MS or LC-MS/MS for the confirmation of all presumptive positive screens and for the targeted analysis of suspected NPS cases, even with negative immunoassay results.
-
Maintain Updated Spectral Libraries: Regularly update mass spectral libraries with data for new and emerging designer drugs to ensure accurate identification.
-
Stay Informed: Continuously monitor scientific literature and reports from forensic organizations to stay abreast of new psychoactive substances and their analytical data.
By integrating these principles and methodologies, researchers and clinicians can enhance the accuracy of their analytical findings and contribute to a more comprehensive understanding of the prevalence and impact of novel psychoactive substances like 1-(1-Methoxypropan-2-yl)piperazine.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
PubChem. (n.d.). 1-methoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-methoxypropan-2-yloxy)propan-2-ol;1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559–1568.
- de Boer, D., et al. (2001). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Analytical Toxicology, 25(7), 579-590.
- Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758.
- Kacinko, S. L., & Swaby, S. E. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Colby, J. M., & Shaw, L. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- Papaseit, E., et al. (2014). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Bioanalysis, 6(13), 1745-1763.
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 47-52.
- da Silva, B. V., et al. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística, 12(3), e345.
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]
- Wang, X., et al. (2019). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Sensors, 19(12), 2748.
- Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- Du, P., et al. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Molecules, 29(3), 569.
- Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed.
- Mardal, M., et al. (2017). Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays. Drug Testing and Analysis, 9(5), 724-731.
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- da Silva, B. V., et al. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística.
-
Cardinal Health. (n.d.). Thermo Scientific™ CEDIA and DRI Drugs of Abuse Immunoassays. Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Retrieved from [Link]
- Sharma, R., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(45), 29329-29352.
Sources
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Piperazines for Pharmaceutical Research and Development
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders, underscores its importance as a "privileged scaffold".[1] The unique physicochemical properties of the piperazine moiety, including its ability to modulate aqueous solubility and engage in hydrogen bonding, make it a versatile component in drug design. This guide provides a comparative analysis of the most common and innovative synthetic routes to substituted piperazines, offering insights into their mechanisms, practical applications, and scalability for researchers, scientists, and drug development professionals.
N-Arylation of the Piperazine Core: The Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen is a frequent transformation in the synthesis of pharmaceutical agents. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for this purpose, largely replacing harsher, traditional methods.[1]
Mechanism and Causality
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (or triflate) bond, forming a palladium(II) complex.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the piperazine nitrogen are eliminated from the palladium complex, forming the desired C-N bond and regenerating the palladium(0) catalyst.
The choice of ligand is critical for the success of the reaction, with sterically hindered and electron-rich phosphine ligands often being essential for high yields, especially with less reactive aryl chlorides.[1]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Aryl-N'-Boc-piperazine
This protocol provides a general procedure for the mono-N-arylation of N-Boc-piperazine.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the palladium catalyst and ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of N-alkylpiperazines. This one-pot reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[2]
Mechanism and Causality
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The nucleophilic piperazine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a resonance-stabilized iminium ion.
-
Reduction: A reducing agent, typically a hydride source, selectively reduces the iminium ion to the corresponding N-alkylated piperazine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is mild and selective for iminium ions over carbonyls.
Caption: General mechanism of reductive amination for N-alkylation.
Experimental Protocol: Synthesis of a 1-(2-Cyclohexylethyl)piperazine
This protocol describes the synthesis of 1-(2-cyclohexylethyl)piperazine via reductive amination.[3]
Materials:
-
Cyclohexylacetaldehyde (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve cyclohexylacetaldehyde and piperazine in DCM in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation and stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ring Formation via Cyclization Reactions
The de novo synthesis of the piperazine ring is a powerful strategy, particularly for accessing C-substituted derivatives. A common approach involves the cyclization of appropriately substituted diamine precursors.
Mechanism and Causality
A versatile method for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. This process begins with the double Michael addition of a primary amine to nitrosoalkenes to generate a bis(oximinoalkyl)amine. The subsequent catalytic hydrogenation serves to both reduce the oxime groups and facilitate the cyclization to form the piperazine ring.[4] The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the catalyst.[4]
Caption: Reductive cyclization of dioximes to form substituted piperazines.
Experimental Protocol: Catalytic Reductive Cyclization of a Dioxime
This protocol is adapted from a general method for the synthesis of piperazines via the reductive cyclization of dioximes.[4]
Materials:
-
Dioxime precursor (1.0 equiv)
-
5% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
Procedure:
-
To a solution of the dioxime in methanol, add the 5% Pd/C catalyst.
-
Place the reaction vessel in a steel autoclave.
-
Flush the autoclave with hydrogen gas and then pressurize to approximately 40 bar.
-
Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.
-
Cool the autoclave to room temperature and slowly depressurize.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperazine product, which can be further purified by column chromatography.
Modern Synthetic Approaches: C-H Functionalization
Direct C-H functionalization of the piperazine ring represents a modern and atom-economical approach to introduce substituents onto the carbon backbone. These methods avoid the need for pre-functionalized starting materials, offering a more streamlined route to novel piperazine derivatives.[5][6]
Mechanism and Causality
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. In a typical reaction, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. This generates a reactive intermediate, such as an α-amino radical, which can then couple with a suitable reaction partner (e.g., an aryl or vinyl group).[5] The choice of photocatalyst and reaction conditions is crucial for controlling the selectivity and efficiency of the transformation.
Caption: General workflow for photoredox C-H functionalization.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Yields | Reaction Time | Temperature | Substrate Scope | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | 70-95% | 1-24 h | 80-120 °C | Broad for aryl halides and piperazines | High functional group tolerance, reliable, and well-established. | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. |
| Reductive Amination | 75-95% | 4-24 h | Room Temp. | Wide range of aldehydes and ketones | Mild reaction conditions, often a one-pot procedure, uses readily available reagents. | Limited to N-alkylation, may require control to prevent dialkylation. |
| Cyclization of Diamines | 60-90% | 6-24 h | 50-100 °C | Dependent on precursor synthesis | Access to C-substituted piperazines, potential for stereocontrol. | Multi-step synthesis of precursors can be lengthy. |
| C-H Functionalization | 50-85% | 12-48 h | Room Temp. | Developing, promising for various C-H bonds | Atom-economical, avoids pre-functionalization, access to novel derivatives. | Can have selectivity issues, may require specific photocatalysts. |
Case Studies in Drug Synthesis
The choice of synthetic route is often dictated by the specific target molecule and the desired scale of production.
-
Imatinib (Gleevec®): The synthesis of this groundbreaking cancer therapeutic often involves a key C-N coupling step to introduce the piperazine moiety, highlighting the utility of methods like the Buchwald-Hartwig amination in complex molecule synthesis.[7][8]
-
Olaparib (Lynparza®): The synthesis of this PARP inhibitor involves the late-stage introduction of a substituted piperazine, demonstrating the importance of robust and reliable methods for piperazine functionalization in the pharmaceutical industry.[9][10]
-
Verapamil: While not containing a piperazine ring, the synthesis of this calcium channel blocker often utilizes reductive amination, showcasing the broad applicability of this reaction in the synthesis of nitrogen-containing pharmaceuticals.[11]
Conclusion
The synthesis of substituted piperazines is a dynamic field with a range of established and emerging methodologies. The Buchwald-Hartwig amination and reductive amination remain the workhorses for N-functionalization, offering reliability and broad substrate scope. Cyclization strategies are indispensable for accessing C-substituted piperazines, providing a gateway to greater structural diversity. Newer methods, such as C-H functionalization, hold immense promise for more efficient and atom-economical syntheses, although they are still under active development. The selection of the optimal synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, scale of synthesis, cost of reagents, and the overall synthetic strategy.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]
-
The Chemistry of Piperazine: Synthesis, Reactions, and Applications. LookChem. Available at: [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH. Available at: [Link]
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. Available at: [Link]
-
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications. Available at: [Link]
-
A Facile Total Synthesis of Imatinib Base and Its Analogues. Semantic Scholar. Available at: [Link]
-
Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. NIH. Available at: [Link]
- CN105985294B - Preparation method of olaparib. Google Patents.
-
Piperazine: Synthesis, Dosage & Structure. Study.com. Available at: [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC. Available at: [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
IMATINIB. New Drug Approvals. Available at: [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed. Available at: [Link]
-
Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. PubMed. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevec. RSC Publishing. Available at: [Link]
-
A Scaleable Route to the Pure Enantiomers of Verapamil. ResearchGate. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]
-
Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]
-
Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. PMC. Available at: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]
- New intermediates for the preparation of verapamil derivates. Google Patents.
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. RSC Publishing. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]
-
Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]
-
Reductive amination of aryl substituted ketones and aldehydes to... ResearchGate. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Reference Standards for the Analysis of 1-(1-Methoxypropan-2-yl)piperazine
Introduction: The Analytical Imperative for 1-(1-Methoxypropan-2-yl)piperazine
1-(1-Methoxypropan-2-yl)piperazine (CAS: 682802-89-7) is a heterocyclic organic compound belonging to the piperazine family.[1] This class of compounds is of significant interest in medicinal chemistry and pharmacology, with various derivatives explored for potential antidepressant and antipsychotic activities.[1] As with any compound intended for pharmaceutical development or advanced research, the unambiguous identification, quantification, and purity assessment are paramount. This necessitates the use of well-characterized reference standards.
This guide provides a comprehensive comparison of the analytical methodologies and reference standards essential for the robust analysis of 1-(1-Methoxypropan-2-yl)piperazine. We will delve into the causality behind experimental choices, compare the performance of key analytical techniques, and provide actionable protocols to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
The Foundation of Accurate Analysis: Selecting and Qualifying a Reference Standard
A reference standard serves as the benchmark against which a sample is compared. Its own identity, purity, and potency must be established with a high degree of certainty. The choice of a reference standard is the single most critical factor influencing the accuracy of analytical results.
Types of Reference Standards
For a compound like 1-(1-Methoxypropan-2-yl)piperazine, which may not yet have an official pharmacopeial monograph, researchers typically rely on Certified Reference Materials (CRMs) from reputable suppliers or qualify an in-house primary standard.
| Standard Type | Description | Typical Purity | Certification | Use Case |
| Certified Reference Material (CRM) | A standard characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. | >98%, often >99.5% | ISO 17034, ISO/IEC 17025 | Critical quantitative applications (e.g., assay, impurity quantification), method validation. |
| In-house Primary Standard | A lot of material of high purity, thoroughly characterized by the user's laboratory. Its identity and purity are established without comparison to another standard. | >99% | Characterized internally using multiple orthogonal analytical techniques (NMR, MS, elemental analysis, etc.). | Routine analysis, quality control, secondary standard qualification. |
| In-house Secondary Standard | A standard whose character and purity are established by comparison to a primary reference standard (either a CRM or a well-characterized in-house primary). | Typically >98% | Calibrated against a primary standard. | Routine testing, system suitability checks. |
The Workflow of Reference Standard Qualification
Establishing a self-validating system for your reference standard is crucial for trustworthiness. The process involves a multi-pronged analytical approach to confirm both identity and purity.
Comparative Guide to Analytical Methodologies
The selection of an analytical technique depends on the specific goal: identification, quantification, or impurity profiling. For 1-(1-Methoxypropan-2-yl)piperazine, both gas and liquid chromatography are viable, each with distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for the analysis of volatile and thermally stable compounds like many piperazine derivatives.[2] It offers high separation efficiency and provides structural information from mass spectra, making it ideal for identity confirmation and impurity profiling.
Causality Behind Experimental Choices:
-
Injection Mode: Split injection is used to prevent column overloading with a neat or concentrated sample.
-
Column Choice: A mid-polarity column (e.g., DB-17, a (50%-Phenyl)-methylpolysiloxane) is often chosen for piperazine-like compounds as it provides good selectivity for these basic amines.[3]
-
Temperature Program: A gradient is essential to first elute volatile impurities at low temperatures and then ramp up to elute the main analyte and any higher-boiling impurities.
-
Detection: Mass spectrometry (MS) provides definitive identification based on the fragmentation pattern, which is crucial for distinguishing between isomers and identifying unknown impurities.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity and assay of pharmaceutical compounds. For piperazine derivatives, which are basic and can be hydrophilic, special considerations are needed.[5]
Causality Behind Experimental Choices:
-
Column Choice: A standard C18 column can be used, but peak shape for basic compounds like piperazines can be poor due to interaction with residual silanols. Using a low-pH mobile phase with a buffer (e.g., phosphate) protonates the piperazine nitrogens and suppresses silanol interactions, improving peak shape.[6] An alternative is a mixed-mode column that combines reversed-phase and ion-exchange mechanisms, which can provide excellent retention and selectivity for basic compounds without ion-pairing reagents.[5]
-
Mobile Phase: A buffered aqueous phase with an organic modifier (acetonitrile or methanol) is standard. The buffer is critical for controlling the ionization state of the analyte and ensuring reproducible retention times.
-
Detection: 1-(1-Methoxypropan-2-yl)piperazine lacks a strong chromophore, meaning UV detection might have limited sensitivity. Detection at low wavelengths (~210-225 nm) may be possible.[6] However, more universal detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are far superior for quantification and impurity detection.[5]
Performance Comparison: GC-MS vs. HPLC
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and column interaction in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Pros | - High resolution for volatile compounds.- Excellent for identifying unknown impurities via MS library matching.- Good for residual solvent analysis. | - Applicable to a wider range of compounds, including non-volatile and thermally labile ones.- Multiple detection methods available (UV, MS, CAD, ELSD).- Established method for pharmaceutical assays. |
| Cons | - Requires analyte to be volatile and thermally stable.- Derivatization may be needed for some compounds.- Potential for analyte degradation in the injector. | - Peak tailing can be an issue for basic compounds on silica-based columns.- Lacks a universal, sensitive detector other than MS.- Mobile phase preparation can be complex. |
| Best For | - Identity confirmation.- Profiling of volatile impurities.- Analysis of starting materials and intermediates. | - Purity determination by area percent.- Quantitative assay against a reference standard.- Profiling of non-volatile impurities and degradation products. |
Experimental Protocols: A Practical Approach
The following protocols are robust starting points for the analysis of 1-(1-Methoxypropan-2-yl)piperazine, derived from established methods for structurally similar piperazine compounds.[3][6][7]
Protocol 1: Purity and Identification by GC-MS
-
Standard and Sample Preparation: Dissolve the reference standard and sample in methanol to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph equipped with a Mass Spectrometric detector.
-
GC Conditions:
-
Column: DB-17 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Identify the main peak by its retention time and mass spectrum compared to the reference standard. Calculate purity by area percent. Search for impurities by comparing their mass spectra against libraries and the fragmentation pattern of the main compound.
Protocol 2: Purity and Assay by RP-HPLC-UV/MS
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Sample: Prepare the sample in the same manner.
-
-
Instrumentation: An HPLC system with UV and MS detectors.
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
UV Detection: 215 nm.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization, Positive Mode.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis:
-
Purity: Use the UV chromatogram to calculate the area percent of the main peak relative to all other peaks.
-
Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.
-
Impurity ID: Use the MS data to determine the mass of unknown impurity peaks to aid in their structural elucidation.
-
References
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. SIELC. [Link]
-
OECD SIDS. 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2. UNEP Publications. [Link]
-
Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. [Link]
-
PubChem. 1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate. National Center for Biotechnology Information. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2015). A Review on Analytical Methods for Piperazine Determination. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Pharmaffiliates. CAS No : 162712-35-8 | Product Name : 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Pharmaffiliates. [Link]
-
Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]
-
PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. National Library of Medicine. [Link]
-
ResearchGate. 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. ResearchGate. [Link]
-
ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
-
Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. Daicel Pharma. [Link]
-
Acros Organics. Certificate of Analysis: 1-(2-Methoxyphenyl)piperazine, 98+%. Acros Organics. [Link]
-
PubChem. 1-Methoxy-2-propanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. [Link]
-
Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]
Sources
- 1. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]
- 2. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Comparative Receptor Binding Affinity Analysis of 1-(1-Methoxypropan-2-yl)piperazine: A Methodological Guide
This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound 1-(1-Methoxypropan-2-yl)piperazine. Given the prevalence of the piperazine moiety in centrally active pharmaceuticals, determining the receptor interaction landscape of this new chemical entity is a critical step in evaluating its therapeutic potential. We will outline a systematic approach to quantify its binding affinity against a panel of relevant CNS receptors and compare it to established pharmaceutical agents. This document is intended for researchers in pharmacology and drug development, providing both the theoretical basis and practical protocols for such an investigation.
Introduction and Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a diverse array of approved drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and antihistamines. Its ability to engage with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, is well-documented. The subject of our investigation, 1-(1-Methoxypropan-2-yl)piperazine, is a novel derivative whose pharmacological profile is yet to be determined.
The primary objective of this guide is to establish a robust experimental workflow to:
-
Determine the binding affinity (Ki) of 1-(1-Methoxypropan-2-yl)piperazine for a panel of key CNS receptors.
-
Compare its binding profile to structurally related and functionally relevant approved drugs.
-
Provide a framework for interpreting the resulting data to guide further preclinical development.
Selection of Comparator Compounds and Target Receptors
To contextualize the binding profile of our novel compound, we will compare it against two well-characterized drugs that also contain a piperazine core and exhibit significant CNS activity:
-
Olanzapine: An atypical antipsychotic with a high affinity for dopamine D2 and serotonin 5-HT2A receptors.
-
Aripiprazole: A third-generation antipsychotic with a unique profile as a D2 partial agonist.
The initial screening panel will focus on receptors commonly modulated by piperazine-containing drugs.
Table 1: Proposed Receptor Screening Panel and Rationale
| Receptor Target | Receptor Family | Rationale for Inclusion |
| Dopamine D2 | GPCR (Gi/o-coupled) | Primary target for many antipsychotic drugs; modulation is key to treating psychosis. |
| Serotonin 5-HT2A | GPCR (Gq/11-coupled) | A key target for atypical antipsychotics; antagonism can mitigate extrapyramidal side effects. |
| Serotonin 5-HT1A | GPCR (Gi/o-coupled) | Target for anxiolytics and antidepressants. |
| Adrenergic α1 | GPCR (Gq/11-coupled) | Off-target binding can lead to cardiovascular side effects like orthostatic hypotension. |
| Histamine H1 | GPCR (Gq/11-coupled) | Off-target binding is associated with sedation and weight gain. |
Experimental Workflow: Radioligand Binding Assays
The cornerstone of this investigation is the competitive radioligand binding assay. This technique allows for the precise measurement of a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.
Workflow Overview
The following diagram illustrates the key steps in the competitive binding assay protocol.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol (Example: Dopamine D2 Receptor)
This protocol describes the specific steps for assessing binding affinity at the human dopamine D2 receptor.
-
Membrane Preparation:
-
Utilize membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D2 receptor.
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL. Protein concentration should be determined using a standard method like the Bradford assay.
-
-
Assay Plate Setup:
-
Use a 96-well plate for the assay.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Test Compound Wells: Add 50 µL of 1-(1-Methoxypropan-2-yl)piperazine at various concentrations (typically a 10-point dilution series, from 10 pM to 100 µM).
-
-
Reaction Initiation:
-
Add 50 µL of the radioligand, [3H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), to all wells.
-
Add 100 µL of the prepared cell membrane suspension to all wells to start the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Interpretation
The raw data (CPM or DPM) must be processed to determine the compound's binding affinity.
-
Calculate Percent Inhibition:
-
The specific binding is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of the test compound, the percent inhibition of specific binding is calculated using the formula: % Inhibition = 100 * (1 - (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value is a more absolute measure of binding affinity, as it corrects for the concentration and affinity of the radioligand used in the assay.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation. Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Comparative Data Summary
The results should be compiled into a clear, comparative table.
Table 2: Hypothetical Comparative Receptor Binding Profile (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Adrenergic α1 | Histamine H1 |
| 1-(1-Methoxypropan-2-yl)piperazine | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Olanzapine | 1.5 | 2.5 | 230 | 19 | 7 |
| Aripiprazole | 0.8 | 3.4 | 4.1 | 57 | 61 |
| Note: Ki values for Olanzapine and Aripiprazole are representative literature values and may vary based on experimental conditions. |
Assessing Functional Activity: Downstream Signaling
Binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). A functional assay is required to determine this. For GPCRs, a common approach is to measure the modulation of second messengers, like cyclic AMP (cAMP).
cAMP Assay Workflow (for Gi/o or Gs-coupled receptors)
The following diagram illustrates the workflow for a cAMP functional assay.
Caption: Workflow for a cAMP-based functional assay.
By measuring the ability of 1-(1-Methoxypropan-2-yl)piperazine to either stimulate cAMP production on its own (agonist activity) or inhibit the cAMP response of a known agonist (antagonist activity), its functional profile can be fully elucidated.
Conclusion
This guide outlines a validated and systematic approach to characterize the receptor binding affinity and functional activity of the novel compound 1-(1-Methoxypropan-2-yl)piperazine. By employing competitive radioligand binding assays followed by functional screens, researchers can build a comprehensive pharmacological profile. Comparing this profile to established drugs like Olanzapine and Aripiprazole provides essential context for evaluating the compound's therapeutic potential and selectivity, thereby guiding crucial decisions in the drug discovery pipeline.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Methoxypropan-2-yl)piperazine
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(1-Methoxypropan-2-yl)piperazine. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering your laboratory to manage chemical waste with the highest degree of safety and integrity.
Hazard Profile & Characterization: A Synthesis of Component Moieties
-
1-Methoxy-2-Propanol (PGME) Moiety: This component imparts properties of a solvent. Critically, it is a flammable liquid and vapor (Flam. Liq. 3, H226)[1][2]. Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source[3]. It is also classified as a substance that can cause drowsiness and dizziness (STOT SE 3, H336), affecting the central nervous system[2]. Environmentally, PGME is readily biodegradable and not expected to bioaccumulate, suggesting a lower long-term ecological impact if handled correctly[1][4].
-
Piperazine Moiety: The piperazine ring is a nitrogenous heterocycle, rendering the overall molecule basic. Piperazine and its derivatives are known to be potent chemicals. Piperazine itself is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage[5]. Furthermore, it is a known respiratory and skin sensitizer and is suspected of damaging fertility or the unborn child[5]. The piperazine scaffold is common in centrally active pharmacological agents, which underscores the potential for unforeseen biological effects of the waste if not properly managed[6][7].
Synthesized Hazard Profile: Based on this analysis, 1-(1-Methoxypropan-2-yl)piperazine must be treated as a flammable, corrosive, and potentially toxic substance with reproductive health risks.
Physicochemical and Toxicological Data Summary
The following table summarizes the key data extrapolated from its constituent parts.
| Property | Inferred Value / Characteristic | Rationale / Source |
| Physical State | Liquid | Based on the low melting point of PGME (-97 °C)[8]. |
| Flammability | Flammable Liquid (Category 3) | Inherited from the PGME moiety. Flash point is likely low[1][3]. |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Contribution from both the PGME and piperazine moieties[2][5]. |
| Health Hazards | Causes skin/eye irritation or burns. May cause respiratory irritation, drowsiness, or dizziness. Suspected reproductive toxin. | Piperazine is corrosive and a reproductive toxin; PGME affects the CNS[5][9]. |
| Reactivity | Basic. Incompatible with strong oxidizing agents and strong acids. | The piperazine ring provides basic nitrogen atoms. PGME is incompatible with oxidizers[3][8][9]. |
| Environmental | Readily biodegradable, but should not enter drains or waterways. | PGME is biodegradable, but the piperazine ring's ecotoxicity requires containment[1][4]. |
Regulatory Framework: Adherence to EPA and OSHA Standards
Proper disposal is not merely a best practice; it is a legal requirement. All chemical waste management in a laboratory setting is governed by federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP)[10][11]. This plan must outline procedures for safe handling and disposal, require worker training, and specify the use of Personal Protective Equipment (PPE)[12][13].
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management[14]. Under 40 CFR parts 260-273, laboratories are classified as waste generators and must correctly identify, label, store, and arrange for the disposal of hazardous waste through licensed facilities[15][16]. Based on its flammability, waste 1-(1-Methoxypropan-2-yl)piperazine would likely be classified under the EPA hazardous waste code D001 (Ignitability) .
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that 1-(1-Methoxypropan-2-yl)piperazine waste is handled safely from the point of generation to its final disposition.
Step 1: Pre-Disposal Assessment & Waste Classification
Before generating the waste, confirm its classification. Given the properties outlined above, any waste stream containing this compound (pure, in solution, or as residue on contaminated materials) must be classified as hazardous chemical waste.
Step 2: Engineering Controls & Personal Protective Equipment (PPE)
All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks[12]. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use[5][17].
-
Body Protection: A flame-resistant laboratory coat.
Step 3: Waste Segregation & Containerization
Proper segregation is critical to prevent dangerous reactions.
-
Do not mix this waste with acids, bases, or strong oxidizing agents[3][9].
-
Collect the liquid waste in a designated, chemically compatible container (e.g., a high-density polyethylene or glass bottle) that can be securely sealed.
-
Solid waste contaminated with the chemical (e.g., absorbent pads, gloves, weighing paper) should be collected in a separate, clearly labeled, sealed plastic bag or container.
Step 4: Labeling & Storage
Proper labeling is a cornerstone of RCRA compliance.
-
The waste container must be labeled with the words "Hazardous Waste" [18].
-
The label must clearly identify the full chemical name: "1-(1-Methoxypropan-2-yl)piperazine" and list all other components of the waste stream with their approximate percentages.
-
Indicate the specific hazards: "Flammable, Corrosive, Toxic" .
-
Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. The storage area should be cool, dry, well-ventilated, and away from ignition sources.
Step 5: Arranging for Professional Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation.
-
The waste must be transported and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations[15].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm.
-
Alert Personnel: Immediately notify all personnel in the area.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment[3].
-
Evacuate: If the spill is large or ventilation is poor, evacuate the area.
-
Control & Contain (for trained personnel only):
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[1]. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of 1-(1-Methoxypropan-2-yl)piperazine.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. compliancy-group.com [compliancy-group.com]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. echemi.com [echemi.com]
- 18. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Comprehensive Safety and Handling Guide for 1-(1-Methoxypropan-2-yl)piperazine
This guide provides essential safety protocols and logistical information for the handling, storage, and disposal of 1-(1-Methoxypropan-2-yl)piperazine. The following procedures are based on established best practices and hazard information derived from structurally similar compounds, ensuring a cautious and proactive approach to laboratory safety.
Hazard Assessment and GHS Classification
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1-Methoxypropan-2-yl)piperazine, this guide bases its recommendations on the known hazards of analogous structures, such as 1-(1-Methoxy-2-methylpropan-2-yl)piperazine and other piperazine derivatives. The anticipated primary hazards are significant and demand stringent adherence to safety protocols.
Based on available data for structurally related compounds, 1-(1-Methoxypropan-2-yl)piperazine should be handled as a substance with the following potential classifications:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Eye Damage/Irritation: Causes serious eye damage.
A related compound, 1-(2-Methoxyphenyl)piperazine, is classified as Skin Corrosion 1C (H314), indicating it can cause severe skin burns and eye damage[1]. Another close structural analog, 1-(1-Methoxy-2-methylpropan-2-yl)piperazine, is designated with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage)[2]. Therefore, it is imperative to assume a high degree of corrosivity and oral toxicity for 1-(1-Methoxypropan-2-yl)piperazine.
| Hazard Category | Anticipated GHS Classification | Rationale |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for 1-(1-Methoxy-2-methylpropan-2-yl)piperazine[2]. |
| Skin Corrosion | Category 1B or 1C (Causes severe skin burns) | Based on data for 1-(1-Methoxy-2-methylpropan-2-yl)piperazine and 1-(2-Methoxyphenyl)piperazine[1][2]. |
| Eye Damage | Category 1 (Causes serious eye damage) | Directly correlated with skin corrosion classification[1][2]. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks of chemical exposure. The following table outlines the minimum required PPE for handling 1-(1-Methoxypropan-2-yl)piperazine.
| Protection Type | Specific Requirements | Justification |
| Eye and Face Protection | Chemical safety goggles with a face shield. | The high risk of severe eye damage necessitates robust protection against splashes and vapors. Standard safety glasses are insufficient. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) of sufficient thickness. Always inspect gloves for integrity before use and dispose of them after handling. - Lab Coat: A flame-resistant lab coat that fully covers the arms. - Clothing: Long pants and closed-toe shoes are mandatory. | The corrosive nature of the compound can cause severe burns upon skin contact. Impervious gloves and protective clothing are essential to prevent exposure[1][3]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling larger quantities or in poorly ventilated areas. | To prevent irritation of the respiratory tract from potential vapors or aerosols[4][5]. |
Operational and Disposal Plans
Adherence to systematic procedures for handling and disposal is paramount for ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents in a designated and well-ventilated area, preferably within a chemical fume hood[6].
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above.
-
Chemical Dispensing: When dispensing the chemical, work in a fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatula, pipette) to avoid direct contact.
-
Reaction Setup: If using in a reaction, ensure the setup is secure and allows for proper ventilation.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Clean all equipment used.
-
Decontamination: Decontaminate the work area after completion of the task.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
Spill Response Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill[3].
-
Assess and Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Containment: For a small, manageable spill, and only if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent)[7]. Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste[7].
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste according to your institution's and local regulations.
Storage and Disposal
Storage:
-
Store 1-(1-Methoxypropan-2-yl)piperazine in a tightly closed container in a cool, dry, and well-ventilated area[4][6].
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
-
Dispose of unused or waste material as hazardous chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash[5].
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
References
- CAT 232 - 1-(2-Methoxyphenyl)
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- 1-(2-Methoxyphenyl)
- 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS-MedChemExpress. MedChemExpress.
- Safety Data Sheet: 1-Methoxy-2-propanol - Carl ROTH. Carl ROTH.
- 1-methoxy-2-propanol - SAFETY D
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- 1-Methoxy-2-propanol - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2.
- 1-METHOXYPROPAN-2-YL ACETATE - Ataman Kimya.
- 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine - BLDpharm. BLDpharm.
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
